molecular formula C7H8ClNS B1603793 2-Chloro-5-[(methylthio)methyl]pyridine CAS No. 1021870-94-9

2-Chloro-5-[(methylthio)methyl]pyridine

Cat. No.: B1603793
CAS No.: 1021870-94-9
M. Wt: 173.66 g/mol
InChI Key: BAADUTXORNOKIP-UHFFFAOYSA-N
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Description

2-Chloro-5-[(methylthio)methyl]pyridine is a useful research compound. Its molecular formula is C7H8ClNS and its molecular weight is 173.66 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(methylsulfanylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAADUTXORNOKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609334
Record name 2-Chloro-5-[(methylsulfanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021870-94-9
Record name 2-Chloro-5-[(methylsulfanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-[(methylthio)methyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-[(methylthio)methyl]pyridine, a key intermediate in medicinal chemistry and drug discovery. The methodologies detailed herein are grounded in established chemical principles and are presented with the clarity and rigor required for successful laboratory implementation.

Introduction and Significance

This compound is a heterocyclic compound of significant interest due to its utility as a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The presence of a reactive chlorine atom on the pyridine ring, coupled with the methylthiomethyl substituent, offers multiple points for chemical modification, making it a valuable scaffold for the development of novel therapeutic agents. Its structural motifs are found in a variety of biologically active compounds, underscoring the importance of reliable and well-characterized synthetic routes.

This guide will delineate a robust two-step synthesis of the target compound, commencing with the preparation of the key intermediate, 2-chloro-5-(chloromethyl)pyridine. Subsequently, a detailed protocol for the nucleophilic substitution to introduce the methylthio moiety will be provided. The characterization of the final product will be discussed through an analysis of its expected spectroscopic properties, including Mass Spectrometry, ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the crucial precursor, 2-chloro-5-(chloromethyl)pyridine. This is followed by a nucleophilic substitution reaction to introduce the methylthio group.

Synthesis of 2-chloro-5-(chloromethyl)pyridine

The preparation of 2-chloro-5-(chloromethyl)pyridine can be approached from several starting materials. A common and effective method involves the chlorination of 2-chloro-5-(hydroxymethyl)pyridine.

Causality Behind Experimental Choices: The use of a chlorinating agent like thionyl chloride (SOCl₂) is a standard and highly effective method for converting primary alcohols to their corresponding alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. This drives the reaction to completion.

Experimental Protocol:

  • Step 1: Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq) in a suitable anhydrous solvent such as 1,2-dichloroethane is prepared.

  • Step 2: Addition of Thionyl Chloride: Thionyl chloride (1.2 eq) is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of the alcohol at 5-20 °C[1].

  • Step 3: Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for a period, followed by heating under reflux to ensure complete conversion.

  • Step 4: Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the excess thionyl chloride and solvent are removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-chloro-5-(chloromethyl)pyridine[1].

Synthesis of this compound

The final step in the synthesis is the nucleophilic substitution of the chloride in 2-chloro-5-(chloromethyl)pyridine with a methylthiolate anion.

Causality Behind Experimental Choices: The benzylic-like chloride of 2-chloro-5-(chloromethyl)pyridine is highly susceptible to nucleophilic attack. Sodium thiomethoxide (NaSMe) is an excellent nucleophile for this SN2 reaction, readily displacing the chloride to form the desired carbon-sulfur bond. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates the dissolution of the reactants and promotes the SN2 pathway.

Experimental Protocol:

  • Step 1: Preparation of Nucleophile: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium thiomethoxide (1.1 eq) is suspended in an anhydrous polar aprotic solvent such as DMF.

  • Step 2: Substrate Addition: A solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in the same anhydrous solvent is added dropwise to the stirred suspension of sodium thiomethoxide at room temperature.

  • Step 3: Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Step 4: Quenching and Extraction: The reaction is quenched by the addition of water. The aqueous mixture is then extracted with an organic solvent such as ethyl acetate.

  • Step 5: Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Synthesis of Target Compound 2-Chloro-5-(hydroxymethyl)pyridine 2-Chloro-5-(hydroxymethyl)pyridine Reaction1 Chlorination 2-Chloro-5-(hydroxymethyl)pyridine->Reaction1 Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction1 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-(chloromethyl)pyridine Reaction1->2-Chloro-5-(chloromethyl)pyridine Reaction2 Nucleophilic Substitution (SN2) 2-Chloro-5-(chloromethyl)pyridine->Reaction2 Sodium Thiomethoxide (NaSMe) Sodium Thiomethoxide (NaSMe) Sodium Thiomethoxide (NaSMe)->Reaction2 This compound This compound Reaction2->this compound

Caption: Overall synthetic route to this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected analytical data.

Physical Properties
PropertyValue
Molecular FormulaC₇H₈ClNS
Molecular Weight173.66 g/mol
AppearanceExpected to be a colorless to pale yellow oil or low-melting solid.
Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound. The predicted mass-to-charge ratios for various adducts of this compound are presented below.

AdductPredicted m/z
[M+H]⁺174.0139
[M+Na]⁺195.9958
[M+K]⁺211.9698
Data sourced from PubChem CID: 20670360[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H~8.3d1HH-6
Ar-H~7.6dd1HH-4
Ar-H~7.3d1HH-3
-CH₂-~3.7s2HMethylene protons
-SCH₃~2.1s3HMethyl protons

¹³C NMR (Predicted):

CarbonChemical Shift (δ, ppm)
C-Cl~150
C-H (Ar)~148
C-H (Ar)~138
C-CH₂~130
C-H (Ar)~124
-CH₂-~35
-SCH₃~15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850Medium-WeakAliphatic C-H stretch (-CH₂- and -CH₃)
~1600-1450Strong-MediumAromatic C=C and C=N stretching vibrations
~1100MediumC-Cl stretch
~700MediumC-S stretch

Characterization Logic Diagram:

Characterization_Logic cluster_techniques Analytical Techniques cluster_data Expected Data Synthesized_Compound This compound MS Mass Spectrometry Synthesized_Compound->MS NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS_Data Molecular Weight Confirmation (e.g., [M+H]⁺ at m/z 174.0139) MS->MS_Data NMR_Data Structural Elucidation (Aromatic, Methylene, and Methyl Signals) NMR->NMR_Data IR_Data Functional Group Identification (Ar-H, C-H, C=C, C=N, C-Cl, C-S) IR->IR_Data Confirmation Structural Confirmation and Purity Assessment MS_Data->Confirmation NMR_Data->Confirmation IR_Data->Confirmation

Caption: A logical workflow for the characterization of the target compound.

Conclusion

This technical guide has provided a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The outlined two-step synthesis is robust and utilizes well-established chemical transformations. The characterization section, while relying on predicted data for NMR and IR due to the scarcity of published experimental spectra, provides a solid framework for researchers to verify the identity and purity of their synthesized material. The successful implementation of these protocols will enable the reliable production of this valuable intermediate for applications in drug discovery and development.

References

Spectroscopic Analysis of 2-Chloro-5-[(methylthio)methyl]pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

2-Chloro-5-[(methylthio)methyl]pyridine is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural integrity, purity, and stability are paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Consequently, a robust and comprehensive spectroscopic analysis is not merely a procedural step but a foundational requirement for quality control and process optimization in drug development. This guide provides an in-depth examination of the spectroscopic characteristics of this compound, offering both theoretical underpinnings and practical, field-tested protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton-by-Proton Examination

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the methylthiomethyl group. The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the ring protons, causing them to appear in the downfield region.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~8.3d~2.5
H-4~7.6dd~8.0, ~2.5
H-3~7.3d~8.0
-CH₂-~3.7s-
-S-CH₃~2.1s-

The predicted chemical shifts are based on the analysis of related compounds such as 2-chloro-5-methylpyridine[1]. The proton at position 6 (H-6) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The methylene (-CH₂-) and methyl (-S-CH₃) protons are expected to appear as sharp singlets, as they lack adjacent protons for spin-spin coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The presence of the chlorine atom and the nitrogen atom will cause the pyridine ring carbons to have characteristic chemical shifts.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2~151
C-5~138
C-6~149
C-3~124
C-4~139
-CH₂-~35
-S-CH₃~15

These predictions are derived from established data for substituted pyridines, where the carbon attached to the chlorine (C-2) is significantly deshielded[2][3].

Experimental Protocol for NMR Spectroscopy

A reliable protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set a spectral width of approximately 0-10 ppm.

    • Use a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 0-160 ppm.

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to enhance the signal-to-noise ratio or resolution. Phase and baseline correct the spectrum accurately.

Vibrational Analysis by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyridine ring and the methylthiomethyl group.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration Type
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic)
1600-1450C=C and C=N stretching (pyridine ring)
1100-1000C-Cl stretching
700-600C-S stretching

The characteristic stretching frequencies of the pyridine ring are well-documented and provide a reliable fingerprint for this class of compounds[4][5]. The presence of both aromatic and aliphatic C-H stretching bands, along with the C-Cl and C-S stretching vibrations, would be consistent with the proposed structure.

Experimental Protocol for IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 173, corresponding to the molecular weight of this compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak at m/z 175 with approximately one-third the intensity of the M⁺ peak.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for substituted pyridines involve the loss of the substituent or cleavage of the ring[6][7][8]. For this molecule, key fragments could arise from the loss of a methyl radical (-CH₃), a thiomethyl radical (-SCH₃), or a chloromethyl radical (-CH₂Cl).

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC will separate the analyte from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer.

    • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

    • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Electronic Transitions by Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, this technique can be used to confirm the presence of the conjugated system.

Expected UV-Vis Absorption:

The UV-Vis spectrum of this compound in a non-polar solvent is expected to show absorption bands characteristic of the pyridine ring. These typically occur in the range of 250-270 nm, corresponding to π → π* transitions[9]. The exact position and intensity of these bands can be influenced by the substituents on the pyridine ring.

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

  • Solvent Selection: Choose a UV-transparent solvent that does not absorb in the region of interest (e.g., hexane, ethanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λₘₐₓ).

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Spectrum Acquisition: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λₘₐₓ).

Integrated Analytical Workflow

For a comprehensive and self-validating analysis, an integrated workflow is recommended. This ensures that the data from each technique corroborates the findings of the others, leading to a high degree of confidence in the final assessment of the compound's identity and purity.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation cluster_3 Final Report Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS UV UV-Vis Spectroscopy Sample->UV Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Identity Identity Confirmation MS->Identity UV->Identity Purity Purity Assessment Structure->Purity Report Comprehensive Analytical Report Purity->Report Identity->Purity

Caption: Integrated workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion: A Framework for Analytical Confidence

The spectroscopic analysis of this compound, when conducted with the rigor and systematic approach outlined in this guide, provides a robust framework for ensuring the quality and consistency of this vital synthetic intermediate. By integrating the data from NMR, IR, MS, and UV-Vis spectroscopy, researchers and drug development professionals can achieve a high level of confidence in the structural identity and purity of their material, thereby mitigating risks in downstream processes and contributing to the overall success of the drug development pipeline.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-(methylthio)pyridine (CAS 41288-94-2)

Disclaimer: The information provided in this guide is intended for researchers, scientists, and drug development professionals. All procedures should be conducted in a controlled laboratory setting by qualified individuals, adhering to all relevant safety protocols.

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the vast landscape of synthetic chemistry, pyridine derivatives stand as a cornerstone, integral to the development of a multitude of functional molecules, from life-saving pharmaceuticals to advanced agrochemicals.[1] Among these, 2-Chloro-5-(methylthio)pyridine (CAS No. 41288-94-2) emerges as a significant, albeit specialized, chemical intermediate. Its unique substitution pattern—a chloro group at the 2-position and a methylthio group at the 5-position—imparts a distinct reactivity profile, making it a valuable synthon for introducing the pyridyl moiety into more complex molecular architectures.

The electron-deficient nature of the pyridine ring, further accentuated by the inductively withdrawing chloro substituent, renders the 2-position susceptible to nucleophilic aromatic substitution.[1] This inherent reactivity is the key to its utility, allowing for the strategic introduction of various functional groups. This guide provides a comprehensive overview of the known properties, a plausible synthetic workflow, and the primary applications of 2-Chloro-5-(methylthio)pyridine, offering a technical resource for professionals in the chemical and life sciences.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development. The following table summarizes the key properties of 2-Chloro-5-(methylthio)pyridine.[2][3]

PropertyValue
CAS Number 41288-94-2
Molecular Formula C₆H₆ClNS
Molecular Weight 159.64 g/mol
Appearance (Predicted) Colorless to light yellow liquid or low-melting solid
Boiling Point (Predicted) Not extensively reported, estimated to be >200 °C at atmospheric pressure
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate) and have limited solubility in water.
SMILES CSC1=CN=C(C=C1)Cl
InChI Key GKQDGTBDVTVIDS-UHFFFAOYSA-N

Synthetic Pathways: A Proposed Methodological Approach

While specific, detailed preparations of 2-Chloro-5-(methylthio)pyridine are not abundantly available in peer-reviewed literature, a logical synthetic route can be devised based on established pyridine chemistry. The following protocol outlines a potential two-step synthesis starting from 3-methylpyridine (β-picoline).

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Chloro-5-methylpyridine

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Chlorination: Charge the flask with 3-methylpyridine. In a separate vessel, prepare a solution of a suitable chlorinating agent (e.g., chlorine gas in a solvent, or sulfuryl chloride).[4]

  • Reaction Execution: Under controlled temperature conditions (typically elevated temperatures are required for such chlorinations), add the chlorinating agent dropwise to the stirred 3-methylpyridine. The reaction is often performed in the presence of a catalyst.[4]

  • Work-up and Purification: Upon completion of the reaction (monitored by GC-MS or TLC), the reaction mixture is carefully quenched, neutralized, and extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield 2-chloro-5-methylpyridine.[5]

Step 2: Introduction of the Methylthio Group

The introduction of the methylthio group can be achieved through various methods, including nucleophilic substitution or metal-catalyzed cross-coupling reactions. A plausible approach involves the reaction with a methylthiolating agent.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the 2-chloro-5-methylpyridine in a suitable anhydrous solvent such as THF or DMF.

  • Thiolation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong base (e.g., n-butyllithium) to deprotonate the methyl group, forming a carbanion. To this, add dimethyl disulfide (DMDS). The anionic intermediate will react with DMDS to form the methylthioether.

  • Quenching and Extraction: After the reaction is complete, it is carefully quenched with a proton source (e.g., saturated ammonium chloride solution). The product is then extracted into an organic solvent.

  • Final Purification: The combined organic extracts are washed, dried, and concentrated. The final product, 2-Chloro-5-(methylthio)pyridine, is purified via column chromatography or distillation.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 3-methylpyridine.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Thiolation 3-Methylpyridine 3-Methylpyridine Reaction_1 Chlorination 3-Methylpyridine->Reaction_1 Chlorinating_Agent Chlorinating Agent (e.g., Cl2, SO2Cl2) Chlorinating_Agent->Reaction_1 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Reaction_1->2-Chloro-5-methylpyridine Yields 2-Chloro-5-methylpyridine_input 2-Chloro-5-methylpyridine Reaction_2 Thiolation 2-Chloro-5-methylpyridine_input->Reaction_2 Base_DMDS 1. Strong Base (e.g., n-BuLi) 2. Dimethyl Disulfide (DMDS) Base_DMDS->Reaction_2 Final_Product 2-Chloro-5-(methylthio)pyridine Reaction_2->Final_Product Yields caption Proposed synthetic workflow for 2-Chloro-5-(methylthio)pyridine.

Caption: Proposed synthetic workflow for 2-Chloro-5-(methylthio)pyridine.

Core Applications in Research and Development

The primary utility of 2-Chloro-5-(methylthio)pyridine lies in its role as a versatile intermediate in the synthesis of more complex, often biologically active, molecules.

Agrochemical Synthesis

A significant application of chloro- and methyl-substituted pyridines is in the agrochemical industry. These compounds serve as crucial building blocks for a range of pesticides, including insecticides and herbicides.[1][6] For instance, the related compound 2-chloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of neonicotinoid insecticides like imidacloprid.[7][8][9][10] The structural motif provided by 2-Chloro-5-(methylthio)pyridine can be similarly incorporated into novel pesticide candidates, where the specific combination of substituents can modulate the compound's efficacy, spectrum of activity, and metabolic stability.

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[11] The introduction of a 2-chloro-5-(methylthio)pyridine moiety can influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic profile. The sulfur atom in the methylthio group can also engage in specific interactions with biological targets.

Research into pyridine derivatives with antimicrobial and antiviral properties is an active area.[12] The unique electronic and steric properties of 2-Chloro-5-(methylthio)pyridine make it an attractive starting material for generating libraries of novel compounds for screening against various pathogens. The chloro group provides a reactive handle for diversification through cross-coupling reactions, enabling the exploration of a wide chemical space.

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions are essential when handling 2-Chloro-5-(methylthio)pyridine.

  • Hazard Classification: While specific toxicology data is limited, related compounds such as 2-chloro-5-methylpyridine are classified as harmful if swallowed or in contact with skin, and cause skin irritation.[6]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

2-Chloro-5-(methylthio)pyridine, CAS 41288-94-2, represents a valuable, though not widely documented, building block for synthetic chemistry. Its key attribute is the strategic placement of a reactive chloro group and a modifying methylthio group on a pyridine core. This structure allows for its incorporation into a diverse range of target molecules, with significant potential in the agrochemical and pharmaceutical sectors. While detailed research on this specific compound is not extensive, its utility can be inferred from the broad applications of similarly substituted pyridines. Future research will likely focus on leveraging its unique reactivity to develop novel, high-value compounds with tailored biological activities.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine: Strategic Selection of Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Chloro-5-[(methylthio)methyl]pyridine, a pivotal intermediate in the development of numerous pharmaceutical and agrochemical agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development. We will delve into the strategic selection of starting materials, providing a comparative analysis of various synthetic routes, and offer detailed, field-proven experimental protocols. The causality behind experimental choices is elucidated to empower the researcher with a robust understanding of the underlying chemical principles.

Introduction: The Significance of this compound

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules. Among its many derivatives, this compound stands out as a critical building block. The presence of a chlorine atom at the 2-position and a methylthiomethyl group at the 5-position provides two distinct points for further chemical modification, making it a versatile synthon for creating diverse molecular libraries. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of efficient and scalable synthetic routes.

Strategic Synthesis of the Core Intermediate: 2-Chloro-5-(chloromethyl)pyridine

The most direct precursor to our target molecule is 2-chloro-5-(chloromethyl)pyridine. The efficiency of the overall synthesis is heavily reliant on the judicious choice of the synthetic route to this key intermediate. Several viable pathways exist, each with its own set of advantages and challenges.

Pathway A: Chlorination of 2-Chloro-5-methylpyridine

This is a common and direct approach, however, it can be challenging to control the selectivity of the chlorination reaction, often leading to a mixture of mono-, di-, and tri-chlorinated products.[1] Careful optimization of reaction conditions is paramount to maximize the yield of the desired monochlorinated product.

  • Materials:

    • 2-Chloro-5-methylpyridine

    • N-Chlorosuccinimide (NCS)

    • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine in CCl₄.

    • Add N-Chlorosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

    • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Pathway B: From 2-Chloro-5-(hydroxymethyl)pyridine

This pathway offers better selectivity compared to the direct chlorination of the methyl group. The hydroxyl group is a more reactive handle for controlled chlorination.

The synthesis of this intermediate can be achieved from 2-chloropyridine-5-carboxylic acid via reduction.

  • Materials:

    • 2-Chloropyridine-5-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LAH)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Procedure:

    • Suspend 2-chloropyridine-5-carboxylic acid in an inert solvent like toluene.

    • Add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux until the acid is fully converted to the acid chloride (monitor by IR spectroscopy).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the crude acid chloride in anhydrous THF.

    • In a separate flask, prepare a suspension of sodium borohydride in THF and cool to 0°C.

    • Slowly add the acid chloride solution to the NaBH₄ suspension.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (TLC monitoring).

    • Carefully quench the reaction with water and then acidify with dilute HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield 2-chloro-5-(hydroxymethyl)pyridine.

The conversion of the alcohol to the chloride is a standard and high-yielding transformation.

  • Materials:

    • 2-Chloro-5-(hydroxymethyl)pyridine

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM) or chloroform

  • Procedure:

    • Dissolve 2-chloro-5-(hydroxymethyl)pyridine in anhydrous DCM and cool the solution to 0°C in an ice bath.[2]

    • Slowly add thionyl chloride (1.2 to 1.5 equivalents) dropwise to the solution.[2]

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by TLC.[2]

    • After completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-chloro-5-(chloromethyl)pyridine.[2]

The Crucial Final Step: Synthesis of this compound

The final transformation involves a nucleophilic substitution reaction where the chloride of 2-chloro-5-(chloromethyl)pyridine is displaced by a methylthiolate anion. Sodium thiomethoxide is the reagent of choice for this conversion due to its commercial availability and high reactivity.

Causality in Experimental Design:
  • Choice of Nucleophile: Sodium thiomethoxide (NaSMe) is a potent nucleophile, ensuring a rapid and efficient displacement of the benzylic-like chloride.

  • Solvent Selection: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents effectively solvate the sodium cation, leaving the thiomethoxide anion more nucleophilic, and are generally unreactive towards the electrophile and nucleophile.

  • Temperature Control: The reaction is typically exothermic. Running the reaction at or slightly above room temperature provides a good balance between reaction rate and minimizing potential side reactions.

Experimental Protocol: Nucleophilic Substitution with Sodium Thiomethoxide
  • Materials:

    • 2-Chloro-5-(chloromethyl)pyridine

    • Sodium thiomethoxide (NaSMe)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-(chloromethyl)pyridine in anhydrous DMF.

    • In a separate flask, prepare a solution or suspension of sodium thiomethoxide (1.1 to 1.2 equivalents) in anhydrous DMF.

    • Slowly add the sodium thiomethoxide solution to the solution of 2-chloro-5-(chloromethyl)pyridine at room temperature with vigorous stirring. An exotherm may be observed.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic extracts and wash with brine to remove any remaining DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Summary and Comparison of Routes

Starting MaterialKey IntermediateReagents for Final StepOverall Yield (Typical)PurityKey Considerations
2-Chloro-5-methylpyridine2-Chloro-5-(chloromethyl)pyridineNCS, BPO/AIBNModerateGoodPotential for over-chlorination, requires careful monitoring.
2-Chloropyridine-5-carboxylic acid2-Chloro-5-(hydroxymethyl)pyridine1. SOCl₂ 2. NaBH₄/LAHGood to HighExcellentMulti-step process, but offers high purity of the intermediate.
2-Chloro-5-(hydroxymethyl)pyridine2-Chloro-5-(chloromethyl)pyridineSOCl₂HighExcellentDirect and high-yielding conversion.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the discussed synthetic strategies, the following diagrams illustrate the reaction workflows.

Synthesis_Pathways cluster_pathway_A Pathway A: Direct Chlorination cluster_pathway_B Pathway B: From Carboxylic Acid A1 2-Chloro-5-methylpyridine A2 2-Chloro-5-(chloromethyl)pyridine A1->A2 NCS, BPO/AIBN CCl₄, Reflux Final_Product This compound A2->Final_Product NaSMe DMF, RT B1 2-Chloropyridine-5-carboxylic acid B2 2-Chloro-5-(hydroxymethyl)pyridine B1->B2 1. SOCl₂ 2. NaBH₄ B3 2-Chloro-5-(chloromethyl)pyridine B2->B3 SOCl₂ DCM, Reflux B3->Final_Product NaSMe DMF, RT

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound can be approached through several strategic pathways. The choice of the starting material and the synthetic route will ultimately depend on factors such as cost, scalability, and the desired purity of the final product. The conversion of 2-chloro-5-(hydroxymethyl)pyridine to 2-chloro-5-(chloromethyl)pyridine followed by nucleophilic substitution with sodium thiomethoxide represents a robust and high-yielding approach. This guide provides the necessary technical details and causal reasoning to enable researchers to confidently and efficiently synthesize this valuable chemical intermediate.

References

An In-Depth Technical Guide to the Reaction Mechanism for the Formation of 2-Chloro-5-[(methylthio)methyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine, a key intermediate in the production of various agrochemicals and pharmaceuticals. The document delves into the multi-step synthetic pathway, with a primary focus on the critical nucleophilic substitution reaction that forms the pivotal carbon-sulfur bond. We will explore the underlying principles of the SN2 mechanism, analyze the critical process parameters, and discuss potential side reactions and mitigation strategies. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of pyridine-based compounds, offering both theoretical understanding and practical, field-proven insights.

Introduction: Strategic Importance of this compound

This compound is a vital heterocyclic building block, primarily recognized for its role as a precursor in the synthesis of neonicotinoid insecticides, such as thiamethoxam. The strategic placement of the chloro, methylthio, and pyridine functionalities provides a versatile scaffold for further chemical modifications, making it a molecule of significant interest in medicinal and agricultural chemistry. An in-depth understanding of its synthesis is paramount for process optimization, yield maximization, and ensuring the purity of the final active pharmaceutical or agrochemical ingredients.

This guide will first provide an overview of the synthesis of the key precursor, 2-chloro-5-(chloromethyl)pyridine, before concentrating on the core topic: the mechanistic details of the thiomethylation step.

Synthesis of the Precursor: 2-Chloro-5-(chloromethyl)pyridine

The formation of the target molecule begins with the synthesis of its immediate precursor, 2-chloro-5-(chloromethyl)pyridine. Several synthetic routes have been established, often starting from readily available pyridine derivatives. A common and industrially relevant pathway involves the chlorination of 2-chloro-5-methylpyridine.

This transformation is typically a free-radical substitution reaction, often initiated by UV light or a chemical initiator. The reaction proceeds by the homolytic cleavage of chlorine gas (Cl2) to generate chlorine radicals, which then abstract a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine. The resulting benzylic-type radical reacts with another molecule of Cl2 to form the desired product and a new chlorine radical, thus propagating the chain reaction.

It is crucial to control the stoichiometry of the chlorinating agent to avoid over-chlorination, which can lead to the formation of 2-chloro-5-(dichloromethyl)pyridine and 2-chloro-5-(trichloromethyl)pyridine as significant byproducts. The separation of these polychlorinated impurities can be challenging, impacting the purity and yield of the desired monochlorinated product.

The Core Reaction: Mechanistic Pathway to this compound

The conversion of 2-chloro-5-(chloromethyl)pyridine to this compound is achieved through a nucleophilic substitution reaction. This section will dissect the mechanism, the key reagents, and the rationale behind the chosen experimental conditions.

The SN2 Mechanism: A Concerted Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

The key players in this reaction are:

  • The Substrate: 2-Chloro-5-(chloromethyl)pyridine. The electrophilic center is the carbon atom of the chloromethyl group (-CH2Cl). This carbon is a primary, benzylic-like halide, which is highly favorable for SN2 reactions due to minimal steric hindrance and the ability of the pyridine ring to stabilize the transition state.

  • The Nucleophile: The methylthiolate anion (CH3S-), typically delivered as its sodium salt, sodium thiomethoxide (NaSCH3). Sulfur-based nucleophiles are excellent for SN2 reactions due to their high polarizability and relatively weak solvation, enhancing their nucleophilicity.

  • The Leaving Group: The chloride ion (Cl-), a good leaving group due to its stability as a free ion.

The concerted nature of the SN2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon. This leads to an inversion of stereochemistry at the carbon center, although in this achiral molecule, it is not observable.

Visualizing the Reaction Mechanism

The following diagram illustrates the SN2 mechanism for the formation of this compound.

Caption: SN2 mechanism for thiomethylation.

Experimental Protocol and Process Parameters

The following protocol is a representative example based on established synthetic methods.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-(chloromethyl)pyridine162.0216.2 g0.1
Sodium thiomethoxide70.097.7 g0.11
Methanol (anhydrous)32.04150 mL-
Step-by-Step Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet. The system is purged with dry nitrogen to ensure an inert atmosphere.

  • Reagent Addition: Anhydrous methanol (150 mL) is added to the flask, followed by the portion-wise addition of sodium thiomethoxide (7.7 g, 0.11 mol) with stirring. The dissolution may be slightly exothermic.

  • Substrate Addition: Once the sodium thiomethoxide is fully dissolved, a solution of 2-chloro-5-(chloromethyl)pyridine (16.2 g, 0.1 mol) in a minimal amount of anhydrous methanol is added dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux (approximately 65 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent (methanol) is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is then evaporated to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Causality Behind Experimental Choices
  • Solvent: Methanol is a common choice as it readily dissolves both the sodium thiomethoxide and the pyridine substrate. As a polar protic solvent, it can solvate the departing chloride ion, stabilizing the transition state.

  • Temperature: Heating to reflux accelerates the reaction rate, ensuring a complete conversion within a reasonable timeframe. The SN2 reaction rate is temperature-dependent.

  • Inert Atmosphere: A nitrogen atmosphere is crucial to prevent the oxidation of the highly nucleophilic and air-sensitive sodium thiomethoxide.

  • Stoichiometry: A slight excess of the nucleophile (sodium thiomethoxide) is often used to ensure the complete consumption of the starting material, 2-chloro-5-(chloromethyl)pyridine.

Potential Side Reactions and Mitigation

While the SN2 reaction is generally efficient, several side reactions can occur, impacting the yield and purity of the final product.

  • Elimination (E2) Reaction: Although less likely with a primary halide, a strong base like sodium thiomethoxide could potentially induce an elimination reaction, though this is not a major pathway in this specific case.

  • Oxidation of the Nucleophile: As mentioned, sodium thiomethoxide can be oxidized by atmospheric oxygen. This can be mitigated by maintaining a strict inert atmosphere throughout the reaction.

  • Reaction with the Solvent: If the reaction is run for an extended period at high temperatures, the nucleophile could potentially react with the methanol solvent, though this is generally not a significant issue under the prescribed conditions.

  • Dimerization: A potential side reaction involves the formation of a dimer where two molecules of the product react further. However, given the reaction conditions, this is not a commonly reported byproduct. Careful control of stoichiometry and temperature helps to minimize such possibilities.

Conclusion: A Robust and Well-Understood Transformation

The synthesis of this compound via the nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with sodium thiomethoxide is a robust and well-characterized transformation. The reaction proceeds through a classic SN2 mechanism, which is favored by the primary, benzylic-like nature of the substrate and the use of a strong, sulfur-based nucleophile.

For drug development professionals and researchers, a thorough understanding of this mechanism and the associated experimental parameters is critical for ensuring the efficient and high-purity production of this important intermediate. By carefully controlling the reaction conditions, particularly the inert atmosphere and temperature, and by being aware of potential side reactions, it is possible to consistently achieve high yields of the desired product. This technical guide serves as a foundational resource for the practical application and theoretical understanding of this key synthetic step.

stability and reactivity of 2-Chloro-5-[(methylthio)methyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Reactivity of 2-Chloro-5-[(methylthio)methyl]pyridine

Introduction

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring an electron-deficient pyridine ring activated by a chlorine atom at the 2-position and a functionalizable (methylthio)methyl side chain at the 5-position, offers multiple avenues for synthetic elaboration. The chlorine atom serves as a proficient leaving group for nucleophilic aromatic substitution and a handle for metal-catalyzed cross-coupling reactions. Concurrently, the thioether moiety in the side chain can undergo transformations such as oxidation, providing a route to modulate the electronic and steric properties of derivative compounds.

This technical guide provides a comprehensive overview of the . Authored for researchers, chemists, and drug development professionals, this document synthesizes available data with established chemical principles to offer field-proven insights into the handling, storage, and synthetic application of this valuable intermediate. We will explore its core reactivity, potential degradation pathways, and provide detailed protocols for its key transformations, enabling informed and efficient utilization in complex synthetic campaigns.

Physicochemical Properties and Safe Handling

A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling, storage, and application in chemical synthesis.

Key Properties

The properties of this compound are summarized in the table below. Data is derived from computational predictions and available information on closely related structural analogs.

PropertyValueSource
Molecular Formula C₇H₈ClNS[1]
Molecular Weight 173.66 g/mol [1]
Monoisotopic Mass 173.00659 Da[1]
Appearance Inferred: Colorless to pale yellow liquid or low-melting solidN/A
Boiling Point Not available; expected to be elevated due to polarity and MW.N/A
Melting Point Not available.N/A
Solubility Insoluble in water[2][3]; Soluble in common organic solvents (e.g., DMSO, Methanol, Dichloromethane).[2]
Predicted XlogP 2.3[1]
Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety. Based on the known hazards of its precursors, such as 2-Chloro-5-(chloromethyl)pyridine, stringent precautions are advised.[3][4]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced degradation.[5] Recommended storage temperatures are typically in the range of 2-8°C.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acids.[3] The compound may react with certain metals like mild or galvanized steel, potentially producing hydrogen gas.[3]

  • Personal Protective Equipment (PPE): Due to the hazardous nature of related chloropyridines, which can cause severe skin burns and eye damage, comprehensive PPE is mandatory.[6] This includes chemical-resistant gloves (e.g., elbow-length PVC), chemical safety goggles, a full-face shield, and a lab coat or overalls.[3][7] All handling of the solid or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation.[4]

Chemical Stability and Degradation Pathways

The stability of this compound is governed by the lability of the C-Cl bond and the susceptibility of the thioether group to oxidation.

  • Hydrolytic Stability: The C2-chloro group on the electron-deficient pyridine ring is susceptible to hydrolysis, particularly under basic or elevated temperature conditions, which would lead to the formation of the corresponding 2-hydroxypyridine tautomer.

  • Oxidative Stability: The thioether linkage is the primary site of oxidative degradation. Mild oxidizing agents can convert the methylthio group to a methylsulfinyl group (-S(O)CH₃), while stronger oxidants will yield the methylsulfonyl group (-S(O)₂CH₃). This transformation can also be a deliberate synthetic step to modify the compound's properties.[8]

  • Photostability: Chlorinated pyridines are known to undergo photodegradation in aqueous solutions, breaking down into various, sometimes more toxic, intermediates.[9] While specific data for the title compound is unavailable, it is prudent to store it protected from light.

  • Thermal Stability: The compound is considered stable under recommended storage conditions.[3] At elevated temperatures, decomposition can occur, releasing toxic fumes including nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[7]

The diagram below illustrates the primary potential degradation and transformation pathways for the molecule.

G A This compound B 2-Hydroxy-5-[(methylthio)methyl]pyridine A->B Hydrolysis (H₂O, Base) C 2-Chloro-5-[(methylsulfinyl)methyl]pyridine A->C Mild Oxidation (e.g., m-CPBA, 1 eq.) E Photodegradation Products A->E UV Light D 2-Chloro-5-[(methylsulfonyl)methyl]pyridine C->D Strong Oxidation (e.g., m-CPBA, >2 eq.)

Caption: Potential degradation and oxidation pathways of the core molecule.

Core Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two primary reactive sites: the C2-Cl bond on the pyridine ring and the thioether in the side chain.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The inherent electron-deficient nature of the pyridine ring makes the C2-carbon highly electrophilic, facilitating the displacement of the chloride leaving group by a wide range of nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[10]

This pathway is exceptionally useful for introducing nitrogen, oxygen, and sulfur nucleophiles, making it a cornerstone reaction for generating libraries of derivatives.[8][11][12]

SNAr_Workflow Start This compound + Nucleophile (Nu-H) Reaction Reaction Vessel (Solvent, Base) Start->Reaction Intermediate Meisenheimer Complex (Resonance Stabilized) Reaction->Intermediate Addition Product 2-Nu-5-[(methylthio)methyl]pyridine Intermediate->Product Elimination of Cl⁻ Workup Aqueous Workup & Extraction Product->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final Final Product Purification->Final

Caption: General workflow for SNAr reactions involving the core molecule.

Experimental Protocol: SNAr with Benzylamine

This protocol describes a typical procedure for the substitution of the 2-chloro group with an amine nucleophile.

  • Materials:

    • This compound (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

  • Equipment:

    • Oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To the round-bottom flask under an inert atmosphere, add this compound.

    • Dissolve the starting material in the anhydrous solvent (e.g., DMF) to a concentration of approximately 0.2-0.5 M.

    • Add the base (e.g., K₂CO₃), followed by the dropwise addition of benzylamine.

    • Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the desired 2-(benzylamino)-5-[(methylthio)methyl]pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

For the construction of carbon-carbon and carbon-nitrogen bonds, which is crucial in drug discovery, palladium-catalyzed cross-coupling reactions are indispensable. The C2-Cl bond of the pyridine ring is an active participant in these transformations.[13][14]

  • Suzuki-Miyaura Coupling: Couples the pyridine core with aryl or vinyl boronic acids/esters to form biaryl or vinyl-substituted pyridines.[10][15]

  • Sonogashira Coupling: Forms a C-C bond with terminal alkynes, yielding alkynylpyridines, a valuable motif in medicinal chemistry.[15]

  • Buchwald-Hartwig Amination: Provides an alternative and often milder method for C-N bond formation compared to traditional SNAr, with broad substrate scope.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII Transmetal Transmetalation PdII_B Ar-Pd(II)(Ar')L₂ Transmetal->PdII_B RedElim Reductive Elimination RedElim->Pd0 ArX R-Cl Boronic Ar'-B(OR)₂ Product R-Ar'

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling the title compound with an arylboronic acid.[13]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Equipment:

    • Oven-dried Schlenk tube or microwave vial

    • Magnetic stirrer and heating plate

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To the reaction vessel, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-110°C for 5-18 hours, stirring vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product via flash column chromatography to obtain the desired biaryl product.

Synthesis of this compound

The most direct and common synthesis of the title compound involves the nucleophilic substitution of its precursor, 2-Chloro-5-(chloromethyl)pyridine, with a methylthiolate source.[2] The chloromethyl group provides a highly reactive electrophilic site for this transformation.

Synthesis_Workflow Start 2-Chloro-5-(chloromethyl)pyridine + Sodium Thiomethoxide (NaSMe) Reaction Reaction Vessel (e.g., THF, DMF) Start->Reaction Process Stir at Room Temp or slight warming Reaction->Process Sₙ2 Reaction Workup Quench with Water & Extract Process->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Final This compound Purification->Final

Caption: Workflow for the synthesis from 2-Chloro-5-(chloromethyl)pyridine.

Experimental Protocol: Synthesis via Nucleophilic Substitution

  • Materials:

    • 2-Chloro-5-(chloromethyl)pyridine (1.0 equiv)

    • Sodium thiomethoxide (1.05-1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF) or DMF

  • Equipment:

    • Oven-dried, three-neck round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon)

    • Addition funnel

  • Procedure:

    • Dissolve 2-Chloro-5-(chloromethyl)pyridine in the anhydrous solvent in the flask under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • In a separate flask, dissolve or suspend sodium thiomethoxide in the same anhydrous solvent.

    • Transfer the sodium thiomethoxide solution/suspension to the addition funnel and add it dropwise to the solution of the starting material over 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by slowly adding water.

    • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting crude product, if necessary, by vacuum distillation or column chromatography.

Conclusion

This compound is a strategically important synthetic intermediate whose reactivity is dominated by the electrophilic nature of its C2 and chloromethyl positions, along with the nucleophilic and oxidizable sulfur atom. The C2-chloro group readily engages in both SNAr and a host of palladium-catalyzed cross-coupling reactions, enabling extensive diversification of the pyridine core. Careful handling and storage are paramount to prevent unwanted degradation through hydrolysis or oxidation. The synthetic protocols and reactivity patterns detailed in this guide provide a robust framework for chemists to leverage the full potential of this versatile building block in the development of novel molecules for the pharmaceutical and agrochemical sectors.

References

An In-depth Technical Guide to the Potential Derivatives of 2-Chloro-5-[(methylthio)methyl]pyridine for Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the synthetic potential of 2-Chloro-5-[(methylthio)methyl]pyridine as a versatile scaffold for the development of novel bioactive molecules. The strategic location of the chloro and (methylthio)methyl functionalities offers a rich platform for a diverse array of chemical transformations, leading to a wide range of derivatives with potential applications in medicinal chemistry and agrochemical research. This document outlines key synthetic strategies, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and oxidation of the thioether linkage. Detailed, field-proven protocols for these transformations are provided, accompanied by mechanistic insights and discussions on the potential biological activities of the resulting derivatives, such as antimicrobial, antifungal, and herbicidal properties.[1][2][3][4][5][6][7][8][9][10][11][12][13] This guide is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering a practical framework for the exploration of this promising chemical entity.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a cornerstone in medicinal chemistry and agrochemical design, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][14] The subject of this guide, this compound, presents a particularly interesting starting point for library synthesis due to its distinct reactive sites. The chlorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution and a versatile handle for modern cross-coupling methodologies.[15] Concurrently, the (methylthio)methyl group at the 5-position offers opportunities for oxidation to sulfoxides and sulfones, which can significantly modulate the compound's physicochemical properties and biological activity.[9][10][16]

This guide will systematically explore the derivatization potential of this scaffold, providing both the "how" and the "why" behind the proposed synthetic strategies.

Core Synthetic Transformations and Potential Derivatives

The derivatization of this compound can be strategically approached through modifications at two primary sites: the C2-chloro position and the C5-(methylthio)methyl side chain.

Derivatization at the C2-Position: Expanding the Core Structure

The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, makes the C2 position susceptible to a variety of transformations.

Direct displacement of the chloride with various nucleophiles offers a straightforward route to a diverse set of derivatives.

  • Amination: Introduction of amino groups is a common strategy in drug design to enhance solubility and provide hydrogen bonding donors. Reaction with primary or secondary amines, or ammonia equivalents, can yield 2-amino-5-[(methylthio)methyl]pyridine derivatives. These compounds may exhibit a range of biological activities, including antimicrobial and antiviral properties.[3][11]

  • Alkoxylation: Reaction with alkoxides can introduce alkoxy groups, modifying the lipophilicity and metabolic stability of the molecule.

  • Thiolation: Displacement with thiols can lead to the formation of new thioether linkages, which are themselves amenable to further oxidation.

  • Hydrazinolysis: Reaction with hydrazine hydrate can furnish 2-hydrazinyl-5-[(methylthio)methyl]pyridine, a key intermediate for the synthesis of various heterocyclic systems such as triazoles and pyrazoles.[17][18][19][20][21]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or DMSO) is added the nucleophile (1.1 - 2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) if required.

  • The reaction mixture is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Modern palladium-catalyzed cross-coupling reactions provide powerful and versatile methods for the formation of C-C and C-N bonds.

  • Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl or heteroaryl groups at the C2-position by coupling with boronic acids or their esters.[15][22] This is a valuable strategy for creating biaryl structures, which are prevalent in many biologically active compounds. The resulting 2-aryl-5-[(methylthio)methyl]pyridines could be explored for a variety of therapeutic applications.[22]

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds with a wide range of amines, including those that are poor nucleophiles for traditional SNAr reactions.[6][7][23] This provides access to a broader array of 2-amino-5-[(methylthio)methyl]pyridine derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed mixture of this compound (1.0 eq), the corresponding boronic acid or boronic ester (1.2 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%).

  • The reaction mixture is heated under an inert atmosphere (N₂ or Ar) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • The mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The residue is purified by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dried Schlenk tube are added this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃).

  • The tube is evacuated and backfilled with an inert gas.

  • Anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-120 °C.

  • After completion, the reaction is cooled, filtered through a pad of Celite, and the filtrate is concentrated.

  • The crude product is purified by chromatography.

Derivatization of the C5-(Methylthio)methyl Side Chain

The thioether linkage in the C5 side chain is a key site for functional group manipulation, primarily through oxidation.

The methylthio group can be selectively oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives often exhibit altered biological activities and physicochemical properties, including increased polarity and hydrogen bonding capacity.[9][10][16] Sulfone derivatives of heterocyclic compounds have been reported to possess antifungal and insecticidal activities.[5][9][10]

  • Selective Oxidation to Sulfoxide: Mild oxidizing agents such as hydrogen peroxide in acetic acid can selectively oxidize the thioether to a sulfoxide.[24]

  • Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions can lead to the corresponding sulfone.[25]

Experimental Protocol: Oxidation to Sulfoxide

  • This compound (1.0 eq) is dissolved in glacial acetic acid.

  • Hydrogen peroxide (30% aqueous solution, 1.1 eq) is added dropwise at room temperature.

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the sulfoxide.

Experimental Protocol: Oxidation to Sulfone

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), is added an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

  • The reaction mixture is washed with a saturated solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by chromatography.

Potential Biological Activities of Derivatives

Based on the known biological activities of structurally related pyridine derivatives, the compounds synthesized from this compound hold promise in several therapeutic and agrochemical areas.

Derivative ClassPotential Biological ActivitySupporting Rationale & References
2-Amino DerivativesAntimicrobial, AntiviralThe introduction of an amino group can facilitate interactions with biological targets. Pyridine derivatives with amino substituents have shown a range of bioactivities.[3][11]
2-Aryl DerivativesDiverse Pharmacological ActivitiesBiaryl structures are common motifs in a wide range of pharmaceuticals. The specific activity would depend on the nature of the coupled aryl group.[22]
Thioether DerivativesAntimicrobial, AntifungalThioether-containing pyridine derivatives have demonstrated notable antimicrobial and antifungal properties.[2][6]
Sulfoxide/Sulfone DerivativesAntifungal, Herbicidal, Anti-ChlamydiaOxidation of the thioether can modulate activity. Sulfone-containing heterocycles are known to exhibit antifungal and herbicidal properties.[1][4][5][9][10][26]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

G cluster_c2 C2-Position Derivatization cluster_c5 C5-Side Chain Derivatization start This compound snar Nucleophilic Aromatic Substitution (SNA_r) start->snar Nu- suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)₂ [Pd] buchwald Buchwald-Hartwig Amination start->buchwald R₂NH [Pd] oxidation Oxidation start->oxidation [O] snar_out 2-Nu-5-[(methylthio)methyl]pyridine (Nu = NR₂, OR, SR, N₂H₃) snar->snar_out suzuki_out 2-Aryl-5-[(methylthio)methyl]pyridine suzuki->suzuki_out buchwald_out 2-Amino-5-[(methylthio)methyl]pyridine Derivatives buchwald->buchwald_out oxidation_out 2-Chloro-5-[(methylsulfinyl)methyl]pyridine 2-Chloro-5-[(methylsulfonyl)methyl]pyridine oxidation->oxidation_out

Figure 1: Key derivatization pathways for this compound.

G cluster_flow Synthetic Workflow Example start This compound step1 Suzuki Coupling (e.g., with Phenylboronic Acid) start->step1 intermediate 2-Phenyl-5-[(methylthio)methyl]pyridine step1->intermediate step2 Oxidation (e.g., with m-CPBA) final_product 2-Phenyl-5-[(methylsulfonyl)methyl]pyridine step2->final_product intermediate->step2

Figure 2: A potential two-step synthetic sequence.

Conclusion

This compound is a highly versatile and promising scaffold for the generation of diverse chemical libraries for biological screening. The synthetic routes outlined in this guide, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and side-chain oxidation, provide a robust toolkit for accessing a wide range of novel derivatives. The potential for these derivatives to exhibit valuable biological activities in the fields of medicine and agriculture warrants their further investigation. This guide serves as a foundational resource to stimulate and support such exploratory research.

References

Methodological & Application

use of 2-Chloro-5-[(methylthio)methyl]pyridine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the utilization of 2-Chloro-5-[(methylthio)methyl]pyridine in modern organic synthesis, this document serves as a crucial resource for researchers, chemists, and professionals in drug development. This compound is a versatile heterocyclic building block, primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its strategic importance lies in the reactive sites it possesses: a chlorine atom at the 2-position of the pyridine ring, susceptible to nucleophilic substitution, and a methylthio group that can be further functionalized, most notably through oxidation.[2][3][4]

This guide provides a comprehensive overview of its synthesis, key reactions, and detailed protocols for its application, with a particular focus on its pivotal role in the synthesis of proton pump inhibitors like Tenatoprazole and the construction of biologically active imidazo[1,2-a]pyridine scaffolds.

Synthesis of this compound

The most common and direct route to this compound involves the nucleophilic substitution of a more readily available precursor, 2-chloro-5-(chloromethyl)pyridine.[5] This reaction is typically carried out with a source of thiomethoxide, such as sodium thiomethoxide, in a suitable polar aprotic solvent.

The reaction proceeds via a standard SN2 mechanism where the thiomethoxide anion acts as the nucleophile, displacing the chloride ion from the benzylic-like position of the chloromethyl group. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation (Na+) while leaving the nucleophile relatively free and highly reactive, thus promoting a faster reaction rate.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products reactant1 2-Chloro-5-(chloromethyl)pyridine solvent Polar Aprotic Solvent (e.g., DMF, DMSO) reactant1->solvent reactant2 Sodium Thiomethoxide (NaSMe) reactant2->solvent product1 This compound solvent->product1 conditions Stirring at room temperature conditions->product1 product2 Sodium Chloride (NaCl)

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in anhydrous DMF.

  • Reaction Initiation : Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium thiomethoxide (1.1 equivalents) in DMF via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation : Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

ParameterCondition
Starting Material 2-Chloro-5-(chloromethyl)pyridine
Reagent Sodium thiomethoxide
Solvent DMF
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Typical Yield >90%

Application in the Synthesis of Tenatoprazole

A prominent application of this compound is in the synthesis of Tenatoprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders.[6][7] The synthesis involves two key transformations of the intermediate: oxidation of the methylthio group to a methylsulfinyl group, and subsequent nucleophilic aromatic substitution at the 2-position of the pyridine ring.

The oxidation of the sulfide to a sulfoxide is a critical step that enhances the electrophilicity of the pyridine ring and is a key structural feature of the final drug. This is typically achieved using a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[6]

G cluster_oxidation Oxidation cluster_substitution Nucleophilic Substitution start This compound oxidizing_agent m-CPBA start->oxidizing_agent intermediate 2-Chloro-5-[(methylsulfinyl)methyl]pyridine oxidizing_agent->intermediate nucleophile Imidazo[4,5-b]pyridine derivative intermediate->nucleophile final_product Tenatoprazole Precursor nucleophile->final_product

Caption: Key transformations in the synthesis of a Tenatoprazole precursor.

Experimental Protocol: Oxidation to 2-Chloro-5-[(methylsulfinyl)methyl]pyridine
  • Setup : Dissolve this compound (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Oxidation : Cool the solution to -20 °C. Add a solution of m-CPBA (1.05 equivalents) in DCM dropwise, maintaining the temperature below -15 °C.[6]

  • Monitoring : Stir the reaction mixture at -20 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching and Work-up : Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the desired sulfoxide, which can often be used in the next step without further purification.

Application in the Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in medicinal chemistry.[8][9][10] this compound can serve as a precursor for the synthesis of substituted imidazo[1,2-a]pyridines. The general strategy involves the reaction of a 2-aminopyridine with a derivative of this compound.

A plausible synthetic route involves the initial reaction of this compound with an appropriate nucleophile to introduce a carbonyl group, which can then react with a 2-aminopyridine to form the fused ring system.

General Workflow for Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[4][11] This allows for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols, to build more complex molecular architectures.

G cluster_workflow General Experimental Workflow prep 1. Prepare Reactants (Substrate, Nucleophile, Base) reaction 2. Set up Reaction (Inert atmosphere, Solvent) prep->reaction addition 3. Controlled Addition (e.g., Dropwise at 0 °C) reaction->addition monitoring 4. Monitor Progress (TLC, LC-MS) addition->monitoring workup 5. Aqueous Work-up (Quenching, Extraction) monitoring->workup purification 6. Purification (Column Chromatography, Recrystallization) workup->purification analysis 7. Characterization (NMR, MS) purification->analysis

Caption: A typical workflow for reactions involving this pyridine derivative.

The high reactivity of the 2-chloro position, combined with the functional handle of the methylthio group, makes this compound a valuable and versatile intermediate in organic synthesis. Its applications extend beyond the examples provided, serving as a testament to the ingenuity of synthetic chemists in leveraging such building blocks for the creation of novel and functional molecules.

References

The Strategic Role of 2-Chloro-5-[(methylthio)methyl]pyridine in Pharmaceutical Synthesis: An In-depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the intricate landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). 2-Chloro-5-[(methylthio)methyl]pyridine is a heterocyclic compound that has emerged as a significant building block, offering a unique combination of reactive sites that medicinal chemists can exploit to construct complex molecular architectures. Its pyridine core is a common motif in a myriad of biologically active compounds, while the chloro and methylthiomethyl substituents provide orthogonal handles for strategic chemical modifications. This guide provides a comprehensive overview of the synthesis, applications, and detailed protocols related to this compound, underscoring its importance as a valuable intermediate in the pharmaceutical industry. While it is a key component in the synthesis of various agrochemicals, such as neonicotinoid insecticides, this document will focus on its emerging role in the development of human therapeutics.[1]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound and its precursors is essential for its safe handling and effective use in a laboratory setting.

Table 1: Physicochemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
2-Chloro-5-methylpyridine18368-64-4C₆H₆ClN127.57Colorless to light yellow liquid190.8 ± 20.0 at 760 mmHg
2-Chloro-5-(chloromethyl)pyridine70258-18-3C₆H₅Cl₂N162.02Yellow-brown solid-
This compoundNot readily availableC₇H₈ClNS173.66Not readily availableNot readily available

Safety Profile:

Precursors like 2-chloro-5-(chloromethyl)pyridine are classified as hazardous substances and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is crucial to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Synthetic Pathways: From Precursors to the Final Intermediate

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall synthetic strategy involves the chlorination of the methyl group of 2-chloro-5-methylpyridine, followed by a nucleophilic substitution with a methyl mercaptan source.

Diagram 1: Overall Synthetic Workflow

Synthetic Workflow Start 2-Chloro-5-methylpyridine Precursor 2-Chloro-5-(chloromethyl)pyridine Start->Precursor   Chlorination Target This compound Precursor->Target   Nucleophilic Substitution   (with CH₃SNa)

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

The chlorination of the benzylic methyl group of 2-chloro-5-methylpyridine is a critical step in this synthetic sequence. Various chlorinating agents can be employed, with thionyl chloride being a common and effective choice.

Reaction Scheme:

2-Chloro-5-(hydroxymethyl)pyridine reacts with thionyl chloride to yield 2-chloro-5-(chloromethyl)pyridine.

Materials:

  • 2-Chloro-5-(hydroxymethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane

  • Chloroform

  • Sodium hydrogen carbonate (NaHCO₃)

  • Activated carbon

  • Water

Procedure: [1]

  • In a reaction vessel equipped with a stirrer and a dropping funnel, prepare a mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane.

  • On a water bath at 5-20 °C, add a mixture of 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine and 50 ml of 1,2-dichloroethane dropwise to the thionyl chloride mixture over 30 minutes.

  • Stir the resulting mixture at room temperature for 90 minutes.

  • Heat the mixture under reflux for 4.5 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with 200 ml of chloroform and 60 ml of water.

  • With stirring, carefully add 20 g of sodium hydrogen carbonate in small portions to neutralize the excess acid.

  • Separate the organic layer, treat it with activated carbon, and concentrate to obtain 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid (yield: 75.9 g).[1]

Protocol 2: Synthesis of this compound

This step involves a nucleophilic substitution reaction where the chloride of the chloromethyl group is displaced by a methylthiolate anion. Sodium thiomethoxide is a suitable nucleophile for this transformation.

Reaction Scheme:

2-Chloro-5-(chloromethyl)pyridine reacts with sodium thiomethoxide to produce this compound and sodium chloride.

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

Representative Procedure:

Note: A specific, published protocol for this exact transformation was not identified in the available literature. The following is a representative procedure based on analogous nucleophilic substitution reactions with similar substrates.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium thiomethoxide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Application in Pharmaceutical Synthesis: The Case of Tenatoprazole

The utility of this compound and its structural analogs as pharmaceutical intermediates is exemplified in the synthesis of proton pump inhibitors (PPIs). Tenatoprazole, a potent PPI, contains a substituted pyridine moiety linked to an imidazo[4,5-b]pyridine core through a sulfinyl group. The synthesis of tenatoprazole involves the coupling of a chloromethyl pyridine derivative with a mercapto-imidazopyridine, followed by oxidation.

Diagram 2: Retrosynthetic Analysis of Tenatoprazole

Retrosynthesis of Tenatoprazole Tenatoprazole Tenatoprazole Precursor Thioether Precursor Tenatoprazole->Precursor Oxidation Pyridine 2-(Chloromethyl)pyridine Derivative Precursor->Pyridine Nucleophilic Substitution Imidazole 2-Mercapto-imidazopyridine Derivative Precursor->Imidazole Nucleophilic Substitution

Caption: Retrosynthesis of Tenatoprazole highlighting key intermediates.

The synthesis of the thioether precursor of Tenatoprazole, as described in patent literature, involves the condensation of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine with 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride.[2] This reaction is a direct parallel to the synthesis of this compound, showcasing the importance of this class of intermediates in building the core structure of such pharmaceuticals. The subsequent oxidation of the thioether to a sulfoxide is a common final step in the synthesis of many PPIs.

Conclusion: A Versatile Intermediate with Growing Importance

This compound stands as a testament to the critical role of well-designed intermediates in modern pharmaceutical synthesis. Its strategic placement of reactive functional groups allows for the efficient construction of complex molecules, such as the proton pump inhibitor Tenatoprazole. The synthetic protocols outlined in this guide, from the chlorination of the precursor to the final nucleophilic substitution, provide a roadmap for researchers and drug development professionals to harness the synthetic potential of this valuable compound. As the quest for novel therapeutics continues, the demand for versatile and reliable intermediates like this compound is poised to grow, further solidifying its place in the medicinal chemist's toolbox.

References

Application Notes & Protocols: The Strategic Role of 2-Chloro-5-[(methylthio)methyl]pyridine in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the application of 2-Chloro-5-[(methylthio)methyl]pyridine as a pivotal intermediate in the field of agrochemical development. While not an active pesticide itself, its unique chemical architecture makes it a valuable building block for the synthesis of novel insecticidal compounds, particularly analogs of the highly effective neonicotinoid class. These notes detail the synthetic pathways to and from this intermediate, provide step-by-step experimental protocols, and explain the underlying chemical principles and biological mechanisms. The content is designed for researchers, chemists, and professionals in the agrochemical industry dedicated to the discovery and development of next-generation crop protection agents.

Introduction: The Significance of the Chloropyridinyl Scaffold in Modern Insecticides

The 2-chloropyridine moiety is a cornerstone of modern insecticide chemistry. Its presence is a defining feature of the neonicotinoid class of insecticides, which includes blockbuster compounds like Imidacloprid, Acetamiprid, and Thiamethoxam.[1][2] The electron-deficient nature of the pyridine ring, combined with the reactivity imparted by the chlorine atom at the 2-position, creates a versatile scaffold for synthesizing molecules that can effectively target the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[3]

The precursor molecule, 2-Chloro-5-methylpyridine, is a widely used starting material in the synthesis of these major insecticides.[1] It is typically converted into the more reactive intermediate, 2-Chloro-5-(chloromethyl)pyridine (CCMP), which serves as the direct electrophilic partner for coupling with the insecticidal pharmacophore.[4][5][6] The subject of these notes, this compound, represents a further strategic modification of this core structure, introducing a thioether linkage that can be used to explore new chemical space and develop insecticides with potentially novel properties.

Synthetic Pathways and Key Intermediates

The journey from a basic pyridine starting material to a complex insecticide involves a series of well-established chemical transformations. The synthesis of this compound is logically positioned downstream from the key industrial intermediate, 2-Chloro-5-(chloromethyl)pyridine (CCMP).

Synthesis of the Precursor: 2-Chloro-5-(chloromethyl)pyridine (CCMP)

The industrial synthesis of CCMP is a critical first step. Multiple routes exist, often starting from 3-methylpyridine (β-picoline).[5] A common pathway involves the chlorination of 2-Chloro-5-methylpyridine.

Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine (CCMP) from 2-Chloro-5-methylpyridine

This protocol describes a laboratory-scale chlorination of the methyl group on the pyridine ring.

Principle: This reaction is a free-radical halogenation. An initiator is used to generate chlorine radicals, which then selectively abstract a hydrogen atom from the methyl group, leading to a benzyl-type radical. This radical then reacts with molecular chlorine to form the desired product and propagate the chain reaction.

Materials:

  • 2-Chloro-5-methylpyridine

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane (solvent)

  • Chloroform (for workup)

  • Sodium bicarbonate (for neutralization)

  • Activated carbon

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Water bath

Procedure: [7]

  • Set up a round-bottom flask with a reflux condenser in a fume hood.

  • To a mixture of 87.4 g of thionyl chloride in 100 ml of 1,2-dichloroethane, add a solution of 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine in 50 ml of 1,2-dichloroethane dropwise over 30 minutes, maintaining the temperature between 5-20°C using a water bath.

  • Stir the mixture at room temperature for 90 minutes.

  • Heat the mixture to reflux and maintain for 4.5 hours.

  • After reflux, cool the reaction mixture and concentrate it under reduced pressure to remove excess thionyl chloride and solvent.

  • Dilute the residue with 200 ml of chloroform and 60 ml of water.

  • Carefully add 20 g of sodium bicarbonate in small portions with stirring to neutralize the acidic solution.

  • Separate the organic layer, treat it with activated carbon to decolorize, and then filter.

  • Concentrate the organic layer under reduced pressure to yield 2-chloro-5-(chloromethyl)pyridine as a solid.

Self-Validation:

  • TLC Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) to observe the consumption of the starting material and the appearance of the product spot.

  • Purity Analysis: The purity of the final product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound

The introduction of the methylthio group is achieved via a nucleophilic substitution reaction, where the highly reactive chloromethyl group of CCMP is displaced by a sulfur nucleophile.

Protocol 2: Synthesis of this compound

This protocol is based on established principles of nucleophilic substitution with thiols, adapted from analogous syntheses of similar thioether compounds.[8]

Principle: This is a classic SN2 reaction. Sodium methyl mercaptide (sodium thiomethoxide) is a potent nucleophile. The sulfur atom attacks the electrophilic carbon of the chloromethyl group on CCMP, displacing the chloride leaving group to form the C-S bond of the thioether.

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine (CCMP)

  • Sodium methyl mercaptide (CH₃SNa) or Sodium thiomethoxide

  • Anhydrous Dimethylformamide (DMF) as solvent

  • Ice water for quenching

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-Chloro-5-(chloromethyl)pyridine (1.0 eq) in anhydrous DMF.

  • Cool the solution in an ice bath to 0°C.

  • Add sodium methyl mercaptide (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly pouring the mixture into a beaker of stirred ice water. A precipitate may form.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Self-Validation:

  • Reaction Monitoring: TLC analysis (e.g., using a hexane/ethyl acetate solvent system) should show the disappearance of the CCMP spot and the appearance of a new, typically less polar, product spot.

  • Structural Confirmation: The structure of the purified this compound should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry to verify the presence of the -S-CH₃ group and the correct molecular weight.

Application in the Synthesis of Neonicotinoid Analogs

The primary strategic value of this compound lies in its use as an electrophilic building block for creating novel insecticides. It serves as a direct analog to CCMP, allowing for the synthesis of pyridine-based neonicotinoids. A key example is the synthesis of pyridine-based nitroguanidine insecticides, which are structural cousins of commercial products like clothianidin.

Mechanism of Action: Targeting Insect Nicotinic Acetylcholine Receptors (nAChRs)

Neonicotinoid insecticides act as agonists at the insect nAChRs.[3]

  • The insecticide molecule binds to the nAChR protein complex located in the postsynaptic membrane of neurons in the insect's central nervous system.

  • This binding mimics the action of the natural neurotransmitter, acetylcholine, causing the ion channel to open.

  • Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, the neonicotinoid is not easily degraded, leading to a persistent and irreversible opening of the channel.

  • The continuous influx of ions results in the overstimulation of the neuron, leading to paralysis and eventual death of the insect.

The high selectivity of neonicotinoids for insects over mammals is attributed to differences in the receptor subtypes and binding affinities between the two groups.

Diagram: Mechanism of Neonicotinoid Action

Neonicotinoid_Mechanism cluster_synapse Synaptic Cleft cluster_action Insecticidal Action Presynaptic_Neuron Presynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Postsynaptic_Neuron Postsynaptic Neuron Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel controls Ion_Channel_Open Ion Channel (Irreversibly Open) nAChR->Ion_Channel_Open Forces Open Neonicotinoid Neonicotinoid Insecticide Neonicotinoid->nAChR Binds as Agonist Overstimulation Continuous Nerve Stimulation Ion_Channel_Open->Overstimulation Leads to Paralysis Paralysis & Death Overstimulation->Paralysis Causes

Caption: Neonicotinoid binding to nAChRs leads to irreversible channel opening and paralysis.

Synthesis of a Pyridine-Based Nitroguanidine Insecticide

The following protocol outlines the synthesis of a pyridine-based nitroguanidine, a structural analog of commercial neonicotinoids, using a thioether-containing pyridine intermediate. This demonstrates the application of intermediates like this compound in creating new active ingredients.

Protocol 3: Synthesis of a Pyridine-Nitroguanidine Analog

Principle: This is a nucleophilic substitution reaction where the amine group of N-methyl-N'-nitroguanidine acts as a nucleophile, attacking the electrophilic carbon of the pyridine intermediate. The thioether group is a stable spectator in this reaction, demonstrating how different functionalities can be incorporated into the final molecule. The reaction displaces a leaving group (like a chloride from CCMP or potentially an activated thioether) to form the final C-N bond.

Materials:

  • This compound or 2-Chloro-5-(chloromethyl)pyridine

  • N-methyl-N'-nitroguanidine

  • Potassium carbonate (K₂CO₃) as a base

  • Acetonitrile (solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add N-methyl-N'-nitroguanidine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 2-Chloro-5-(chloromethyl)pyridine (1.0 eq) in acetonitrile dropwise to the suspension. (Note: This protocol uses the more common CCMP as the electrophile, but this compound could be explored as an alternative, potentially requiring different activation or leaving group strategies).

  • Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 6-8 hours.

  • Monitor the reaction by TLC until the starting pyridine intermediate is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride).

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure pyridine-nitroguanidine product.

Self-Validation:

  • Product Isolation: Successful reaction will yield a solid product upon cooling and concentration.

  • Spectroscopic Analysis: Confirm the structure of the final product using NMR and Mass Spectrometry to verify the coupling of the two starting fragments.

  • Purity Check: Melting point determination and HPLC analysis can confirm the purity of the recrystallized product.

Data Summary and Visualization

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberRole
2-Chloro-5-methylpyridineC₆H₆ClN127.5718368-64-4Starting Material
2-Chloro-5-(chloromethyl)pyridineC₆H₅Cl₂N162.0270258-18-3Key Intermediate
This compoundC₇H₈ClNS173.66N/ATarget Intermediate
N-methyl-N'-nitroguanidineC₂H₆N₄O₂118.094245-76-5Nucleophilic Core

Diagram: Synthetic Workflow

Caption: Synthetic pathway from the starting material to the target intermediate and final insecticide analog.

Conclusion and Future Outlook

This compound is a strategically important, though less common, intermediate in agrochemical research. Its synthesis from the readily available precursor CCMP is straightforward. Its primary application is to serve as a versatile electrophilic building block for the creation of novel insecticide candidates. By incorporating a thioether linkage, researchers can modulate the physicochemical properties (such as lipophilicity and metabolic stability) of the final active ingredient, potentially leading to compounds with improved efficacy, a different spectrum of activity, or a more favorable environmental profile. The protocols and principles outlined in this guide provide a solid foundation for scientists and developers to utilize this compound in the rational design and synthesis of next-generation crop protection solutions.

References

Application Note & Protocols: High-Efficiency Flow Reactor Synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine, a key intermediate in the development of various agrochemical and pharmaceutical agents, presents unique challenges in traditional batch processing, including exothermic reactions and the handling of hazardous materials. This application note provides a comprehensive guide to the synthesis of this compound and its derivatives using continuous flow chemistry. We detail a robust, two-step flow process that significantly enhances safety, improves reaction control, and increases yield and purity compared to conventional methods. The protocols herein are designed for researchers, chemists, and process development professionals, offering field-proven insights into reactor setup, parameter optimization, and safety protocols for a self-validating and scalable synthetic system.

Introduction: The Case for Flow Chemistry

This compound and its analogues are vital building blocks in medicinal and agrochemical research. Sulfur-containing heterocyclic compounds are prevalent in a wide array of FDA-approved drugs, valued for their unique chemical properties that can enhance pharmacokinetic and pharmacodynamic profiles[1][2][3]. The traditional synthesis of the target molecule, however, involves potent reagents and highly exothermic steps that are challenging to control on a large scale in batch reactors.

Continuous flow chemistry offers a paradigm shift for such syntheses. By confining reactions to the small volume of a microreactor or tube reactor, several key advantages emerge[4]:

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for near-instantaneous heating or cooling, effectively quenching exotherms and preventing thermal runaways.

  • Enhanced Mass Transfer & Mixing: Rapid, efficient mixing of reagents ensures a homogeneous reaction environment, minimizing side-product formation and improving yield.

  • Increased Safety: The small internal volume of the reactor means that only a minimal amount of hazardous material is reacting at any given time. This, combined with a closed system, drastically reduces the risk of exposure and uncontrolled reactions[5].

  • Scalability and Reproducibility: Scaling up production is achieved by running the system for longer durations or by "numbering-up" (running parallel reactors), bypassing the complex and often non-linear challenges of scaling up batch reactors. Automation ensures high reproducibility between runs[6].

This guide details a two-step synthesis, beginning with the formation of the key intermediate, 2-chloro-5-(chloromethyl)pyridine, followed by its conversion to the final (methylthio)methyl product.

Overall Synthetic Workflow

The synthesis is logically divided into two primary continuous flow operations. The output of the first reaction, after a simple work-up, becomes the input for the second stage.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thioether Formation A 2-Chloro-5-(hydroxymethyl)pyridine (Reagent Stream A) Mixer1 T-Mixer A->Mixer1 B Thionyl Chloride in Solvent (Reagent Stream B) B->Mixer1 Reactor1 Flow Reactor 1 (Heated Coil) Mixer1->Reactor1 Rapid Mixing Workup1 Aqueous Quench & Liquid-Liquid Extraction Reactor1->Workup1 Controlled Residence Time Product1 2-Chloro-5-(chloromethyl)pyridine (Intermediate) Workup1->Product1 C Intermediate from Step 1 (Reagent Stream C) Product1->C Used in Step 2 Mixer2 T-Mixer C->Mixer2 D Sodium Thiomethoxide in Solvent (Reagent Stream D) D->Mixer2 Reactor2 Flow Reactor 2 (Cooled Coil) Mixer2->Reactor2 Rapid Mixing Workup2 Aqueous Work-up Reactor2->Workup2 Controlled Residence Time Product2 This compound (Final Product) Workup2->Product2

Diagram 1: High-level overview of the two-step continuous flow synthesis.

Flow Reactor Configuration

A modular flow chemistry system is employed for this synthesis. The fundamental components are consistent for both reaction steps, with adjustments made to reactor temperature and materials.

G General Flow Reactor Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing PumpA Syringe Pump A (Reagent A) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Reagent B) PumpB->Mixer ReactorCoil PFA Reactor Coil (e.g., 10 mL) Mixer->ReactorCoil t = 0 BPR Back-Pressure Regulator (BPR) ReactorCoil->BPR t = Residence Time (τ) Thermo Heater/Chiller Unit Thermo->ReactorCoil Temp. Control Collection Product Collection Vessel BPR->Collection

Diagram 2: Schematic of the modular flow chemistry system used for synthesis.

Causality Behind Component Choices:

  • Pumps (Syringe or HPLC): Provide precise, pulseless flow for accurate stoichiometric control and reproducible residence times.

  • T-Mixer: Ensures rapid and homogeneous mixing of reagent streams, which is critical for fast reactions to prevent localized high concentrations and side-product formation.

  • PFA Reactor Coil: Perfluoroalkoxy (PFA) is chosen for its broad chemical resistance (especially to the corrosive reagents used here) and temperature tolerance. The defined volume of the coil allows for precise calculation of residence time.

  • Heater/Chiller Unit: Precise temperature control is paramount. For the chlorination step, it manages the exotherm and provides the necessary activation energy. For the thioether formation, it can be used to cool the reaction to improve selectivity.

  • Back-Pressure Regulator (BPR): A BPR keeps the system under a modest pressure (e.g., 5-10 bar). This is crucial for preventing outgassing of volatile reagents or byproducts (like HCl) and ensures that solvents remain in the liquid phase well above their atmospheric boiling points, allowing for a wider operational temperature range.

Step 1: Continuous Synthesis of 2-Chloro-5-(chloromethyl)pyridine

This step involves the chlorination of 2-chloro-5-(hydroxymethyl)pyridine using thionyl chloride. This reaction is notoriously exothermic in batch. Flow chemistry transforms it into a safe and controllable process. The synthesis of this intermediate has been reported in various batch procedures[7], and patents have alluded to its continuous preparation in microchannel reactors, highlighting the industrial relevance of this approach[8].

Reagent & Parameter Table
ParameterReagent Stream AReagent Stream BSystem Settings
Chemical 2-Chloro-5-(hydroxymethyl)pyridineThionyl Chloride (SOCl₂)Reactor Volume: 10 mL (PFA)
Solvent 1,2-Dichloroethane (DCE)1,2-Dichloroethane (DCE)Temperature: 60 °C
Concentration 0.5 M0.6 M (1.2 equiv.)Back Pressure: 7 bar (100 psi)
Flow Rate 0.5 mL/min0.5 mL/minTotal Flow Rate: 1.0 mL/min
- --Residence Time (τ): 10 min
- --Calculated Yield: >95% (crude)
Protocol: Step 1
  • Preparation:

    • Prepare Reagent Stock A: Dissolve 2-chloro-5-(hydroxymethyl)pyridine in DCE to a final concentration of 0.5 M.

    • Prepare Reagent Stock B: Under an inert atmosphere (N₂ or Argon), carefully add thionyl chloride to DCE to a final concentration of 0.6 M. Caution: This is a highly corrosive and moisture-sensitive reagent.

  • System Setup & Priming:

    • Assemble the flow reactor system as shown in Diagram 2, ensuring all fittings are secure.

    • Prime both pump lines with the corresponding solvent (DCE) to purge air from the system.

    • Set the heater unit to 60 °C and allow the reactor coil to equilibrate.

    • Set the BPR to 7 bar.

  • Reaction Execution:

    • Load the prepared reagent stocks into their respective syringe pumps.

    • Set the flow rates for both pumps to 0.5 mL/min and begin pumping simultaneously into the T-mixer.

    • The first 10 mL of output (equal to one reactor volume) should be discarded as waste to allow the system to reach a steady state.

    • Begin collecting the product stream in a flask containing a stirred, chilled solution of saturated sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize the HCl byproduct.

  • Work-up & Isolation:

    • Once the desired amount of starting material has been consumed, continue pumping pure solvent (DCE) through the system for 15 minutes to flush the reactor.

    • Transfer the collection flask contents to a separatory funnel.

    • Separate the organic layer. Wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-chloro-5-(chloromethyl)pyridine as a solid[7].

Step 2: Continuous Synthesis of this compound

This step is a nucleophilic substitution reaction where the chloromethyl group of the intermediate is displaced by a methylthiolate anion. The use of sodium thiomethoxide, a strong nucleophile and base, requires careful control of stoichiometry and temperature to avoid side reactions. Flow chemistry provides this precise control.

Reagent & Parameter Table
ParameterReagent Stream CReagent Stream DSystem Settings
Chemical 2-Chloro-5-(chloromethyl)pyridineSodium Thiomethoxide (NaSMe)Reactor Volume: 10 mL (PFA)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)Temperature: 25 °C
Concentration 0.4 M0.44 M (1.1 equiv.)Back Pressure: 7 bar (100 psi)
Flow Rate 1.0 mL/min1.0 mL/minTotal Flow Rate: 2.0 mL/min
- --Residence Time (τ): 5 min
- --Calculated Yield: >98% (crude)
Protocol: Step 2
  • Preparation:

    • Prepare Reagent Stock C: Dissolve the 2-chloro-5-(chloromethyl)pyridine intermediate from Step 1 in anhydrous THF to a final concentration of 0.4 M.

    • Prepare Reagent Stock D: Under an inert atmosphere, dissolve sodium thiomethoxide in anhydrous THF to a final concentration of 0.44 M. Caution: NaSMe is corrosive and air-sensitive.

  • System Setup & Priming:

    • Assemble the flow reactor system. A chiller unit set to 25 °C provides thermal stability.

    • Prime both pump lines with anhydrous THF.

    • Set the BPR to 7 bar.

  • Reaction Execution:

    • Load the prepared reagent stocks into their respective pumps.

    • Set flow rates for both pumps to 1.0 mL/min and begin pumping.

    • Discard the first reactor volume (10 mL) to waste.

    • Collect the product stream in a flask containing a stirred solution of saturated ammonium chloride (NH₄Cl) to quench the reaction.

  • Work-up & Isolation:

    • After the run, flush the system with pure THF for 15 minutes.

    • Transfer the collected product mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Safety & Trustworthiness

The protocols described are designed as a self-validating system where safety is inherent to the methodology.

  • Hazard Mitigation: The primary hazards involve corrosive and reactive reagents (SOCl₂, NaSMe). By containing these within a closed-loop, automated system, operator exposure is minimized. The small reaction volume prevents the accumulation of large amounts of energy in the event of an exothermic reaction.

  • Process Control: The precise control over stoichiometry, residence time, and temperature ensures the reaction proceeds as intended, minimizing the formation of unknown or hazardous byproducts. The use of a BPR prevents dangerous pressure build-up from off-gassing[5].

  • System Validation: Before introducing reactive chemicals, the system's integrity should be validated by pumping solvent at the target pressure and checking for leaks. Steady-state operation is confirmed by monitoring output, ensuring consistent and reliable results.

Conclusion

The transition from batch to continuous flow synthesis for this compound offers compelling advantages in safety, efficiency, and scalability. The detailed protocols in this application note demonstrate a practical, high-yield pathway to this valuable intermediate. By explaining the causality behind equipment choices and process parameters, we provide researchers with a robust framework for implementing this synthesis and adapting it for a wider range of pyridine derivatives. This methodology aligns with the principles of green chemistry by reducing waste and improving reaction control, paving the way for safer and more efficient drug development and chemical manufacturing processes.

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-5-[(methylthio)methyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

2-Chloro-5-[(methylthio)methyl]pyridine stands as a pivotal heterocyclic building block for professionals in pharmaceutical and agrochemical research. Its strategic arrangement of functional groups—an electron-deficient pyridine ring, a labile chlorine atom at the 2-position, and a functionalizable side chain—renders it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyridine core is a common motif in a vast array of bioactive molecules, and the ability to readily introduce diverse functionalities at the 2-position through robust protocols is critical for the construction of compound libraries and the optimization of lead candidates.

The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack, a reactivity profile significantly enhanced by the electronegative nitrogen atom. The chlorine atom at the C-2 position serves as an excellent leaving group, making this site the primary target for substitution. These reactions provide a direct and efficient pathway to synthesize a wide array of 2-substituted pyridine derivatives, which are key intermediates in the synthesis of complex drug molecules. This guide provides detailed, field-proven protocols for the successful execution of nucleophilic substitution reactions on this valuable substrate using various classes of nucleophiles.

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction of this compound with nucleophiles proceeds predominantly through the SNAr mechanism. This is a two-step addition-elimination process.

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine (C-2). This initial attack is the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electronegative nitrogen atom, which provides substantial stabilization.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the rapid expulsion of the chloride ion, a competent leaving group.

The overall reactivity is governed by the nucleophilicity of the attacking species and the ability of the pyridine ring to stabilize the intermediate negative charge. While the [(methylthio)methyl] group at the 5-position does not strongly influence the electronics of the ring for this reaction, it provides a crucial vector for further molecular diversification.

SNAr_Mechanism cluster_reaction SₙAr Reaction Pathway Substrate This compound Intermediate Meisenheimer-like Intermediate Substrate->Intermediate Step 1: Addition (Rate-Determining) Nucleophile Nucleophile (Nu⁻) Product 2-Substituted Product Intermediate->Product Step 2: Elimination LeavingGroup Chloride (Cl⁻)

Caption: General mechanism for the SNAr reaction on this compound.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Substitution with Amine Nucleophiles (N-Arylation)

The reaction with primary and secondary amines is one of the most common and robust transformations for this substrate. These reactions typically proceed under thermal conditions, often facilitated by a non-nucleophilic base to scavenge the HCl generated in situ.

General Procedure: To a solution of this compound (1.0 eq.) in a suitable solvent, the amine nucleophile (1.1-1.5 eq.) and a base (1.5-2.0 eq.) are added. The mixture is heated until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Detailed Step-by-Step Protocol (Example with Morpholine):

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.75 mmol, 1.0 eq.).

  • Reagent Addition: Add anhydrous ethanol (20 mL) to dissolve the starting material. To this solution, add morpholine (0.60 mL, 6.90 mmol, 1.2 eq.) followed by potassium carbonate (K₂CO₃) (1.59 g, 11.5 mmol, 2.0 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Partition the residue between water (30 mL) and ethyl acetate (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(morpholino)-5-[(methylthio)methyl]pyridine.

Amination_Workflow sub 1. Dissolve Substrate in Ethanol add 2. Add Amine & Potassium Carbonate sub->add heat 3. Heat to Reflux (4-8 hours) add->heat monitor 4. Monitor by TLC heat->monitor cool 5. Cool to RT & Concentrate monitor->cool extract 6. Aqueous Work-up (EtOAc/Water) cool->extract purify 7. Column Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the amination of this compound.

Data Summary: Amination Reactions

Amine NucleophileSolventBaseTemperature (°C)Time (h)Typical Yield (%)
BenzylamineIsopropanol/WaterNone802-485-95[1]
MorpholineEthanolEt₃N or K₂CO₃Reflux2-480-90[1]
1-MethylpiperazineDMSOKF14012>90[1]
AnilineDMFK₂CO₃100-1208-1670-85
Methylamine (aq.)AcetonitrileNoneRoom Temp1.5~60[2]
Protocol 2: Substitution with Thiol Nucleophiles (S-Arylation)

Thiols are excellent nucleophiles for SNAr reactions and typically react under milder conditions than amines or alcohols.[3][4] The corresponding thiolate, generated with a mild base, is a potent nucleophile that reacts rapidly with the substrate.

Detailed Step-by-Step Protocol (Example with Sodium thiomethoxide):

  • Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.00 g, 5.75 mmol, 1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (15 mL).

  • Reagent Addition: Add sodium thiomethoxide (NaSMe) (0.44 g, 6.33 mmol, 1.1 eq.) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Work-up: Pour the reaction mixture into ice-water (50 mL) and stir.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Data Summary: Thiolation Reactions

Thiol NucleophileSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Sodium thiomethoxideDMFN/A252-6>85[5]
ThiophenolDMFK₂CO₃25-503-5>90
Benzyl mercaptanEthanolNaOEt252-4>90
Protocol 3: Substitution with Oxygen Nucleophiles (O-Arylation)

The reaction with alcohols requires the use of a strong base to generate the corresponding alkoxide, which is a much stronger nucleophile. Anhydrous conditions are critical to prevent quenching of the base and formation of byproducts.

Detailed Step-by-Step Protocol (Example with Sodium Phenoxide):

  • Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (0.28 g, 6.90 mmol, 1.2 eq.). Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil.

  • Alkoxide Formation: Add anhydrous tetrahydrofuran (THF) (10 mL), cool the suspension to 0 °C, and slowly add a solution of phenol (0.65 g, 6.90 mmol, 1.2 eq.) in THF (5 mL). Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Reagent Addition: Add a solution of this compound (1.00 g, 5.75 mmol, 1.0 eq.) in THF (5 mL) dropwise to the freshly prepared sodium phenoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Alternative Strategy: Palladium-Catalyzed Amination

For particularly challenging or less reactive amine nucleophiles, traditional SNAr reactions may require harsh conditions. In such cases, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative.[6][7][8] This method utilizes a palladium catalyst and a specialized phosphine ligand to couple the chloropyridine with the amine under milder conditions.

Buchwald_Hartwig cluster_reaction Buchwald-Hartwig Amination Substrate This compound Product 2-Amino-5-[(methylthio)methyl]pyridine Substrate->Product Amine Amine (R₂NH) Catalyst Pd Catalyst + Ligand Catalyst->Product Catalytic Cycle Base Base (e.g., NaOtBu)

Caption: Conceptual overview of the Palladium-catalyzed Buchwald-Hartwig amination.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Base is too weak or degraded. 3. Nucleophile is not reactive enough. 4. In O-arylation, base was quenched by water.1. Increase reaction temperature; switch to a higher boiling solvent (e.g., DMF, DMSO). 2. Use a stronger base (e.g., K₂CO₃ -> Cs₂CO₃; for O-arylation, NaH -> KOtBu). Use freshly opened or properly stored base. 3. For amines, consider switching to a Pd-catalyzed protocol. 4. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.
Multiple Products / Side Reactions 1. Reaction temperature is too high, causing decomposition. 2. For primary amines, double addition may occur. 3. Oxidation of the methylthio group.1. Lower the reaction temperature and increase the reaction time. 2. Use a slight excess of the primary amine to favor the mono-substituted product. 3. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).
Difficult Purification 1. Product is highly polar and streaks on silica gel. 2. Residual base (e.g., Et₃N) co-elutes with the product.1. Add a small amount of triethylamine or ammonia to the eluent to improve peak shape. Consider reverse-phase chromatography. 2. Perform an aqueous wash during work-up to remove water-soluble bases.

References

Application Notes and Protocols: Catalytic Methods for the Functionalization of 2-Chloro-5-[(methylthio)methyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of robust catalytic methodologies for the chemical modification of 2-Chloro-5-[(methylthio)methyl]pyridine. This pyridine derivative is a valuable and versatile building block in medicinal chemistry and materials science. The protocols herein focus on prevalent and highly effective transition-metal-catalyzed cross-coupling reactions, including Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions, as well as a Nickel-catalyzed cross-electrophile coupling for alkylation. This document emphasizes the underlying principles, provides detailed, step-by-step experimental protocols, and offers field-proven insights into overcoming common synthetic challenges, such as the inherent low reactivity of the C-Cl bond on the electron-deficient pyridine ring.

Introduction: The Strategic Importance of this compound

Substituted pyridines are privileged scaffolds found in a multitude of pharmaceuticals, agrochemicals, and functional materials.[1] The unique electronic properties of the pyridine ring, combined with the specific substitution pattern of this compound, make it a strategic starting material. The chlorine atom at the 2-position serves as a versatile handle for cross-coupling reactions, while the methylthio-methyl group at the 5-position can influence the molecule's biological activity and physicochemical properties.

However, the functionalization of 2-chloropyridines via transition-metal catalysis is not without its challenges. The C-Cl bond is significantly less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle the rate-limiting factor in many cases.[2] Furthermore, the pyridine nitrogen can coordinate to the metal center, potentially deactivating the catalyst.[3] Overcoming these hurdles requires a carefully selected catalytic system, including highly active catalysts, specialized ligands, and optimized reaction conditions. This guide details such systems to enable the efficient and predictable modification of this key intermediate.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organic halide and an organoboron compound.[4] For substrates like 2-chloropyridines, the success of this reaction is highly dependent on a catalytic system capable of activating the inert C-Cl bond.

Reaction Principle & Catalytic Cycle

The catalytic cycle involves three primary steps: oxidative addition of the Pd(0) catalyst into the C-Cl bond, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[4] The use of bulky, electron-rich phosphine ligands is critical to facilitate both the oxidative addition and the final reductive elimination steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)(Cl)L₂ Pd0->PdII_Complex Ar-Cl ArCl This compound OxAdd Oxidative Addition PdII_Intermediate Ar-Pd(II)(R)L₂ PdII_Complex->PdII_Intermediate [R-B(OH)₃]⁻ Transmetalation Transmetalation Boronic R-B(OH)₂ + Base PdII_Intermediate->Pd0 Ar-R RedElim Reductive Elimination Product Product Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Protocol Design
  • Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ are often inefficient for chloropyridines. Catalyst systems employing bulky, electron-rich biarylphosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or N-heterocyclic carbene (NHC) ligands are highly recommended to promote the challenging oxidative addition step.[5][6]

  • Base: A suitable base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[5][7] The choice of base can significantly impact yield and should be screened for optimal performance.

  • Solvent: A mixture of an organic solvent and water is typical. Common choices include 1,4-dioxane/water, toluene/water, or DMF/water.[3][5] The solvent must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Data Summary: Suzuki Coupling of Related Chloropyridines
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O10012-24Good[5]
PdCl₂(dtbpf) (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O10012High[8]
Pd(PPh₃)₄ (3)-K₂CO₃ (3.0)THF/H₂O100 (MW)0.33Good-Excellent[9]
(NHC)Pd(cinn)Cl (0.5)-NaHCO₃ (3.0)H₂O1002-339-99[6]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the arylation of 2-chloropyridines.[5]

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%) in a small amount of the reaction solvent.

  • Reaction Setup: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the Schlenk flask containing the reagents to achieve a substrate concentration of ~0.1-0.2 M.

  • Initiation: Add the catalyst premix to the reaction mixture via syringe.

  • Reaction Conditions: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for forming C-N bonds from aryl halides.[10] As with Suzuki coupling, the application of this reaction to less reactive chloropyridines requires highly active catalytic systems.

Reaction Principle & Catalytic Cycle

The mechanism is analogous to other palladium-catalyzed cross-couplings.[11] Key steps include the oxidative addition of Pd(0) to the C-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination of the N-arylated product.[12]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_Complex Ar-Pd(II)(Cl)L Pd0->PdII_Complex Ar-Cl ArCl This compound OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)(NR₂)L PdII_Complex->PdII_Amido R₂NH, Base Amine_Coordination Amine Coordination & Deprotonation Amine R₂NH + Base PdII_Amido->Pd0 Ar-NR₂ RedElim Reductive Elimination Product Product Ar-NR₂

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Key Considerations for Protocol Design
  • Catalyst System: Pre-formed palladium catalysts (palladacycles) or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized ligand is essential.[2] For chloropyridines, very bulky and electron-rich ligands like RuPhos, BrettPhos, or Josiphos-type ferrocene ligands are often required.[2]

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be used, but this often necessitates higher temperatures or more active catalysts.[2]

  • Side Reactions: Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction. This can be minimized by using scrupulously anhydrous and deoxygenated conditions, ensuring the purity of the base, and using a slight excess of the amine coupling partner.[2]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on best practices for the amination of challenging aryl chlorides.[2][13]

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst).

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Solvent Addition: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times. Add dry, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a substrate concentration of ~0.1-0.5 M.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Nickel-Catalyzed Cross-Electrophile Coupling for C(sp²)-C(sp³) Bond Formation

An alternative to using pre-formed organometallic reagents is the direct cross-coupling of two different electrophiles, such as a 2-chloropyridine and an alkyl bromide. This approach, often catalyzed by nickel, avoids the preparation of sensitive organometallic compounds and can exhibit excellent functional group tolerance.[14][15]

Reaction Principle

In this transformation, a low-valent nickel catalyst is generated in situ by a stoichiometric reductant, typically manganese (Mn) or zinc (Zn) powder. The catalytic cycle involves the sequential oxidative addition of the two electrophiles (the 2-chloropyridine and the alkyl bromide) to the nickel center, followed by reductive elimination to form the C-C bond.[16]

Key Considerations for Protocol Design
  • Catalyst System: A simple nickel(II) salt, such as NiBr₂·3H₂O or NiCl₂·glyme, is commonly used as the precatalyst.[16]

  • Ligand: The choice of ligand is crucial for success. For the coupling of 2-chloropyridines with alkyl bromides, a rigid bidentate nitrogen-based ligand like bathophenanthroline has been shown to be effective.[14][17]

  • Reductant: A metallic reductant, such as manganese powder, is required in stoichiometric amounts to turn over the catalytic cycle.[16]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are typically used, often at high concentrations.[14]

Experimental Protocol: Nickel-Catalyzed Alkylation

This protocol is based on the method developed by Weix and coworkers for the alkylation of 2-chloropyridines.[14][16]

  • Reaction Setup: In a glovebox or on the benchtop, add NiBr₂·3H₂O (0.05 equiv, 5 mol%), bathophenanthroline (0.05 equiv, 5 mol%), and manganese powder (2.0 equiv) to a 1-dram vial equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and the alkyl bromide (1.1-1.5 equiv).

  • Solvent & Conditions: Add anhydrous DMF (to a concentration of ~3 M). Seal the vial and heat the mixture to 50-60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS. The reaction is typically complete in 4-24 hours.

  • Work-up: Upon completion, cool the reaction, dilute with diethyl ether, and quench with 1 M HCl.

  • Purification: Filter the mixture through a pad of celite, washing with diethyl ether. Perform an aqueous work-up, and purify the crude product from the organic layer by flash column chromatography.

General Experimental Workflow

A successful cross-coupling reaction relies on maintaining an inert atmosphere to protect the sensitive catalyst. The following workflow is a general representation of the setup for the protocols described above.

Experimental_Workflow Start Start: Oven-Dried Schlenk Flask Add_Solids Add Solids (Substrate, Base, etc.) Start->Add_Solids Inert_Atmosphere Evacuate & Backfill with Argon (3x) Add_Solids->Inert_Atmosphere Add_Solvent Add Degassed Solvent via Syringe Inert_Atmosphere->Add_Solvent Add_Catalyst Add Catalyst Solution via Syringe Add_Solvent->Add_Catalyst Heat Heat to Target Temp with Stirring Add_Catalyst->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Monitor->Heat If incomplete Workup Quench, Extract, & Purify Monitor->Workup If complete End Isolated Product Workup->End

Caption: General workflow for setting up an inert atmosphere cross-coupling reaction.

References

scale-up synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial-Scale Synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine

Authored by a Senior Application Scientist

This document provides a detailed guide for the scale-up synthesis of this compound, a key intermediate in the production of neonicotinoid insecticides such as imidacloprid and acetamiprid. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals engaged in industrial chemical manufacturing.

Introduction and Strategic Overview

This compound is a critical building block in the agrochemical industry. Its synthesis on an industrial scale requires a robust, cost-effective, and safe process. The most common and economically viable route involves a two-step synthesis starting from the readily available 2-chloro-5-methylpyridine.

The overall synthetic strategy is as follows:

  • Chlorination: Free-radical chlorination of the methyl group of 2-chloro-5-methylpyridine to yield the key intermediate, 2-chloro-5-(chloromethyl)pyridine.

  • Nucleophilic Substitution: Reaction of 2-chloro-5-(chloromethyl)pyridine with a sulfur nucleophile, typically sodium thiomethoxide, to form the final product.

This approach is favored in industrial settings due to the high reactivity of the benzylic position of 2-chloro-5-methylpyridine, which allows for selective chlorination, and the subsequent efficient displacement of the newly introduced chlorine atom.

Caption: Overall synthetic pathway for this compound.

Detailed Synthesis Protocols

Protocol 1: Scale-Up Synthesis of the Intermediate: 2-Chloro-5-(chloromethyl)pyridine (CCMP)

The synthesis of CCMP from 2-chloro-5-methylpyridine (CMP) is a well-established industrial process.[1] Several methods exist, including chlorination using elemental chlorine with a radical initiator or using agents like thionyl chloride on the corresponding alcohol.[1][2] The direct chlorination of CMP is often preferred for its atom economy.

Materials and Equipment:

  • Jacketed glass-lined reactor (e.g., 100 L) with overhead stirrer, condenser, temperature probe, and gas inlet/outlet.

  • Scrubber system for acidic off-gases (HCl).

  • 2-Chloro-5-methylpyridine (CMP).

  • Inert solvent (e.g., carbon tetrachloride or 1,2-dichloroethane).

  • Free radical initiator (e.g., Azobisisobutyronitrile - AIBN).

  • Chlorine gas.

  • Aqueous sodium bicarbonate solution (5% w/v).

  • Anhydrous magnesium sulfate or sodium sulfate.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charging: Charge the reactor with 2-chloro-5-methylpyridine (1.0 eq) and the chosen solvent (approx. 5-10 volumes).

  • Initiator Addition: Add the free radical initiator (e.g., AIBN, 0.01-0.05 eq).

  • Heating: Heat the reaction mixture to reflux (typically 75-85°C).

  • Chlorination: Begin bubbling chlorine gas through the solution at a controlled rate. The reaction is exothermic, and the rate of addition should be managed to maintain a steady reflux and temperature.

  • Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) by analyzing aliquots for the disappearance of the starting material and the formation of the product. Over-chlorination to 2-chloro-5-(dichloromethyl)pyridine is a potential side reaction and should be monitored.[1]

  • Completion and Quenching: Once the reaction reaches the desired conversion (typically >95%), stop the chlorine flow and purge the system with nitrogen to remove excess chlorine and HCl.

  • Work-up: Cool the reactor to room temperature. Carefully transfer the reaction mixture to a work-up vessel and wash sequentially with water and 5% sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This neutralizes residual HCl.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude CCMP can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.

Protocol 2: Scale-Up Synthesis of this compound

This step involves a nucleophilic substitution reaction where the chloromethyl group of CCMP is displaced by the thiomethoxide anion.

Materials and Equipment:

  • Jacketed glass-lined reactor (e.g., 100 L) with overhead stirrer, condenser, temperature probe, and addition funnel.

  • Sodium thiomethoxide (NaSMe), solid or as a solution.

  • 2-Chloro-5-(chloromethyl)pyridine (CCMP) from the previous step.

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Ethanol).

  • Deionized water.

  • Extraction solvent (e.g., Ethyl acetate or Toluene).

  • Brine solution.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. An inert atmosphere is crucial to prevent the oxidation of the thiomethoxide.

  • Reagent Charging: Charge the reactor with the chosen solvent and 2-chloro-5-(chloromethyl)pyridine (1.0 eq).

  • Temperature Control: Cool the solution to 0-5°C using a chiller.

  • Nucleophile Addition: Prepare a solution of sodium thiomethoxide (1.05-1.2 eq) in the same solvent or add it portion-wise as a solid. The addition should be done slowly and carefully via the addition funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-8 hours, or until completion.

  • Reaction Monitoring: Monitor the reaction by GC or Thin Layer Chromatography (TLC) for the consumption of CCMP.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding deionized water.

  • Extraction: Transfer the mixture to an extraction vessel. Extract the aqueous phase with the chosen organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash them with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or crystallization to achieve the desired industrial-grade purity.

Experimental_Workflow cluster_setup Reactor Setup cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup1 Purge Reactor with N2 setup2 Charge CCMP & Solvent setup1->setup2 setup3 Cool to 0-5°C setup2->setup3 reaction1 Slowly Add NaSMe Solution setup3->reaction1 reaction2 Maintain T < 10°C reaction1->reaction2 reaction3 Stir & Warm to RT reaction2->reaction3 reaction4 Monitor by GC/TLC reaction3->reaction4 workup1 Quench with Water reaction4->workup1 workup2 Extract with Solvent workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry & Concentrate workup3->workup4 workup5 Purify (Distillation) workup4->workup5

Caption: Workflow for the synthesis of this compound.

Process Optimization and Data

For a successful and efficient scale-up, several parameters must be carefully controlled.

ParameterOptimal RangeRationale & Key Considerations
Step 1: Chlorination Temp. 75 - 85°CEnsures sufficient radical initiation without excessive side reactions. Temperature control is critical to prevent runaway reactions.
Step 1: Cl₂ Flow Rate ControlledMust be balanced with heat removal capacity. A slow, steady flow minimizes the buildup of unreacted chlorine.
Step 2: NaSMe Stoichiometry 1.05 - 1.2 eqA slight excess ensures complete conversion of the CCMP starting material. A large excess can lead to impurities.
Step 2: Reaction Temp. 0 - 10°C (addition)The reaction is exothermic. Low temperature controls the reaction rate, minimizes side products, and improves safety.
Typical Yield (Overall) 75 - 90%Dependent on purity of starting materials and control over reaction conditions.
Final Product Purity (Post-Purification) >98% (GC)Industrial applications require high purity to avoid downstream complications in pesticide formulation.

Critical Safety and Handling Protocols

Industrial synthesis involves handling hazardous materials at a large scale. Adherence to safety protocols is non-negotiable.

  • 2-Chloro-5-(chloromethyl)pyridine (CCMP): This intermediate is a lachrymator and is corrosive. Handle in a well-ventilated area and use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Sodium Thiomethoxide (NaSMe): This reagent poses multiple hazards. It is toxic, flammable, and corrosive.[3][4] It also releases methanethiol, a gas with an extremely foul and potent odor.

    • Handling: Always handle NaSMe under an inert atmosphere (nitrogen or argon) to prevent contact with air and moisture, with which it can react exothermically.[5][6] Use spark-proof tools and explosion-proof equipment.[4][7]

    • PPE: Full protective gear is required, including a face shield, respiratory protection, and heavy-duty chemical-resistant gloves.

    • Spills: In case of a spill, evacuate the area, remove all ignition sources, and contain the spill with an inert absorbent material like vermiculite or sand.[7] Do not use water on the neat material.

  • Off-Gassing: Both steps of the synthesis produce hazardous gases (HCl in Step 1, methanethiol traces in Step 2). The reactor must be vented through a suitable scrubber system (e.g., a caustic scrubber) to neutralize these emissions before they are released into the atmosphere.

Conclusion

The two-step synthesis of this compound from 2-chloro-5-methylpyridine is a highly efficient and industrially scalable process. Success on a large scale hinges on precise control over reaction parameters, particularly temperature and reagent stoichiometry, and an unwavering commitment to safety protocols, especially when handling sodium thiomethoxide. The guidelines presented in this document provide a robust framework for the safe and effective production of this vital agrochemical intermediate.

References

Application Notes and Protocols: Functionalization of the Pyridine Ring in 2-Chloro-5-[(methylthio)methyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-[(methylthio)methyl]pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis.[1][2] Its structure, featuring a reactive chlorine atom at the 2-position, a nucleophilic nitrogen atom within the pyridine ring, and a modifiable methylthio group, offers multiple avenues for chemical elaboration. The electron-deficient nature of the pyridine ring, further activated by the chlorine substituent, makes the 2-position particularly susceptible to a variety of transformations.[2] This allows for the strategic introduction of diverse functional groups, enabling the synthesis of complex molecules with tailored biological activities and physicochemical properties.[2]

This guide provides a comprehensive overview of key functionalization strategies for the pyridine ring of this compound, complete with detailed experimental protocols and insights into reaction mechanisms.

I. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3][4] This reactivity allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

A. Amination: Synthesis of 2-Amino-5-[(methylthio)methyl]pyridines

The replacement of the C2-chloro group with an amino functionality is a common and crucial transformation. This can be achieved through direct reaction with amines or via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

This protocol describes a general procedure for the direct SNAr reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the desired amine (1.2-1.5 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add anhydrous DMF or NMP to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-amino-5-[(methylthio)methyl]pyridine derivative.

Causality: The use of a polar aprotic solvent like DMF or NMP facilitates the SNAr reaction by solvating the cationic counter-ion of the base and increasing the nucleophilicity of the amine. The elevated temperature is necessary to overcome the activation energy of the reaction.

For less reactive amines or when milder conditions are required, the Buchwald-Hartwig amination is a powerful alternative.[5][6] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope.[7][8]

Materials:

  • This compound

  • Desired amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)[8]

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))[8]

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 eq relative to Pd) to a Schlenk flask.

  • Add the base (1.5-2.0 eq).

  • Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the flask or tube and heat the reaction mixture to 80-110 °C for 12-24 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Causality: The palladium catalyst, in combination with a bulky, electron-rich phosphine ligand, facilitates the oxidative addition of the C-Cl bond, which is often the rate-limiting step for less reactive aryl chlorides.[8] The strong base is required to deprotonate the amine and generate the active nucleophile in the catalytic cycle.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Cl This compound Aryl-Cl->Oxidative_Addition Amine R2NH Amine_Coordination Amine Coordination & Deprotonation Amine->Amine_Coordination Base Base Base->Amine_Coordination Complex_A Ar-Pd(II)(Cl)L2 Oxidative_Addition->Complex_A Complex_A->Amine_Coordination Complex_B [Ar-Pd(II)(NR2)L2] Amine_Coordination->Complex_B Reductive_Elimination Reductive Elimination Complex_B->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Aryl-NR2 Reductive_Elimination->Product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

II. Palladium-Catalyzed Cross-Coupling Reactions

Beyond amination, palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon bonds at the C2-position. The Suzuki-Miyaura coupling is a prominent example.

A. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-[(methylthio)methyl]pyridines

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2-position of the pyridine ring and an aryl or heteroaryl group, a common motif in pharmacologically active compounds.[9]

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, CsF)

  • Solvent system (e.g., toluene/water, dioxane/water, DME)

  • Reaction vessel (round-bottom flask or microwave vial)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Add the solvent system (e.g., a 4:1 mixture of toluene and water).

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction to 80-100 °C, or use microwave irradiation (e.g., 120-150 °C for 15-60 minutes).

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture and dilute with water.

  • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography.

Causality: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation with the boronic acid, and reductive elimination to form the C-C bond.[10] The base is required for the transmetalation step. The use of aqueous solvent mixtures often enhances the reaction rate.[11][12]

Suzuki_Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Cl This compound Ar-Cl->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid Transmetalation Transmetalation Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Complex_A Ar-Pd(II)(Cl)L_n Oxidative_Addition->Complex_A Complex_A->Transmetalation Complex_B Ar-Pd(II)(Ar')L_n Transmetalation->Complex_B Reductive_Elimination Reductive Elimination Complex_B->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

III. Modification of the Methylthio Group

The methylthio group at the 5-position provides another handle for functionalization, primarily through oxidation.

A. Oxidation to Sulfoxide and Sulfone

Oxidation of the sulfur atom to a sulfoxide or sulfone can significantly alter the electronic properties and solubility of the molecule, which can be advantageous in drug development.

This protocol describes the selective oxidation of the methylthio group to a sulfoxide.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) or sodium periodate (NaIO₄)

  • Solvent (e.g., dichloromethane (DCM), methanol/water)

  • Reaction vessel (round-bottom flask)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the oxidizing agent (1.0-1.2 eq of m-CPBA or NaIO₄).

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate for m-CPBA).

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry, concentrate, and purify by column chromatography.

For the oxidation to the sulfone, a stronger oxidizing agent or harsher conditions are typically required.

Materials:

  • This compound

  • m-CPBA (≥ 2.2 equivalents) or Oxone®

  • Solvent (e.g., DCM, acetic acid)

Procedure:

  • Dissolve this compound (1.0 eq) in the solvent.

  • Add the oxidizing agent (≥ 2.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction until the starting material and sulfoxide intermediate are consumed.

  • Work up the reaction as described in Protocol 4.

  • Purify the crude product to obtain 2-Chloro-5-[(methylsulfonyl)methyl]pyridine.

Causality: The stoichiometry of the oxidizing agent is critical for selective oxidation. One equivalent typically yields the sulfoxide, while two or more equivalents lead to the sulfone. The choice of oxidizing agent and reaction conditions can also influence the outcome.

Summary of Functionalization Reactions

Reaction TypeReagents and ConditionsProduct Type
Direct Amination (SNAr) Amine, Base (K₂CO₃/Cs₂CO₃), DMF/NMP, 80-120 °C2-Amino-5-[(methylthio)methyl]pyridine
Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand, Base (NaOtBu), Toluene/Dioxane, 80-110 °C2-Amino-5-[(methylthio)methyl]pyridine
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base, Toluene/Water, 80-100 °C2-Aryl-5-[(methylthio)methyl]pyridine
Oxidation to Sulfoxide m-CPBA (1.1 eq) or NaIO₄, DCM or MeOH/H₂O, 0 °C to RT2-Chloro-5-[(methylsulfinyl)methyl]pyridine
Oxidation to Sulfone m-CPBA (≥ 2.2 eq) or Oxone®, DCM or Acetic Acid, 0 °C to RT2-Chloro-5-[(methylsulfonyl)methyl]pyridine

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle them under an inert atmosphere.

  • Strong bases like NaOtBu are corrosive and moisture-sensitive.

  • Oxidizing agents like m-CPBA can be explosive when dry and should be handled with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Synthesis of Imidacloprid from 2-Chloro-5-[(methylthio)methyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidacloprid and a Novel Synthetic Approach

Imidacloprid, a systemic insecticide belonging to the neonicotinoid class, has been a cornerstone of crop protection for decades.[1][2] Its efficacy stems from its action on the central nervous system of insects, where it causes a blockage of the nicotinergic neuronal pathway, leading to paralysis and death.[1][2] While numerous synthetic routes to imidacloprid have been established, this document details a specialized procedure commencing from a less common starting material, 2-Chloro-5-[(methylthio)methyl]pyridine. This application note provides a comprehensive, two-part protocol aimed at researchers and drug development professionals. The first part outlines a proposed method for the conversion of this compound to the pivotal intermediate, 2-chloro-5-(chloromethyl)pyridine (CCMP). The second, and more established part of the protocol, details the subsequent reaction of CCMP with N-nitro-imidazolidin-2-imine to yield the final product, imidacloprid.

The rationale for exploring this alternative starting material lies in the potential for diversifying synthetic strategies and utilizing a broader range of available chemical precursors. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles and critical considerations for successful synthesis and purification.

PART 1: Synthesis of the Key Intermediate: 2-Chloro-5-(chloromethyl)pyridine (CCMP)

The conversion of the methylthioether to the corresponding chloride is a critical transformation. While direct chlorination of thioethers can be complex, a plausible and effective method involves the use of a chlorinating agent capable of reacting with the sulfur atom to facilitate the substitution.

Proposed Reaction and Mechanism

The proposed reaction involves the treatment of this compound with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction is believed to proceed through a chlorosulfonium salt intermediate. This intermediate then undergoes a Pummerer-type rearrangement or a direct nucleophilic substitution by the chloride ion to yield the desired 2-chloro-5-(chloromethyl)pyridine.[3]

Materials and Equipment
Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example)Moles (mmol)
This compound173.6517.37 g100
N-Chlorosuccinimide (NCS)133.5314.02 g105
Dichloromethane (CH₂Cl₂)84.93200 mL-
Sodium Bicarbonate (NaHCO₃) (Saturated Solution)84.01As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
  • Equipment: 500 mL three-necked round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle, dropping funnel, standard laboratory glassware, rotary evaporator.

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)pyridine
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve this compound (17.37 g, 100 mmol) in 200 mL of dichloromethane.

  • Addition of Chlorinating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of N-chlorosuccinimide (14.02 g, 105 mmol) in 100 mL of dichloromethane from the dropping funnel over a period of 30 minutes, while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with a saturated solution of sodium bicarbonate (2 x 100 mL) to neutralize any acid formed.

  • Extraction and Drying: Separate the organic layer and wash it with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-5-(chloromethyl)pyridine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-chloro-5-(chloromethyl)pyridine.

PART 2: Synthesis of Imidacloprid from 2-Chloro-5-(chloromethyl)pyridine

This part of the synthesis is a well-established procedure involving the nucleophilic substitution of the chlorine atom in the chloromethyl group of CCMP by the nitrogen atom of N-nitro-imidazolidin-2-imine.[4]

Materials and Equipment
Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example)Moles (mmol)
2-chloro-5-(chloromethyl)pyridine (CCMP)162.011.62 g10
N-nitro-imidazolidin-2-imine130.101.30 g10
Potassium Carbonate (K₂CO₃)138.212.76 g20
Acetonitrile (CH₃CN)41.0550 mL-
  • Equipment: 100 mL three-necked round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle, thermometer, standard laboratory glassware, rotary evaporator, Buchner funnel, and filter paper.

Experimental Protocol: Synthesis of Imidacloprid
  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (CCMP) (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of acetonitrile to the flask.

  • Reaction: Stir the mixture at room temperature for 15 minutes. Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts using a Buchner funnel.

  • Washing: Wash the solid residue with a small amount of acetonitrile.

  • Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.

Purification of Imidacloprid by Recrystallization
  • Dissolution: Transfer the crude Imidacloprid product to a 100 mL Erlenmeyer flask. Add a minimal amount of a suitable solvent system, such as isopropanol/water (e.g., in a 2:1 ratio), to the flask. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to facilitate further crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain pure Imidacloprid.

Data Summary: Synthesis and Purification Performance
ParameterValue
Reaction Time8 hours
Reaction Temperature80 °C
Crude Product Yield~85%
Final Purity (after Recrystallization)>98%
Melting Point143-145 °C

Visualization of the Synthetic Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Imidacloprid Synthesis Start This compound Reagent1 N-Chlorosuccinimide (NCS) in Dichloromethane Start->Reagent1 Reacts with Reaction1 Chlorination at 0°C to RT Reagent1->Reaction1 Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 2-chloro-5-(chloromethyl)pyridine (CCMP) Purification1->Intermediate Reagent2 N-nitro-imidazolidin-2-imine & K₂CO₃ in Acetonitrile Intermediate->Reagent2 Reacts with Reaction2 Reflux at 80°C for 8h Reagent2->Reaction2 Workup2 Filtration & Concentration Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 FinalProduct Imidacloprid Purification2->FinalProduct

Caption: Experimental workflow for the two-step synthesis of Imidacloprid.

G CCMP 2-chloro-5-(chloromethyl)pyridine ClCH₂-Py-Cl SN2 SN2 Reaction CCMP->SN2 NII N-nitro-imidazolidin-2-imine H-N-C(=N-NO₂)-NH-CH₂-CH₂ Base K₂CO₃ NII->Base Deprotonation IntermediateComplex Deprotonated NII [-N-C(=N-NO₂)-NH-CH₂-CH₂]⁻ K⁺ Base->IntermediateComplex IntermediateComplex->SN2 Product Imidacloprid (Cl-Py-CH₂)-N-C(=N-NO₂)-NH-CH₂-CH₂ SN2->Product Byproduct KCl + KHCO₃ SN2->Byproduct

Caption: Reaction mechanism for the final step of Imidacloprid synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving yield and purity. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The primary and most common synthetic route involves a two-step process:

  • Chlorination: The formation of the key intermediate, 2-chloro-5-(chloromethyl)pyridine, typically starting from 3-methylpyridine or a derivative.

  • Nucleophilic Substitution: The reaction of 2-chloro-5-(chloromethyl)pyridine with a methyl mercaptan source, such as sodium thiomethoxide (NaSMe), to yield the final product.

While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis cluster_2 Purification A Starting Material (e.g., 3-Methylpyridine) B Chlorination A->B Chlorinating Agent (e.g., Cl2, SO2Cl2) C 2-chloro-5-(chloromethyl)pyridine (Intermediate) B->C D Nucleophilic Substitution C->D Sodium Thiomethoxide (NaSMe) E This compound (Final Product) D->E F Crude Product E->F G Purification (e.g., Column Chromatography, Distillation) F->G H High-Purity Product G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Issue 1: Low or No Yield of 2-chloro-5-(chloromethyl)pyridine (Intermediate)

Question: My chlorination of 2-chloro-5-methylpyridine is resulting in a low yield of the desired 2-chloro-5-(chloromethyl)pyridine. What are the likely causes and how can I improve it?

Answer: Low yields in the chlorination of 2-chloro-5-methylpyridine are often due to incomplete reaction, over-chlorination, or degradation of the starting material or product. Here are the key factors to investigate:

  • Chlorinating Agent and Stoichiometry: The choice and amount of chlorinating agent are critical.

    • Thionyl chloride (SOCl₂): When starting from 2-chloro-5-(hydroxymethyl)pyridine, using an excess of thionyl chloride is common to drive the reaction to completion. A typical procedure involves adding a solution of the alcohol to a mixture of thionyl chloride in a suitable solvent like 1,2-dichloroethane.[1]

    • Chlorine Gas (Cl₂): For the direct chlorination of 2-chloro-5-methylpyridine, precise control of the chlorine gas flow and reaction time is crucial to prevent the formation of di- and trichlorinated byproducts.[2] The reaction often requires a free-radical initiator.

    • Trichloroisocyanuric acid (TCCA): This reagent can be a safer and more selective alternative to chlorine gas for the chlorination of 2-chloro-5-methylpyridine.[3]

  • Reaction Temperature: Temperature control is paramount.

    • For chlorination with thionyl chloride, the reaction is often started at a lower temperature (5-20°C) during the addition and then refluxed to ensure completion.[1]

    • Direct chlorination with chlorine gas is typically performed at elevated temperatures (50-60°C).[3]

  • Catalyst: The use of a catalyst can significantly improve selectivity and yield. For instance, in the gas-phase chlorination of 3-methylpyridine, a supported palladium chloride catalyst has been shown to be effective.

  • Work-up Procedure: Improper work-up can lead to product loss. The reaction mixture is often quenched with water and neutralized with a base like sodium bicarbonate to remove excess acid and chlorinating agent.[1]

Experimental Protocol: Chlorination of 2-chloro-5-(hydroxymethyl)pyridine with Thionyl Chloride [1]

  • In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, prepare a mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane.

  • Cool the mixture in a water bath to 5°-20° C.

  • Slowly add a solution of 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine in 50 ml of 1,2-dichloroethane dropwise over 30 minutes.

  • Stir the mixture at room temperature for 90 minutes.

  • Heat the mixture under reflux for 4.5 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with 200 ml of chloroform and 60 ml of water.

  • Carefully add 20 g of sodium hydrogen carbonate in small portions with stirring.

  • Separate the organic layer, treat with activated carbon, and concentrate to obtain 2-chloro-5-(chloromethyl)pyridine.

Issue 2: Formation of Significant Byproducts in the Nucleophilic Substitution Step

Question: I am observing significant impurity peaks in my crude this compound. What are the common side reactions and how can I minimize them?

Answer: The nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with sodium thiomethoxide is generally efficient, but side reactions can occur, leading to a complex product mixture.

  • Over-alkylation: The product, this compound, still possesses a nucleophilic sulfur atom. If there is an excess of the electrophilic 2-chloro-5-(chloromethyl)pyridine or if the reaction conditions are too harsh, a second substitution can occur, leading to the formation of a sulfonium salt or other dimeric impurities. To mitigate this, it is crucial to use a slight excess of the nucleophile (sodium thiomethoxide) and maintain controlled reaction temperatures.

  • Reaction at the Pyridine Nitrogen: The nitrogen atom of the pyridine ring is also a nucleophilic site. While less reactive than the thiomethoxide anion, it can potentially react with the benzylic chloride, especially under forcing conditions, leading to the formation of a pyridinium salt. Using a polar aprotic solvent can help to solvate the cation of the thiomethoxide salt and enhance the nucleophilicity of the sulfur anion, favoring the desired S-alkylation.

  • Elimination Reactions: Although less common with a primary benzylic halide, elimination to form a double bond is a theoretical possibility, particularly in the presence of a strong, sterically hindered base. Using a non-hindered nucleophile like sodium thiomethoxide and maintaining moderate temperatures minimizes this risk.

  • Hydrolysis of the Starting Material: If water is present in the reaction mixture, 2-chloro-5-(chloromethyl)pyridine can hydrolyze back to 2-chloro-5-(hydroxymethyl)pyridine. It is essential to use anhydrous solvents and reagents.

Optimization Strategies:

  • Stoichiometry: Use a slight molar excess (1.1-1.2 equivalents) of sodium thiomethoxide to ensure complete consumption of the starting material and minimize over-alkylation.

  • Temperature Control: Maintain a low to moderate reaction temperature (e.g., 0°C to room temperature) to control the reaction rate and prevent side reactions. The reaction is exothermic, so controlled addition of the electrophile to the nucleophile solution is recommended.

  • Solvent Choice: A polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) is generally preferred to facilitate the SN2 reaction.

Issue 3: Difficulties in Product Isolation and Purification

Question: My crude this compound is an oil and is difficult to purify. What are the recommended purification methods?

Answer: The purification of this compound can be challenging due to its physical properties and the nature of potential impurities.

  • Aqueous Work-up: A standard aqueous work-up is the first step. This typically involves quenching the reaction with water and extracting the product into a suitable organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove residual water.

  • Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is often the most effective method to separate the desired product from unreacted starting material, over-alkylated byproducts, and other polar impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed.

  • Distillation: For larger-scale preparations, vacuum distillation can be a viable option if the product and major impurities have sufficiently different boiling points. However, care must be taken as the product may be thermally labile.

Troubleshooting Purification:

  • Emulsion Formation during Extraction: If an emulsion forms during the aqueous work-up, adding a saturated solution of sodium chloride (brine) can help to break it.

  • Co-elution of Impurities in Chromatography: If impurities co-elute with the product, try using a different solvent system or a different stationary phase (e.g., alumina).

  • Product Decomposition during Distillation: If the product decomposes during distillation, it is a sign of thermal instability. In this case, column chromatography is the preferred method.

Frequently Asked Questions (FAQs)

Q1: What is the best source of methyl mercaptan for this reaction?

A1: Sodium thiomethoxide (NaSMe) is the most commonly used and commercially available reagent. It is a strong nucleophile and is readily soluble in many polar aprotic solvents. Generating it in situ from methyl mercaptan and a strong base like sodium hydride is also an option but requires handling of a toxic and odorous gas.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (2-chloro-5-(chloromethyl)pyridine) and the appearance of the product spot indicate the progress of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.

Q3: Are there any specific safety precautions I should take?

A3: Yes. 2-chloro-5-(chloromethyl)pyridine is a hazardous substance that can cause burns and is harmful if swallowed.[4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Methyl mercaptan and its salts have a strong, unpleasant odor and are toxic. All manipulations should be performed in a fume hood.

Q4: Can I use a phase-transfer catalyst to improve the reaction rate?

A4: A phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially if a two-phase solvent system is used or if the solubility of the sodium thiomethoxide is limited. In a homogeneous solution with a polar aprotic solvent, it may not be necessary.

Data Summary Table

ParameterRecommendationRationale
Nucleophile Sodium Thiomethoxide (NaSMe)Strong nucleophile, commercially available.
Stoichiometry (NaSMe) 1.1 - 1.2 equivalentsEnsures complete reaction, minimizes over-alkylation.
Solvent Polar aprotic (e.g., DMF, THF)Facilitates SN2 reaction, enhances nucleophilicity.
Temperature 0°C to Room TemperatureControls reaction rate, minimizes side reactions.
Monitoring TLC (Hexane/Ethyl Acetate)Simple and effective method to track reaction progress.
Purification Column Chromatography / Vacuum DistillationEffective for removing impurities.

Logical Relationship Diagram

Troubleshooting_Logic cluster_chlorination Chlorination Issues cluster_substitution Substitution Issues cluster_purification Purification Issues A Low Yield B Check Chlorination Step A->B Possible Cause C Check Substitution Step A->C Possible Cause B1 Incorrect Stoichiometry B->B1 B2 Suboptimal Temperature B->B2 B3 Inefficient Catalyst B->B3 C1 Over-alkylation C->C1 C2 Side reaction at N C->C2 C3 Hydrolysis C->C3 D Impure Product E Optimize Work-up D->E Possible Cause F Optimize Purification D->F Possible Cause F1 Emulsion F->F1 F2 Co-elution F->F2 F3 Decomposition F->F3

Caption: Troubleshooting logic for the synthesis of this compound.

References

purification techniques for 2-Chloro-5-[(methylthio)methyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative resource for researchers, scientists, and drug development professionals, this guide provides in-depth technical support for the purification of 2-Chloro-5-[(methylthio)methyl]pyridine. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you navigate the challenges of isolating this key chemical intermediate.

Technical Support Center: this compound

This center is structured to provide direct answers to common and complex issues encountered during the purification of this compound. It is divided into a Troubleshooting Guide for specific problems and a set of Frequently Asked Questions for general guidance.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My post-reaction crude NMR shows a complex mixture of isomers. What are the likely side products and how can I separate them?

Answer: Isomeric impurities are a frequent challenge in pyridine chemistry, often arising from the non-specific nature of electrophilic substitution or rearrangement reactions during synthesis. Based on synthetic routes for analogous compounds like 2-chloro-5-methylpyridine, which can yield isomers such as 2-chloro-3-methylpyridine and 4-chloro-3-methylpyridine, you are likely facing similar challenges[1].

Likely Isomeric Impurities:

  • Positional Isomers: 2-Chloro-3-[(methylthio)methyl]pyridine or 4-Chloro-3-[(methylthio)methyl]pyridine. These arise if the directing effects during synthesis are not perfectly controlled.

  • Over-chlorinated Species: Dichloro- or trichloro-pyridines can form if the chlorination conditions are too harsh.

  • Starting Material Carryover: Unreacted precursors, such as 2-hydroxy-5-[(methylthio)methyl]pyridine or a related picoline derivative, may be present.

Separation Strategy: Flash column chromatography is the most effective technique for separating these closely related isomers. The subtle differences in polarity between the isomers can be exploited using a carefully selected solvent system.

  • Rationale: The pyridine nitrogen provides a primary site for interaction with the silica gel. The relative positions of the chloro and methylthiomethyl groups will slightly alter the molecule's dipole moment and its affinity for the stationary phase, allowing for separation.

A typical workflow for developing a chromatographic separation is outlined below.

cluster_0 Chromatography Troubleshooting Workflow TLC 1. TLC Analysis (e.g., 20% EtOAc/Hexane) Gradient 2. Select Gradient (Identify solvent system that gives good spot separation, Rf ~0.3) TLC->Gradient Column 3. Run Flash Column (Use a long column for better resolution) Gradient->Column Fractions 4. Collect & Analyze Fractions (via TLC or UV-Vis) Column->Fractions Combine 5. Combine Pure Fractions (Based on analysis) Fractions->Combine Evaporate 6. Evaporate Solvent (Under reduced pressure) Combine->Evaporate Purity 7. Final Purity Check (HPLC, GC-MS, NMR) Evaporate->Purity

Caption: Workflow for chromatographic purification.

Question 2: My product appears as a dark oil or solid, suggesting significant impurities. What is the best initial purification (workup) strategy before chromatography?

Answer: A dark color often indicates the presence of polymeric or highly conjugated byproducts, which can interfere with chromatographic purification by streaking on the column. A robust aqueous workup is critical to remove these and other polar impurities.

Recommended Workup Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash (Optional): If basic impurities (e.g., unreacted amine precursors) are suspected, wash the organic layer with a dilute acid like 1M HCl. Note that your target compound is basic and will partition into the aqueous layer. You must then re-basify the aqueous layer and re-extract. This is best for removing non-basic impurities.

  • Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic residues. This is a crucial step as residual acid can promote degradation.

  • Brine Wash: Wash with a saturated sodium chloride (brine) solution to remove the bulk of the water from the organic layer.

  • Drying & Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This cleaned-up crude product is now much more suitable for high-resolution purification techniques like column chromatography.

Question 3: I successfully isolated my product, but it starts to discolor upon storage. What is causing this instability and how can I prevent it?

Answer: The (methylthio)methyl group, a thioether, is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone, especially when exposed to air, light, or trace metal impurities. These oxidized species are common degradation products that can cause discoloration.

Stabilization & Storage Protocol:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Low Temperature: Store at low temperatures (2-8°C is common) to reduce the rate of degradation reactions[2].

  • Light Protection: Use amber vials or store in the dark to prevent photochemically induced degradation.

  • Solvent Choice: If stored in solution, use a de-gassed, high-purity solvent.

Potential Degradation Product Cause Prevention
2-Chloro-5-[(methylsulfinyl)methyl]pyridineOxidation of thioetherStore under inert gas, away from light
2-Chloro-5-[(methylsulfonyl)methyl]pyridineFurther oxidationStrict exclusion of air and oxidizing agents
Polymeric materialsSelf-reaction or reaction with impuritiesHigh purity, low temperature storage

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying this compound on a multi-gram scale?

For multi-gram quantities, vacuum distillation can be a highly effective method, provided the compound is thermally stable and has a sufficiently different boiling point from its impurities. However, for complex mixtures with closely boiling isomers, flash column chromatography remains the gold standard. For industrial-scale production, recrystallization or steam distillation might be explored if a suitable solvent system can be identified or if the product is sufficiently volatile[1].

Start Crude Product Scale What is the scale? Start->Scale Lab < 10g (Lab Scale) Scale->Lab Small Pilot > 100g (Pilot/Industrial) Scale->Pilot Large Impurity What is the main impurity type? Chromatography Flash Column Chromatography Impurity->Chromatography Isomers / Similar Polarity Distillation Vacuum Distillation Impurity->Distillation Different Boiling Points Volatility Are impurities non-volatile? Volatility->Distillation Yes Recrystallization Recrystallization Volatility->Recrystallization No (and product is solid) Lab->Impurity Pilot->Volatility

Caption: Purification method decision tree.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a good starting point[3].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying impurities with different proton or carbon environments.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups and is useful for comparison against a reference standard.

Q3: Can you provide a starting protocol for flash column chromatography?

Certainly. This protocol assumes a crude product that has already undergone an aqueous workup.

Protocol: Flash Column Chromatography Purification

  • TLC Analysis:

    • Prepare a TLC plate (silica gel 60 F₂₅₄).

    • Spot the crude material and develop it in a chamber with a solvent system of 15% Ethyl Acetate in Hexane.

    • Visualize under UV light (254 nm). The ideal solvent system should place the product spot at a retention factor (Rf) of approximately 0.25-0.35. Adjust the solvent polarity if necessary.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel using the "slurry method" with your chosen eluent (e.g., 5% Ethyl Acetate in Hexane). Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the column solvent or a stronger solvent like DCM.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with your starting solvent system (e.g., 5% EtOAc/Hexane).

    • Gradually increase the polarity of the eluent (gradient elution) as the run progresses to elute your compound and then any more polar impurities. A typical gradient might be from 5% to 30% EtOAc over 20-30 column volumes.

    • Collect fractions of a consistent volume.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction

The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients (APIs) and agrochemicals, most notably as a key intermediate for neonicotinoid insecticides like clothianidin. The primary and most direct synthetic route involves the nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with a methylthiolate source, typically sodium thiomethoxide. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce the overall yield and purity of the desired product. This guide provides a comprehensive overview of these potential issues and their solutions in a practical question-and-answer format.

Reaction Overview: The Desired Pathway

The intended reaction is a bimolecular nucleophilic substitution (SN2) where the potent nucleophile, sodium thiomethoxide (NaSMe), displaces the chloride ion from the benzylic-like position of 2-chloro-5-(chloromethyl)pyridine.

G cluster_main Desired Synthetic Pathway start_A 2-Chloro-5-(chloromethyl)pyridine product This compound start_A->product S-alkylation start_B Sodium Thiomethoxide (NaSMe) start_B->product side_product Sodium Chloride (NaCl)

Caption: Desired SN2 reaction for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is showing multiple spots on TLC, with one major byproduct having a similar Rf to my starting material. What could this be?

Answer:

This is a very common observation. The most likely culprit is the formation of a dimeric sulfide byproduct, bis(2-chloro-5-pyridinylmethyl) sulfide . This occurs when the highly nucleophilic thiolate, intended to be methylated, instead attacks another molecule of the electrophilic starting material, 2-chloro-5-(chloromethyl)pyridine.

Causality:

  • Slow Addition of Starting Material: If the 2-chloro-5-(chloromethyl)pyridine is present in a high concentration relative to the sodium thiomethoxide at the beginning of the reaction, it can act as both the electrophile and a substrate for the newly formed product's thiolate precursor.

  • Localized "Hot Spots": Poor mixing can lead to localized areas of high starting material concentration, promoting dimerization.

  • Incorrect Stoichiometry: Using a substoichiometric amount of sodium thiomethoxide will leave unreacted 2-chloro-5-(chloromethyl)pyridine available to react with the product-thiolate intermediate.

Troubleshooting Protocol:

  • Reverse Addition: Add the 2-chloro-5-(chloromethyl)pyridine solution dropwise to a well-stirred solution of sodium thiomethoxide. This ensures that the thiomethoxide is always in excess, favoring the desired reaction.

  • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.

  • Temperature Control: Maintain a low to moderate reaction temperature (e.g., 0-25 °C) to control the reaction rate and minimize side reactions.

G cluster_dimer Dimerization Side Reaction start 2-Chloro-5-(chloromethyl)pyridine intermediate Thiolate Intermediate start->intermediate Reacts with NaSMe dimer bis(2-chloro-5-pyridinylmethyl) sulfide start->dimer intermediate->dimer Reacts with another molecule of starting material G cluster_workflow Troubleshooting Workflow start Reaction Analysis (TLC, GC-MS) issue1 Multiple Spots, Dimer Suspected start->issue1 issue2 Low-boiling Impurity start->issue2 issue3 High Polarity Byproduct start->issue3 solution1 Implement Reverse Addition Increase Dilution issue1->solution1 Yes solution2 Use Inert Atmosphere Fresh Reagents issue2->solution2 Yes solution3 Ensure Anhydrous Conditions Control Temperature issue3->solution3 Yes end Pure Product solution1->end solution2->end solution3->end

Technical Support Center: Synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine. This key intermediate is crucial in the development of various pharmaceutical and agrochemical compounds. The primary synthetic route involves the nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with a methylthiolate source. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful, efficient, and safe synthesis.

Part I: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly low or I'm recovering only starting material. What are the likely causes?

Answer: Low or no conversion is a common issue that can typically be traced back to one of four key areas: reagent quality, nucleophile potency, reaction conditions, or solvent choice.

  • A. Quality of Starting Material: The primary precursor, 2-chloro-5-(chloromethyl)pyridine, can be unstable over time. It is a reactive electrophile and can be sensitive to moisture and heat. Ensure you are using a high-purity starting material. The presence of impurities or degradation products can inhibit the reaction.

  • B. Potency of the Nucleophile: Sodium thiomethoxide (NaSMe) is an excellent nucleophile for this reaction but is susceptible to oxidation if not handled under an inert atmosphere. Exposure to air can oxidize the thiolate to a disulfide, which is not nucleophilic. Always use freshly opened or properly stored NaSMe and maintain an inert (nitrogen or argon) atmosphere throughout the reaction.

  • C. Reaction Temperature: This is a classic S_N2 reaction, and its rate is temperature-dependent.[1] If the temperature is too low, the reaction rate may be impractically slow. Conversely, if the temperature is too high, side reactions such as elimination or byproduct formation can occur. A typical starting point is 0 °C, followed by slowly warming to room temperature.

  • D. Inappropriate Solvent: The choice of solvent is critical for S_N2 reactions.[1][2] Polar aprotic solvents like DMF, DMSO, or acetonitrile are highly recommended.[1] These solvents solvate the sodium cation but leave the thiomethoxide anion "naked" and highly reactive. Using polar protic solvents like water or ethanol will solvate the nucleophile through hydrogen bonding, drastically reducing its reactivity.

Question 2: I've isolated my product, but it's contaminated with a significant amount of a high-molecular-weight impurity. What is this byproduct?

Answer: The most probable high-molecular-weight impurity is the bis-sulfide, 5,5'-((thiobis(methylene))bis(2-chloropyridine)). This byproduct forms when the desired product, this compound, acts as a nucleophile itself, attacking another molecule of the starting material, 2-chloro-5-(chloromethyl)pyridine.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of sodium thiomethoxide to ensure all the 2-chloro-5-(chloromethyl)pyridine is consumed quickly.

  • Slow Addition: Add the sodium thiomethoxide portion-wise or as a solution via syringe pump to the solution of the electrophile at a low temperature (0 °C). This maintains a low concentration of the product in the presence of the starting material, minimizing the chance of the side reaction.

Question 3: My reaction seems to work well, but the product degrades during aqueous workup or column chromatography. Why is this happening and how can I prevent it?

Answer: The methylthioether group in your product is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone, especially in the presence of oxidizing agents or under acidic conditions which might be generated during workup.

Prevention Measures:

  • Inert Atmosphere Workup: Perform the aqueous quench and extractions under a nitrogen or argon blanket to minimize contact with atmospheric oxygen.

  • Use Degassed Solvents: Use solvents that have been sparged with nitrogen or argon for both the workup and chromatography.

  • Neutral pH: Ensure the aqueous phase during workup is neutral or slightly basic to avoid acid-catalyzed oxidation.

  • Prompt Purification: Do not let the crude product sit for extended periods before purification. Proceed to chromatography as soon as possible after workup and drying.

Question 4: According to my TLC or LC-MS analysis, the reaction stalls and does not proceed to completion, even after extended reaction times. What should I do?

Answer: A stalled reaction typically points to an issue with either stoichiometry or solubility.

  • A. Insufficient Nucleophile: Ensure you have used at least a stoichiometric amount, and preferably a slight excess, of the sodium thiomethoxide. If you suspect the quality of your nucleophile is compromised, add an additional portion (0.2-0.3 equivalents) to the reaction mixture.

  • B. Poor Solubility: While polar aprotic solvents are ideal, the reagents must be fully dissolved for the reaction to proceed efficiently. If you observe solid material that does not dissolve, you may need to increase the solvent volume or switch to a solvent with higher solubilizing power (e.g., from acetonitrile to DMF).

  • C. Presence of Water: Trace amounts of water in the reaction can react with the nucleophile. Ensure your solvent is anhydrous and that the reaction is protected from atmospheric moisture.

Part II: Frequently Asked Questions (FAQs)

Question 1: What is the fundamental reaction mechanism for this synthesis?

Answer: The synthesis of this compound from 2-chloro-5-(chloromethyl)pyridine and sodium thiomethoxide proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[2][3] The thiomethoxide anion (CH₃S⁻) acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group. This attack occurs from the side opposite to the chlorine atom (backside attack), leading to an inversion of stereochemistry (though not relevant here as the carbon is not chiral). The carbon-sulfur bond forms concurrently as the carbon-chlorine bond breaks.[2]

Caption: S_N2 mechanism for the synthesis.

Question 2: What are the primary safety considerations when performing this synthesis?

Answer: Safety is paramount. The key hazards are associated with the starting materials and reagents.

  • 2-chloro-5-(chloromethyl)pyridine: This compound is corrosive and can cause severe skin and eye burns.[4] It is also a potential skin sensitizer. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[4]

  • Sodium Thiomethoxide: This reagent is corrosive and has a strong, unpleasant odor. Handle it exclusively under an inert atmosphere in a fume hood.

  • Solvents: Polar aprotic solvents like DMF and DMSO have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

Question 3: How can I effectively monitor the progress of my reaction?

Answer: The two most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

TechniqueAdvantagesDisadvantages
TLC Fast, inexpensive, provides a quick visual check of starting material consumption and product formation.Less sensitive, may not resolve closely related byproducts, provides no mass information.
LC-MS Highly sensitive and specific, confirms the mass of the product and helps identify byproducts, provides quantitative data on conversion.Slower, requires specialized equipment.

For routine monitoring, TLC is often sufficient. A co-spot (spotting starting material, the reaction mixture, and both in the same lane) is recommended to confirm the identity of the spots. LC-MS is invaluable for troubleshooting and for final purity analysis.

Part III: Experimental Protocol

This protocol provides a representative procedure for the synthesis of this compound on a laboratory scale.

Title: Synthesis of this compound via Nucleophilic Substitution

Reagents & Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-chloro-5-(chloromethyl)pyridine162.025.00 g30.861.0
Sodium Thiomethoxide70.092.38 g33.951.1
Anhydrous Dimethylformamide (DMF)-50 mL--
Deionized Water-100 mL--
Ethyl Acetate-150 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a septum. Dry the flask thoroughly with a heat gun under vacuum and allow it to cool under a nitrogen atmosphere.

  • Reagent Preparation: To the flask, add 2-chloro-5-(chloromethyl)pyridine (5.00 g, 30.86 mmol). Add anhydrous DMF (50 mL) via syringe and stir until the solid is completely dissolved.

  • Reaction Initiation: Cool the flask to 0 °C using an ice-water bath.

  • Nucleophile Addition: Carefully add sodium thiomethoxide (2.38 g, 33.95 mmol) to the stirred solution in three small portions over 15 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material spot is no longer visible.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding deionized water (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure product.

Part IV: Visualization Workflow

This workflow diagram provides a logical path for troubleshooting common synthesis issues.

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting start Start Synthesis check_reaction Monitor Reaction (TLC / LC-MS) start->check_reaction workup Workup & Purify check_reaction->workup Reaction Complete incomplete Problem: Incomplete Reaction check_reaction->incomplete Stalled end_ok Successful Synthesis workup->end_ok low_yield Problem: Low Yield / Impurities workup->low_yield Poor Result cause_reagent Check Reagent Quality - Fresh NaSMe? - Pure Starting Material? incomplete->cause_reagent cause_conditions Check Conditions - Anhydrous? - Correct Temp? incomplete->cause_conditions cause_byproduct Analyze Byproducts - High MW impurity? - Oxidation? low_yield->cause_byproduct solution_reagent Solution: Use fresh reagents under N₂ cause_reagent->solution_reagent solution_conditions Solution: Dry solvent, optimize temperature cause_conditions->solution_conditions solution_byproduct Solution: Slow addition, use excess nucleophile, inert workup cause_byproduct->solution_byproduct solution_reagent->start Retry solution_conditions->start Retry solution_byproduct->start Retry

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: 2-Chloro-5-[(methylthio)methyl]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes and ensure the highest purity of your target compound.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical and agrochemical compounds. A common synthetic route involves the nucleophilic substitution of the benzylic chloride in 2-chloro-5-(chloromethyl)pyridine with a methyl mercaptan source, typically sodium thiomethoxide. While this reaction appears straightforward, several factors can lead to the formation of unwanted byproducts, impacting yield and purity. This guide will address these potential issues in a practical, question-and-answer format.

Reaction Pathway and Potential Byproduct Formation

The primary reaction involves the SN2 displacement of the chloride ion from the chloromethyl group by the thiomethoxide anion. However, side reactions can occur at various points, as illustrated below.

ReactionPathway cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Formation A 2-Chloro-5-(chloromethyl)pyridine C This compound (Target Product) A->C S N 2 Reaction D Bis(2-chloro-5-pyridinylmethyl)sulfide A->D Reaction with sulfide byproduct G Isomeric Impurities (from starting material) A->G H Polychlorinated Pyridines (from starting material) A->H B Sodium Thiomethoxide (NaSMe) B->C E 2-Chloro-5-[(methylsulfinyl)methyl]pyridine (Sulfoxide) C->E Oxidation F 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (Sulfone) E->F Further Oxidation caption Reaction scheme and potential byproduct pathways.

Caption: Reaction scheme and potential byproduct pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, providing explanations for their causes and actionable solutions.

Question 1: My reaction is incomplete, and I observe a significant amount of unreacted 2-chloro-5-(chloromethyl)pyridine. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion is a common issue that can often be traced back to several factors related to the nucleophile and reaction conditions.

  • Cause 1: Inactive Sodium Thiomethoxide: Sodium thiomethoxide is highly hygroscopic and can degrade upon exposure to moisture and air, leading to the formation of sodium methoxide and dimethyl disulfide. This reduces the concentration of the active nucleophile in your reaction. Commercial sodium thiomethoxide may also contain impurities from its manufacturing process.[1]

  • Solution 1:

    • Use Fresh or Properly Stored Reagent: Always use freshly opened sodium thiomethoxide or ensure it has been stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

    • Titrate the Reagent: If you suspect the quality of your sodium thiomethoxide, consider titrating a sample to determine the concentration of active thiomethoxide before setting up your reaction.

    • In situ Generation: An alternative is to generate sodium thiomethoxide in situ by reacting methyl mercaptan with a strong base like sodium hydride or sodium hydroxide in an appropriate solvent immediately before use.[2]

  • Cause 2: Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Solution 2:

    • Use a Polar Aprotic Solvent: Solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are excellent choices for this type of reaction as they solvate the cation but leave the nucleophile relatively free, enhancing its reactivity.

  • Cause 3: Insufficient Reaction Time or Temperature: The reaction kinetics may be slower than anticipated under your current conditions.

  • Solution 3:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

    • Increase Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. A modest increase to 40-60 °C can significantly increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

Question 2: I've isolated my product, but it's contaminated with a higher molecular weight impurity. What could this be and how can I prevent its formation?

Answer:

The formation of a higher molecular weight byproduct often points to a reaction between the product and the starting material or a dimer of the starting material.

  • Cause: Formation of Bis(2-chloro-5-pyridinylmethyl)sulfide: This byproduct can form if the initially formed sulfide product is deprotonated by a strong base (like excess sodium thiomethoxide) to form a new nucleophile. This new species can then react with another molecule of 2-chloro-5-(chloromethyl)pyridine.

  • Solution:

    • Control Stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of sodium thiomethoxide. A large excess of the base can promote the formation of this byproduct.

    • Slow Addition of Base: Adding the sodium thiomethoxide solution slowly to the solution of 2-chloro-5-(chloromethyl)pyridine can help to maintain a low instantaneous concentration of the base, minimizing this side reaction.

    • Maintain a Moderate Temperature: Avoid excessive heating, as this can accelerate the rate of this side reaction.

Question 3: My final product contains impurities that I suspect are the corresponding sulfoxide and sulfone. How are these formed and what steps can I take to avoid them?

Answer:

The presence of sulfoxide and sulfone derivatives indicates that the sulfide in your target molecule has been oxidized.

  • Cause: Oxidation of the Thioether: The sulfide group in this compound is susceptible to oxidation.[3] This can occur due to:

    • Air Oxidation: Prolonged exposure of the reaction mixture or the isolated product to air, especially in the presence of light or trace metal impurities, can lead to slow oxidation.

    • Oxidizing Agents: Contamination of your reagents or solvents with oxidizing agents will lead to the formation of the sulfoxide and, subsequently, the sulfone.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degas Solvents: Before use, degas your solvents to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.

    • Purify Reagents: Ensure that your starting materials and solvents are free from peroxides or other oxidizing impurities.

    • Careful Work-up and Storage: During the work-up, minimize the exposure of your product to air. Store the final product under an inert atmosphere and protected from light.

Question 4: I am seeing isomeric impurities in my final product. Where are these coming from?

Answer:

Isomeric impurities in the final product almost always originate from the starting materials.

  • Cause: Impurities in 2-chloro-5-(chloromethyl)pyridine: The synthesis of 2-chloro-5-(chloromethyl)pyridine from precursors like 3-methylpyridine can sometimes lead to the formation of other isomers, such as 2-chloro-3-(chloromethyl)pyridine or 4-chloro-3-(chloromethyl)pyridine.[4] These isomers will undergo the same nucleophilic substitution reaction to produce the corresponding isomeric (methylthio)methyl]pyridine byproducts.

  • Solution:

    • Source High-Purity Starting Material: Whenever possible, obtain your 2-chloro-5-(chloromethyl)pyridine from a reputable supplier and check the certificate of analysis for isomeric purity.

    • Purify the Starting Material: If you suspect your starting material is impure, consider purifying it by recrystallization or column chromatography before use.

    • Purification of the Final Product: If isomeric impurities are present in your final product, they can often be separated by careful column chromatography.

Frequently Asked Questions (FAQs)

Question Answer
What are the most common byproducts in this reaction? The most common byproducts include unreacted 2-chloro-5-(chloromethyl)pyridine, bis(2-chloro-5-pyridinylmethyl)sulfide, 2-chloro-5-[(methylsulfinyl)methyl]pyridine (sulfoxide), and 2-chloro-5-[(methylsulfonyl)methyl]pyridine (sulfone). Isomeric impurities may also be present if they were in the starting material.
How can I detect these byproducts? A combination of analytical techniques is recommended. TLC can be used for rapid reaction monitoring. HPLC with a UV detector is excellent for quantifying the purity and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of the main product and any significant byproducts.
What is the best way to purify the final product? Column chromatography on silica gel is a common and effective method for purifying this compound from most of the common byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
Is 2-chloro-5-(chloromethyl)pyridine stable? 2-chloro-5-(chloromethyl)pyridine is generally stable under normal storage conditions (cool, dry, and dark).[5][6] However, it is a reactive alkylating agent and can be sensitive to moisture and strong bases.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol provides a general starting point. You may need to optimize the conditions for your specific setup.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-chloro-5-(chloromethyl)pyridine (1.0 eq).

  • Solvent Addition: Add anhydrous, degassed DMF (or another suitable polar aprotic solvent) to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: In a separate flask, dissolve sodium thiomethoxide (1.1 eq) in a minimal amount of anhydrous, degassed DMF. Add this solution dropwise to the cooled solution of 2-chloro-5-(chloromethyl)pyridine over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by adding cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation.

  • Spotting: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the TLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot indicates the progress of the reaction.

References

Technical Support Center: Troubleshooting the Chlorination of 2-Chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chlorination of 2-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. The goal of this reaction is typically the synthesis of 2,3-dichloro-5-methylpyridine, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1][2][3] However, the deactivated nature of the pyridine ring presents several hurdles, including issues with regioselectivity, reaction rate, and byproduct formation.[4]

This document provides a structured approach to troubleshooting, with detailed explanations of the underlying chemical principles, step-by-step protocols, and data-driven insights to help you optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during the chlorination of 2-chloro-5-methylpyridine in a question-and-answer format.

Problem 1: My reaction shows low or no conversion of the starting material.

  • Probable Cause: The pyridine ring is electron-deficient and therefore deactivated towards electrophilic aromatic substitution.[4] This inherent lack of reactivity can be exacerbated by several factors:

    • Insufficiently reactive chlorinating agent: Not all chlorinating agents are potent enough to overcome the high activation energy of this reaction.

    • Inadequate reaction temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.

    • Formation of an unreactive complex: The basic nitrogen atom of the pyridine can form a complex with Lewis acidic reagents or catalysts, further deactivating the ring.[5]

  • Solution Workflow:

    • Choice of Chlorinating Agent: For deactivated rings, stronger chlorinating agents are often necessary. While elemental chlorine (Cl₂) can be used, it often requires high temperatures and can lead to radical side reactions.[6] A combination of a chlorinating agent and a catalyst is often more effective. For instance, using phosgene or phosphorus oxychloride in a high-boiling solvent like trichlorobenzene at temperatures between 80-130°C has been shown to be effective.[7][8]

    • Temperature Optimization: If you are observing low conversion, a gradual increase in the reaction temperature is a logical next step. Monitor the reaction by an appropriate method (GC, TLC, or LC-MS) to track the consumption of starting material and the formation of the desired product. Be aware that higher temperatures can also lead to an increase in byproducts.

    • Catalyst Consideration: The use of a catalyst, such as ferric chloride (FeCl₃), can facilitate the chlorination.[9] The catalyst polarizes the chlorinating agent, making it a more potent electrophile.

    dot

    Caption: Troubleshooting workflow for low conversion.

Problem 2: I am getting a mixture of dichlorinated isomers, not just the desired 2,3-dichloro-5-methylpyridine.

  • Probable Cause: The regiochemical outcome of the electrophilic substitution is determined by the directing effects of the substituents already present on the pyridine ring.

    • The ring nitrogen is deactivating and directs incoming electrophiles to the C3 and C5 positions.[10]

    • The existing chloro group at the C2 position is also deactivating but is an ortho, para-director. However, due to the deactivation of the ring, its directing effect is less pronounced.

    • The methyl group at the C5 position is an activating, ortho, para-director.

    The interplay of these directing effects can lead to the formation of multiple isomers, primarily the 2,3-dichloro- and 2,5-dichloro- isomers.

  • Solution Workflow:

    • Control of Reaction Conditions: Regioselectivity can often be influenced by reaction conditions. Lowering the reaction temperature may favor the thermodynamically more stable product.

    • Alternative Synthetic Routes: If direct chlorination proves unselective, consider a multi-step approach. For instance, starting from 3-methylpyridine N-oxide can provide better regiocontrol. The N-oxide activates the ring, and chlorination with agents like phosphorus oxychloride can selectively yield 2-chloro-5-methylpyridine.[11] Subsequent, carefully controlled chlorination can then be attempted.

    • Purification Strategy: If a mixture of isomers is unavoidable, a robust purification method is essential. Fractional distillation can be effective if the boiling points of the isomers are sufficiently different. Alternatively, preparative chromatography may be required.

Problem 3: My reaction is producing over-chlorinated products, such as trichloromethylpyridines.

  • Probable Cause: This is a common issue when the reaction conditions are too harsh or not well-controlled.

    • Excess Chlorinating Agent: Using a large excess of the chlorinating agent will drive the reaction towards multiple chlorinations.

    • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with stoichiometric amounts of chlorinating agent, can lead to the slow formation of over-chlorinated byproducts.

    • High Temperature: Elevated temperatures increase the rate of all reactions, including the subsequent chlorinations of the desired product.

  • Solution Workflow:

    • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without significant over-chlorination.

    • Reaction Monitoring: Closely monitor the progress of the reaction by GC or LC-MS.[12] Quench the reaction as soon as the starting material is consumed to a satisfactory level and before significant amounts of the over-chlorinated products are formed.

    • Temperature Control: Maintain the reaction at the lowest possible temperature that still provides a reasonable reaction rate.

    ParameterCondition for Desired ProductCondition Leading to Over-chlorination
    Equivalents of Cl₂ 1.0 - 1.2> 1.5
    Temperature 80 - 110 °C> 130 °C
    Reaction Time Monitored to completionUncontrolled/excessive

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the chlorination of 2-chloro-5-methylpyridine?

A1: The chlorination of 2-chloro-5-methylpyridine proceeds via an electrophilic aromatic substitution (EAS) mechanism. The pyridine ring, although electron-deficient, acts as a nucleophile and attacks the electrophilic chlorine species. The reaction is typically facilitated by a Lewis acid catalyst, which polarizes the Cl-Cl bond (in the case of Cl₂), making it a more potent electrophile. The attack preferentially occurs at the C3 position, as the resulting sigma complex (Wheland intermediate) is more stable than the intermediates formed from attack at other positions.[4] Attack at C3 avoids placing a positive charge on the electronegative nitrogen atom.[10]

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References

Technical Support Center: Catalyst Selection and Troubleshooting for the Efficient Synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the efficient and successful synthesis of this key intermediate.

Introduction: Navigating the Synthesis of this compound

The synthesis of this compound is a critical process in the development of various pharmaceuticals and agrochemicals. Achieving high yield and purity requires careful consideration of the synthetic route, catalyst selection, and reaction conditions. This guide provides a comprehensive overview of the common synthetic pathways and offers practical solutions to challenges that may arise during your experiments.

The most common and industrially relevant approach to synthesizing this compound is a two-step process. The first step involves the synthesis of the key intermediate, 2-chloro-5-(chloromethyl)pyridine. The second step is the nucleophilic substitution of the chloromethyl group with a methylthio group.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-(chloromethyl)pyridine

The efficient synthesis of 2-chloro-5-(chloromethyl)pyridine is paramount for the overall success of the final product formation. Several routes exist, each with its own set of advantages and challenges.

Route A: Chlorination of 2-Chloro-5-methylpyridine

This is a common route that starts from the readily available 2-chloro-5-methylpyridine.[1] The reaction involves the chlorination of the methyl group.

Experimental Protocol:

  • Reaction Setup: In a suitable reactor, dissolve 2-chloro-5-methylpyridine in a chlorinated solvent such as carbon tetrachloride or dichlorobenzene.

  • Initiator: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Chlorination: Bubble chlorine gas through the solution at a controlled rate. The reaction is typically carried out under UV irradiation or at elevated temperatures to facilitate radical formation.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to maximize the formation of the desired product and minimize over-chlorination.

  • Work-up: Upon completion, purge the excess chlorine with an inert gas. The reaction mixture is then washed with an aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 2-chloro-5-(chloromethyl)pyridine.

Causality Behind Experimental Choices:

  • Solvent: Chlorinated solvents are used for their stability under radical chlorination conditions and their ability to dissolve the starting material.

  • Initiator: A radical initiator is crucial to initiate the free-radical chain reaction for the chlorination of the methyl group.

  • UV light/Heat: These provide the energy required to homolytically cleave the initiator and generate the initial radicals.

  • Monitoring: Careful monitoring is essential to prevent the formation of di- and tri-chlorinated byproducts, which are difficult to separate from the desired monochlorinated product.[2]

Route B: From 3-Methylpyridine

This route involves the chlorination of 3-methylpyridine to first produce 2-chloro-5-methylpyridine, which is then further chlorinated to 2-chloro-5-(chloromethyl)pyridine.[3]

Catalyst Selection for the First Step (3-methylpyridine to 2-chloro-5-methylpyridine):

Supported palladium chloride catalysts have been shown to be effective for the direct chlorination of 3-methylpyridine.

  • Catalyst: PdCl₂ supported on a high surface area material like alumina (Al₂O₃) or activated carbon.[4]

  • Reaction Conditions: The reaction is typically carried out in the gas phase in a tubular reactor at elevated temperatures (e.g., 250-300°C).

Causality Behind Catalyst Choice:

  • Palladium Chloride: PdCl₂ is an effective catalyst for electrophilic aromatic substitution reactions, facilitating the chlorination of the pyridine ring at the desired position.

  • Support: The support material provides a high surface area for the catalyst, enhancing its activity and stability.

Route C: From Nicotinic Acid

A multi-step synthesis starting from nicotinic acid is also a viable, albeit more complex, route.[5] This process involves several transformations to ultimately yield 2-chloro-5-(chloromethyl)pyridine.

Part 2: Synthesis of this compound

The final step in the synthesis is the nucleophilic substitution of the chlorine atom in the chloromethyl group of 2-chloro-5-(chloromethyl)pyridine with a methylthio group.

Experimental Protocol:

  • Reactant Preparation: Prepare a solution of sodium thiomethoxide (NaSMe). This can be done by reacting sodium methoxide with methanethiol or by using commercially available sodium thiomethoxide.

  • Reaction: In a suitable reactor, dissolve 2-chloro-5-(chloromethyl)pyridine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition: Slowly add the sodium thiomethoxide solution to the solution of 2-chloro-5-(chloromethyl)pyridine at a controlled temperature (typically room temperature or slightly elevated).

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or distillation.

Catalyst Selection for the Methylthiolation Step:

This reaction is typically a stoichiometric nucleophilic substitution and does not usually require a catalyst. However, in certain cases, a phase-transfer catalyst (PTC) can be employed to enhance the reaction rate, especially if dealing with a biphasic reaction system.

  • Phase-Transfer Catalysts (PTCs): Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or phosphonium salts can be used.

Causality Behind PTC Choice:

  • A PTC facilitates the transfer of the thiomethoxide anion from the aqueous or solid phase to the organic phase where the 2-chloro-5-(chloromethyl)pyridine is dissolved, thereby accelerating the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-chloro-5-(chloromethyl)pyridine (Route A) Incomplete reaction.Increase reaction time, temperature, or initiator concentration. Ensure a sufficient supply of chlorine gas.
Over-chlorination leading to byproducts.[2]Carefully monitor the reaction progress and stop it once the desired product is maximized. Use a slight excess of the starting material.
Poor initiation of the radical reaction.Check the quality of the initiator. Ensure the UV lamp is functioning correctly or the temperature is optimal for the chosen initiator.
Formation of multiple isomers in the chlorination of 3-methylpyridine (Route B) Non-selective chlorination.Utilize a selective catalyst like supported PdCl₂ and optimize reaction conditions (temperature, flow rate).
Low yield in the methylthiolation step Incomplete reaction.Increase reaction time or temperature. Ensure the sodium thiomethoxide is of good quality and used in a slight excess.
Side reactions.The chloromethyl group can be susceptible to elimination or other side reactions. Maintain a controlled temperature and add the nucleophile slowly.
Poor solubility of reactants.Use a suitable polar aprotic solvent (DMF, acetonitrile). Consider the use of a phase-transfer catalyst if a two-phase system is unavoidable.
Product is impure after work-up Presence of unreacted starting materials.Optimize reaction time and stoichiometry. Purify the crude product using column chromatography or distillation.
Presence of byproducts (e.g., over-chlorinated species, disulfide).For over-chlorination, improve reaction monitoring. For disulfide formation (from oxidation of thiomethoxide), ensure the reaction is carried out under an inert atmosphere.
Catalyst deactivation (Route B) Coking or poisoning of the catalyst surface.[6]Regenerate the catalyst if possible (e.g., by calcination). Optimize reaction conditions to minimize coke formation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 2-chloro-5-(chloromethyl)pyridine?

A1: The choice of starting material depends on factors like cost, availability, and the scale of the synthesis. For laboratory-scale synthesis, 2-chloro-5-methylpyridine is often a convenient starting point. For industrial-scale production, starting from the more economical 3-methylpyridine might be preferred, despite the need for a catalytic step.

Q2: How can I minimize the formation of the dichloromethyl and trichloromethyl byproducts during the chlorination of 2-chloro-5-methylpyridine?

A2: Precise control over the reaction is key. Use a slight excess of 2-chloro-5-methylpyridine relative to the chlorinating agent. Monitor the reaction closely using GC and stop the reaction when the concentration of the desired monochlorinated product is at its maximum. Over-chlorination is a common issue, and careful monitoring is the most effective way to mitigate it.[2]

Q3: Is it necessary to use a catalyst for the final methylthiolation step?

A3: In most cases, a catalyst is not necessary as the reaction between 2-chloro-5-(chloromethyl)pyridine and sodium thiomethoxide is a facile SN2 reaction. However, if you are experiencing slow reaction rates, particularly in a biphasic system, a phase-transfer catalyst like TBAB can significantly improve the reaction kinetics.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Both chlorine gas and methanethiol are highly toxic and should be handled in a well-ventilated fume hood. Thionyl chloride, which may be used in some synthetic routes, is corrosive and reacts violently with water.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: My catalyst for the chlorination of 3-methylpyridine seems to be losing activity over time. What could be the cause?

A5: Catalyst deactivation can occur due to several reasons, including coking (deposition of carbonaceous material on the catalyst surface) or poisoning by impurities in the feed.[6][8] Regeneration of the catalyst may be possible, or you may need to replace it. Ensuring the purity of your starting materials can also help prolong catalyst life.

Visualizing the Process

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-chloro-5-(chloromethyl)pyridine cluster_step2 Step 2: Synthesis of this compound Start Starting Material (e.g., 2-chloro-5-methylpyridine) Chlorination Chlorination (Cl2, Initiator/Catalyst) Start->Chlorination Workup1 Work-up & Purification Chlorination->Workup1 Intermediate 2-chloro-5-(chloromethyl)pyridine Workup1->Intermediate Nucleophilic_Subst Nucleophilic Substitution (NaSMe) Intermediate->Nucleophilic_Subst Workup2 Work-up & Purification Nucleophilic_Subst->Workup2 Final_Product This compound Workup2->Final_Product

Caption: A simplified workflow for the two-step synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem {Low Yield or Impurity} Check_Step1 Check Step 1 (Chlorination) Problem->Check_Step1 Check_Step2 Check Step 2 (Methylthiolation) Problem->Check_Step2 Incomplete_Rxn1 Incomplete Reaction? Check_Step1->Incomplete_Rxn1 Over_Chlorination Over-chlorination? Check_Step1->Over_Chlorination Catalyst_Deactivation Catalyst Deactivation? Check_Step1->Catalyst_Deactivation Incomplete_Rxn2 Incomplete Reaction? Check_Step2->Incomplete_Rxn2 Side_Reactions Side Reactions? Check_Step2->Side_Reactions Solution1 Increase time/temp/initiator Incomplete_Rxn1->Solution1 Yes Solution2 Monitor reaction closely Over_Chlorination->Solution2 Yes Solution3 Regenerate/replace catalyst Catalyst_Deactivation->Solution3 Yes Solution4 Increase time/temp/nucleophile Incomplete_Rxn2->Solution4 Yes Solution5 Control temp, slow addition Side_Reactions->Solution5 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful execution of this critical synthetic step. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the nuances of this reaction, with a particular focus on the pivotal role of solvent selection.

Introduction to the Synthesis

The synthesis of this compound is a vital transformation in the production of various agrochemicals and pharmaceutical intermediates. The primary route involves the nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with a methylthiolate source, typically sodium thiomethoxide (NaSMe). This reaction, while straightforward in principle, is highly sensitive to reaction conditions, with the choice of solvent being a paramount factor in determining yield, purity, and reaction time.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the thiomethoxide anion, a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step. The efficiency of this step is profoundly influenced by how the solvent interacts with the reactants, particularly the nucleophile.

The Critical Role of the Solvent

In an SN2 reaction, the solvent's primary roles are to dissolve the reactants and to mediate the energetics of the transition state.[1] Solvents are broadly classified as protic (containing acidic protons, e.g., water, alcohols) and aprotic (lacking acidic protons, e.g., acetone, DMF, DMSO). For the synthesis of this compound, polar aprotic solvents are generally preferred.

Polar protic solvents can solvate both the cation (Na+) and the anion (-SMe) of the nucleophile. While solvation of the cation is beneficial, the solvation of the thiomethoxide anion through hydrogen bonding creates a "solvent cage" around it. This cage sterically hinders the nucleophile and lowers its energy, making it less reactive and slowing down the reaction rate.

Polar aprotic solvents , on the other hand, are excellent at solvating cations but are less effective at solvating anions. This leaves the thiomethoxide anion relatively "naked" and highly reactive, thereby accelerating the desired SN2 reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, with a focus on solvent-related effects.

Q1: My reaction is very slow or has stalled. What are the likely causes and how can I fix it?

A1: A sluggish or stalled reaction is one of the most common issues and is often linked to the choice of solvent and the nature of the nucleophile.

  • Inappropriate Solvent Choice: If you are using a polar protic solvent like ethanol or methanol, the thiomethoxide nucleophile is likely being over-solvated, reducing its reactivity.

    • Solution: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents will enhance the nucleophilicity of the thiomethoxide. In analogous reactions involving sulfur nucleophiles on heterocyclic methyl chlorides, polar aprotic solvents are standard.[2]

  • Moisture in the Reaction: The presence of water, a protic species, can significantly slow down the reaction. Sodium thiomethoxide is also hygroscopic and can be passivated by moisture.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle the sodium thiomethoxide in an inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to moisture.

  • Poor Nucleophile Quality: The sodium thiomethoxide may have degraded or is of low purity.

    • Solution: Use freshly opened or properly stored sodium thiomethoxide. If in doubt, its quality can be assessed by titration.

Q2: I am observing significant amounts of an impurity that I suspect is a bis-substituted product. How can I minimize its formation?

A2: The formation of bis(2-chloro-5-pyridylmethyl)sulfide is a potential side reaction where the product, this compound, acts as a nucleophile and reacts with another molecule of the starting material.

  • Solvent Polarity: Highly polar solvents can sometimes favor side reactions.

    • Solution: While a polar aprotic solvent is necessary, using one with moderate polarity, such as acetone or tetrahydrofuran (THF), might reduce the rate of the side reaction compared to highly polar options like DMF or DMSO. However, this may also slow down the primary reaction, so optimization is key.

  • Stoichiometry and Addition Rate: An excess of the starting material or localized high concentrations can promote this side reaction.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of sodium thiomethoxide. Additionally, consider the slow, dropwise addition of the 2-chloro-5-(chloromethyl)pyridine solution to the solution of sodium thiomethoxide. This maintains a low concentration of the electrophile throughout the reaction, favoring the desired 1:1 reaction.

Q3: The purity of my final product is low, and purification is proving difficult. What solvent-related factors could be at play?

A3: Low purity can stem from side reactions or incomplete reactions, both of which are influenced by the solvent.

  • Solvent Boiling Point and Removal: High-boiling point solvents like DMF and DMSO can be difficult to remove completely during work-up, leading to contamination of the final product.

    • Solution: If using a high-boiling point solvent, ensure it is thoroughly removed under high vacuum. Alternatively, consider using a lower-boiling point polar aprotic solvent like acetonitrile or acetone, which are more easily removed.

  • Solubility Issues During Work-up: The choice of solvent can impact the ease of separation during the aqueous work-up.

    • Solution: Ensure that the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane) is immiscible with the aqueous phase and provides good solubility for the product while leaving inorganic salts behind.

Solvent Effects on Reaction Parameters: A Comparative Overview

Solvent ClassExample SolventsEffect on Nucleophile (-SMe)Expected Reaction RatePotential Issues
Polar Aprotic DMF, DMSO, AcetonitrileCation solvation, "naked" anionHigh Difficult to remove (DMF/DMSO), side reactions
Polar Protic Ethanol, Methanol, WaterStrong anion and cation solvationLow Reduced nucleophilicity, reaction stalling
Nonpolar Aprotic Toluene, HexanePoor solubility of reactantsVery Low / No Reaction Reactants may not dissolve

Experimental Workflow and Methodologies

Below is a generalized, step-by-step protocol for the synthesis of this compound, incorporating best practices for solvent selection.

dot digraph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_Preparation" { label = "Preparation"; bgcolor="#E8F0FE"; fontcolor="#4285F4"; A [label="Dry Glassware & Inert Atmosphere"]; }

subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#E6F4EA"; fontcolor="#34A853"; B [label="Dissolve NaSMe in Polar Aprotic Solvent (e.g., DMF)"]; C [label="Slowly Add 2-chloro-5-(chloromethyl)pyridine"]; D [label="Stir at Room Temp. & Monitor by TLC"]; }

subgraph "cluster_Workup" { label = "Work-up & Purification"; bgcolor="#FEF7E0"; fontcolor="#FBBC05"; E [label="Quench with Water"]; F [label="Extract with Organic Solvent (e.g., Ethyl Acetate)"]; G [label="Wash, Dry, & Concentrate"]; H [label="Purify by Column Chromatography"]; }

A -> B [label="Setup", color="#5F6368"]; B -> C [label="Reagent Addition", color="#5F6368"]; C -> D [label="Reaction Progression", color="#5F6368"]; D -> E [label="Completion", color="#5F6368"]; E -> F [label="Phase Separation", color="#5F6368"]; F -> G [label="Isolation", color="#5F6368"]; G -> H [label="Final Product", color="#5F6368"]; } caption: "General workflow for the synthesis of this compound."

Protocol:

  • Preparation: Under an inert atmosphere (N2 or Ar), add anhydrous N,N-Dimethylformamide (DMF, 10 volumes) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Nucleophile Addition: To the stirred solvent, add sodium thiomethoxide (1.1 eq.) at room temperature. Stir until fully dissolved.

  • Electrophile Addition: Dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq.) in a minimal amount of anhydrous DMF and charge it into the addition funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by pouring the mixture into ice-water. Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude material by flash column chromatography on silica gel to yield pure this compound.

Mechanistic Insight: The Role of the Solvent in the SN2 Transition State

The choice of solvent has a profound impact on the stability of the reactants and the transition state of the SN2 reaction.

dot digraph "SN2_Mechanism" { graph [splines=ortho]; node [shape=plaintext, fontcolor="#202124"];

subgraph "cluster_Reactants" { label="Reactants"; bgcolor="#FCE8E6"; fontcolor="#EA4335"; R [label=<

CH3S- + Cl-Py-CH2-Cl

>]; }

subgraph "cluster_TS" { label="Transition State"; bgcolor="#FFF8E1"; fontcolor="#FBBC05"; TS [label=<

[CH3S ··· CH2 ··· Cl]-

|

Cl-Py

>]; }

subgraph "cluster_Products" { label="Products"; bgcolor="#E6F4EA"; fontcolor="#34A853"; P [label=<

Cl-Py-CH2-SCH3 + Cl-

>]; }

R -> TS [label="Attack", color="#4285F4"]; TS -> P [label="Displacement", color="#4285F4"]; } caption: "SN2 mechanism for the synthesis."

In a polar aprotic solvent, the reactant nucleophile (CH3S-) is high in energy as it is not well-solvated. The transition state, where the negative charge is delocalized over both the incoming nucleophile and the leaving group, is large and also not significantly stabilized by the solvent. However, the increase in activation energy is less pronounced compared to a protic solvent, where the starting nucleophile is greatly stabilized (lowered in energy), leading to a much higher energy barrier to reach the transition state.

References

Validation & Comparative

Characterization of 2-Chloro-5-[(methylthio)methyl]pyridine: A Comparative Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Chloro-5-[(methylthio)methyl]pyridine. In the absence of publicly available experimental spectra for this specific compound, this guide leverages empirical data from structurally similar analogs to provide a robust predictive framework for its characterization. This approach is invaluable for researchers engaged in the synthesis, purification, and quality control of novel pyridine derivatives, offering a detailed roadmap for spectral interpretation and compound verification.

Introduction to this compound and its Analogs

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The structural elucidation of such compounds is fundamentally reliant on modern analytical techniques, primarily NMR and mass spectrometry. Understanding the expected spectral features is crucial for confirming the identity and purity of newly synthesized batches.

This guide will focus on a comparative analysis with the following well-characterized analogs:

  • 2-Chloro-5-methylpyridine: A closely related analog where the methylthiomethyl group is replaced by a methyl group.

  • 2-Chloropyridine: The parent scaffold, providing a baseline for the effect of substituents.

  • 2-Chloro-5-(chloromethyl)pyridine: An analog with a different functional group at the 5-position, useful for understanding the influence of the methylene bridge.

Predicted and Comparative ¹H NMR Spectral Data

The ¹H NMR spectrum is a powerful tool for identifying the number and connectivity of protons in a molecule. The predicted chemical shifts for this compound are based on the analysis of its analogs and the known electronic effects of the substituents.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton This compound (Predicted) 2-Chloro-5-methylpyridine[1][2] 2-Chloropyridine
H-3~7.60 (dd)7.45 (dd)7.32 (ddd)
H-4~7.25 (d)7.13 (d)7.64 (dt)
H-6~8.30 (d)8.18 (d)8.39 (ddd)
-CH₂-~3.65 (s)--
-S-CH₃~2.10 (s)2.27 (s)-

Causality Behind Predicted Shifts:

  • Pyridine Ring Protons (H-3, H-4, H-6): The chemical shifts of the pyridine ring protons in this compound are expected to be similar to those in 2-chloro-5-methylpyridine. The electron-withdrawing nature of the chlorine atom at the 2-position deshields the adjacent protons, shifting them downfield. The H-6 proton, being ortho to the electronegative nitrogen and the chlorine, is expected to be the most downfield. The methylthiomethyl group at the 5-position is weakly electron-donating, which would cause a slight upfield shift compared to an unsubstituted pyridine, but its influence will be less pronounced than the chloro and nitro groups.

  • Methylene Protons (-CH₂-): The singlet at approximately 3.65 ppm is characteristic of methylene protons adjacent to a sulfur atom and an aromatic ring.

  • Methyl Protons (-S-CH₃): The singlet at around 2.10 ppm is typical for a methyl group attached to a sulfur atom.

Predicted and Comparative ¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted chemical shifts for this compound are presented below, in comparison with its analogs.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon This compound (Predicted) 2-Chloro-5-methylpyridine[3] 2-Chloropyridine[4]
C-2~151.0149.3152.0
C-3~124.0123.8124.2
C-4~138.0139.0139.4
C-5~135.0130.5122.9
C-6~149.0149.8149.9
-CH₂-~38.0--
-S-CH₃~15.017.8-

Expert Interpretation:

The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the chlorine (C-2) and the carbon adjacent to the nitrogen (C-6) are expected at the downfield region of the spectrum. The presence of the methylthiomethyl group at C-5 will have a notable effect on its chemical shift compared to the methyl group in 2-chloro-5-methylpyridine.

Mass Spectrometry: Predicted Fragmentation and m/z Values

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₈ClNS), the expected monoisotopic mass is approximately 173.01 g/mol .

Table 3: Predicted m/z Values for Major Adducts of this compound[5]

Adduct Predicted m/z
[M+H]⁺174.01
[M+Na]⁺196.00
[M+K]⁺211.97

Predicted Fragmentation Pattern:

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways:

  • Loss of the methylthio group: A significant fragment would likely correspond to the loss of the •SCH₃ radical, leading to a cation at m/z ~126.

  • Benzylic cleavage: Cleavage of the C-C bond between the pyridine ring and the methylene group would result in a chloropyridinylmethyl cation.

  • Loss of chlorine: Fragmentation involving the loss of a chlorine radical is also a possible pathway.

Comparative Analysis with Alternative Structures

The combination of NMR and MS data provides a unique fingerprint for this compound, allowing for its unambiguous differentiation from isomers and related compounds. For instance, an isomer such as 3-Chloro-5-[(methylthio)methyl]pyridine would exhibit a distinctly different splitting pattern in its ¹H NMR spectrum due to the different proton coupling relationships. Similarly, the fragmentation pattern in the mass spectrum would differ based on the position of the substituents.

Experimental Protocols

To ensure the acquisition of high-quality data, the following standardized protocols are recommended.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., ESI or EI).

Sample Preparation:

  • For ESI-MS, prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For EI-MS, introduce a small amount of the solid or a concentrated solution onto a direct insertion probe.

Data Acquisition:

  • Acquire the mass spectrum over a mass range of m/z 50-500.

  • For high-resolution mass spectrometry, aim for a mass accuracy of < 5 ppm.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data_interp Data Interpretation & Verification synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment comparison Comparison with Predicted Data & Analogs structure_elucidation->comparison final_report final_report comparison->final_report Final Characterization Report

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

Conclusion

This guide provides a detailed predictive and comparative analysis of the NMR and mass spectrometry data for this compound. By leveraging data from structurally related compounds, researchers can confidently interpret their experimental results, confirm the identity of their target molecule, and ensure its purity. The provided protocols and workflow offer a standardized approach to the characterization of novel pyridine derivatives, promoting scientific rigor and reproducibility.

References

A Senior Application Scientist's Guide to the FTIR Spectrum Analysis of 2-Chloro-5-[(methylthio)methyl]pyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of 2-Chloro-5-[(methylthio)methyl]pyridine. Designed for researchers and drug development professionals, this document moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and reliable analytical workflow. We will explore the unique spectral signature of this molecule, detail a self-validating experimental protocol, and objectively compare the utility of FTIR with other critical analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction: The Analyte and the Technique

This compound is a heterocyclic compound featuring a substituted pyridine ring. The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemicals, making the precise structural confirmation of its derivatives a critical step in synthesis and quality control workflows. The molecule's structure, C₇H₈ClNS, presents several distinct functional groups: a 2-chloropyridine ring, a methylene bridge (-CH₂-), and a methylthio ether group (-S-CH₃)[1].

FTIR spectroscopy serves as a powerful, rapid, and non-destructive analytical technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation by molecular vibrations, FTIR generates a unique spectral "fingerprint." For a molecule like this compound, this technique is invaluable for confirming the presence of its key structural motifs and for preliminary identification before more time-intensive analyses.

Deconstructing the Molecule: Predicting the FTIR Fingerprint

A logical analysis of the FTIR spectrum begins with a structural breakdown of the target molecule. The vibrational modes of each functional group correspond to specific energy absorptions, which appear as peaks at distinct wavenumbers (cm⁻¹) in the spectrum[2].

  • The Aromatic Core (2-Chloropyridine):

    • C-H Stretching: Aromatic C-H bonds will exhibit stretching vibrations at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹)[3].

    • C=C and C=N Ring Stretching: The pyridine ring contains conjugated double bonds, which produce a series of characteristic, often sharp, absorption bands in the 1600-1400 cm⁻¹ region[4].

    • C-Cl Stretching: The carbon-chlorine bond stretch is typically found in the fingerprint region, usually between 800 and 600 cm⁻¹, but its exact position can be influenced by the aromatic system.

  • The Aliphatic Bridge (-CH₂-S-CH₃):

    • C-H Stretching: The methyl (-CH₃) and methylene (-CH₂) groups will show symmetric and asymmetric stretching vibrations in the 2980-2850 cm⁻¹ range[5]. These peaks are typically sharp and of medium intensity.

    • C-H Bending: Deformation or bending vibrations for these groups appear in the 1470-1370 cm⁻¹ region[6].

    • C-S Stretching (Thioether): The carbon-sulfur bond of the thioether is a weak absorber, appearing in the fingerprint region between 700 and 600 cm⁻¹. This peak can sometimes be difficult to distinguish in a complex spectrum[7].

A Self-Validating Experimental Protocol for FTIR Analysis

The trustworthiness of any spectral data hinges on a meticulously executed and self-validating protocol. The following procedure, designed for an Attenuated Total Reflectance (ATR) FTIR setup, minimizes common sources of error. ATR is often preferred for its minimal sample preparation and ease of use.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Rationale: The spectrometer must be stable and free from interfering signals from atmospheric CO₂ and H₂O. A background scan accounts for these ambient conditions and any intrinsic signals from the instrument itself.

    • Procedure: i. Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. ii. If available, purge the sample compartment with dry nitrogen or air to reduce atmospheric interference. iii. Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. iv. Acquire a background spectrum. This scan should show a flat baseline with minimal peaks from atmospheric water vapor (around 3700 cm⁻¹ and 1640 cm⁻¹) and CO₂ (around 2350 cm⁻¹).

  • Sample Application & Data Acquisition:

    • Rationale: Achieving intimate contact between the sample and the ATR crystal is critical for obtaining a high-quality spectrum. Insufficient contact results in weak signals and a distorted spectrum.

    • Procedure: i. Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is solid, ensure it is finely powdered. ii. Lower the ATR press and apply consistent pressure to force the sample into close contact with the crystal. iii. Set the data acquisition parameters. For routine characterization, the following are standard:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
      • Resolution: 4 cm⁻¹
      • Number of Scans: 16 to 32 (co-added to improve the signal-to-noise ratio). iv. Acquire the sample spectrum.

  • Data Processing & Cleaning:

    • Rationale: Raw data is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Post-acquisition processing should be minimal and justified.

    • Procedure: i. The software will generate the final spectrum. ii. If necessary, apply a baseline correction to ensure all peaks originate from a flat baseline. iii. Clean the ATR crystal thoroughly after analysis to prevent cross-contamination.

Experimental Workflow Diagram

Caption: Workflow for FTIR analysis using an ATR accessory.

Interpreting the Spectrum: A Quantitative Summary

Based on the functional groups present, the FTIR spectrum of this compound is expected to exhibit several key absorption bands. The following table summarizes these predicted peaks, their vibrational origins, and their expected characteristics.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic (Pyridine Ring)Medium to Weak
2980 - 2850Asymmetric & Symmetric C-H StretchAliphatic (-CH₃, -CH₂)Medium
1590 - 1550C=C and C=N Ring StretchPyridine RingStrong to Medium
1480 - 1420C=C and C=N Ring StretchPyridine RingStrong to Medium
1470 - 1440C-H Bend (Scissoring)Methylene (-CH₂)Medium
1380 - 1370C-H Bend (Symmetric)Methyl (-CH₃)Medium
~830C-H Out-of-Plane BendSubstituted PyridineStrong
800 - 600C-Cl StretchChloro-aromaticMedium
700 - 600C-S StretchThioetherWeak

Logical Flow of Spectral Interpretation

Spectral_Interpretation cluster_Molecule Analyte Structure cluster_Groups Functional Groups cluster_Regions Expected FTIR Regions (cm⁻¹) Molecule This compound Py_Ring Pyridine Ring Molecule->Py_Ring Aliphatic Aliphatic Chain (-CH2-S-CH3) Molecule->Aliphatic Cl_Sub Chloro Substituent Molecule->Cl_Sub Thioether Thioether (-S-) Molecule->Thioether Region_CH_Aro ~3100-3000 (Aromatic C-H) Py_Ring->Region_CH_Aro Region_Ring ~1600-1400 (Ring Stretching) Py_Ring->Region_Ring Region_CH_Ali ~2980-2850 (Aliphatic C-H) Aliphatic->Region_CH_Ali Region_CCl ~800-600 (C-Cl Stretch) Cl_Sub->Region_CCl Region_CS ~700-600 (C-S Stretch) Thioether->Region_CS

Caption: Logical relationship from molecular structure to FTIR peak regions.

A Comparative Guide: FTIR in the Context of Other Analytical Techniques

While FTIR is an exceptional tool for functional group identification, a full structural elucidation requires a multi-technique approach. Here, we compare FTIR with ¹H/¹³C NMR and Mass Spectrometry (MS) for the analysis of this compound.

FeatureFTIR SpectroscopyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)
Principle Absorption of IR radiation by molecular vibrations.Nuclear spin transitions in a strong magnetic field.Ionization of molecules and separation by mass-to-charge ratio.
Information Provided Presence of functional groups (e.g., C=O, O-H, C-S).Detailed carbon-hydrogen framework, connectivity, stereochemistry.Molecular weight, elemental formula (HRMS), fragmentation patterns.
Sample Requirements µg to mg scale; solid, liquid, or gas. Non-destructive.mg scale; requires dissolution in a deuterated solvent. Non-destructive.ng to µg scale; sample is consumed.
Speed of Analysis Very Fast (1-2 minutes per sample).Slower (minutes to hours per experiment).Fast (1-10 minutes per sample).
Key Strength for this Analyte Rapid confirmation of pyridine ring, thioether, and aliphatic components.Unambiguous confirmation of the substitution pattern and proton/carbon environments.Definitive confirmation of molecular weight (173.01 g/mol )[1] and formula.
Limitation for this Analyte Does not provide detailed connectivity information. Peak overlap in the fingerprint region.Requires larger sample quantity and is more expensive.Isomer differentiation can be challenging without fragmentation data.

Conclusion

For researchers and professionals in drug development, FTIR spectroscopy is an indispensable first-line analytical technique for the characterization of novel compounds like this compound. Its speed, simplicity, and the rich information it provides on molecular functionality make it ideal for reaction monitoring, raw material identification, and initial structural verification.

However, as our comparative guide illustrates, FTIR is most powerful when used within a broader analytical strategy. The definitive structural confirmation of this compound relies on the synergistic use of FTIR for functional group analysis, NMR for mapping the precise atomic connectivity, and Mass Spectrometry for confirming the molecular weight and elemental composition. This integrated approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-5-[(methylthio)methyl]pyridine

This compound serves as a critical building block in organic synthesis. Its unique structure, featuring a chlorinated pyridine ring and a methylthiomethyl substituent, allows for diverse functionalization, making it a valuable precursor for a range of target molecules. Notably, it is a key intermediate in the synthesis of neonicotinoid insecticides, such as acetamiprid, and various pharmaceutical compounds. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance in industrial applications.

This guide will dissect and compare the most prevalent synthetic strategies, offering insights to help researchers select the most appropriate route based on their specific needs, whether for small-scale laboratory research or large-scale industrial production.

Core Synthesis Strategies: A Head-to-Head Comparison

The synthesis of this compound predominantly proceeds through a two-step sequence involving the formation of a reactive intermediate, 2-chloro-5-(chloromethyl)pyridine, followed by nucleophilic substitution with a methylthiolate source. However, variations in the preparation of the key chloromethyl intermediate define the distinct synthetic routes.

We will explore two primary pathways:

  • Route A: Chlorination of 2-Chloro-5-methylpyridine.

  • Route B: Chlorination of 2-Chloro-5-hydroxymethylpyridine.

A third, less common but notable, multi-step approach from nicotinic acid will also be discussed for its alternative strategic value.

Route A: Synthesis via Chlorination of 2-Chloro-5-methylpyridine

This classical approach involves the free-radical chlorination of the methyl group of 2-chloro-5-methylpyridine. The initial starting material, 2-chloro-5-methylpyridine, can be synthesized from 3-methylpyridine (β-picoline).

Workflow for Route A

Caption: Workflow for the synthesis of this compound via Route A.

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine

A common method involves the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst.[1] Another approach is the reaction of 3-methylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[2]

Step 2: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

The chlorination of 2-chloro-5-methylpyridine can be achieved using elemental chlorine, but this often leads to the formation of polychlorinated byproducts.[3] A more selective method involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like benzoyl peroxide.

  • Procedure: To a solution of 2-chloro-5-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), a radical initiator is added. The mixture is heated to reflux, and sulfuryl chloride is added dropwise. The reaction is monitored by gas chromatography (GC) until the starting material is consumed. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or crystallization.

Step 3: Synthesis of this compound

  • Procedure: 2-Chloro-5-(chloromethyl)pyridine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Sodium thiomethoxide (NaSMe) is then added portion-wise at a controlled temperature (typically 0-25 °C). The reaction is highly exothermic and requires careful temperature management. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the final product.

Performance Analysis and Causality
ParameterRoute A PerformanceRationale and Expert Insights
Overall Yield Moderate to Good (60-80%)The primary yield-limiting step is the selective chlorination of the methyl group. Over-chlorination to di- and tri-chlorinated species is a common side reaction that reduces the yield of the desired monochlorinated product.[3]
Purity Good to ExcellentPurification of the intermediate 2-chloro-5-(chloromethyl)pyridine is crucial. Fractional distillation or recrystallization is often necessary to remove polychlorinated impurities. The final nucleophilic substitution is generally a clean reaction.
Scalability GoodThis route is amenable to large-scale production. However, the handling of chlorine gas or sulfuryl chloride requires specialized equipment and safety protocols. The exothermic nature of the final step also needs careful management on a larger scale.
Cost ModerateThe cost is largely dependent on the price of 3-methylpyridine and the chlorinating agents. While the reagents are relatively common, the need for purification steps can add to the overall cost.
Safety & Environment ConcernsThe use of toxic and corrosive reagents like chlorine gas, sulfuryl chloride, and phosphorus oxychloride presents significant safety hazards. The generation of chlorinated waste streams is an environmental concern.

Trustworthiness: The protocols for this route are well-established in the literature. However, achieving high selectivity in the chlorination step requires careful optimization of reaction conditions, including temperature, reaction time, and the ratio of reactants and initiator. Inexperienced practitioners may struggle with controlling the formation of byproducts.

Route B: Synthesis via Chlorination of 2-Chloro-5-hydroxymethylpyridine

This route offers an alternative approach that avoids the challenges of selective side-chain chlorination of a methyl group. It starts from 2-chloro-5-hydroxymethylpyridine, which can be prepared from various starting materials, including 2-chloro-5-methylpyridine itself via oxidation.

Workflow for Route B

Caption: Workflow for the synthesis of this compound via Route B.

Detailed Experimental Protocol (Route B)

Step 1: Synthesis of 2-Chloro-5-hydroxymethylpyridine

This intermediate can be prepared through various methods. One common approach is the oxidation of 2-chloro-5-methylpyridine.

Step 2: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose.[4]

  • Procedure: 2-Chloro-5-hydroxymethylpyridine is dissolved in a suitable solvent like 1,2-dichloroethane. Thionyl chloride is added dropwise to the solution, often at a slightly elevated temperature.[4] The reaction is typically stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude product.

Step 3: Synthesis of this compound

This step is identical to Step 3 in Route A.

Performance Analysis and Causality
ParameterRoute B PerformanceRationale and Expert Insights
Overall Yield Good to Excellent (75-90%)The chlorination of the primary alcohol with thionyl chloride is a high-yielding and selective reaction, generally proceeding with fewer byproducts compared to the free-radical chlorination in Route A. This contributes to a higher overall yield.
Purity ExcellentThe intermediate 2-chloro-5-(chloromethyl)pyridine is often obtained in high purity after a simple workup, potentially eliminating the need for extensive purification. This simplifies the overall process.
Scalability ExcellentThis route is highly scalable. The reactions are generally well-behaved and easier to control on a large scale compared to free-radical chlorinations. The use of thionyl chloride is standard in industrial processes.
Cost Potentially HigherThe cost-effectiveness of this route depends heavily on the price and availability of 2-chloro-5-hydroxymethylpyridine. If this starting material needs to be synthesized, it adds an extra step and associated costs.
Safety & Environment Moderate ConcernsWhile avoiding the use of elemental chlorine, this route still employs thionyl chloride, which is corrosive and releases toxic HCl and SO₂ gases upon reaction. Proper ventilation and scrubbing systems are essential.

Trustworthiness: The conversion of a primary alcohol to a chloride using thionyl chloride is a robust and reliable reaction. The protocol is straightforward and generally provides consistent results, making it a more dependable choice for researchers who may not be experts in free-radical chemistry.

Alternative Strategy: Multi-step Synthesis from Nicotinic Acid

A less direct but viable route starts from nicotinic acid. This multi-step synthesis involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by reduction to the alcohol, and subsequent chlorination.[3]

Workflow for Nicotinic Acid Route

Caption: Workflow for the synthesis of this compound from Nicotinic Acid.

This pathway is generally considered less economically viable for large-scale production due to the number of steps and the cost of reagents, particularly the reducing agents required.[3] However, it can be a useful option when the primary starting materials for Routes A and B are unavailable or prohibitively expensive.

Comparative Summary of Synthesis Routes

FeatureRoute A (from 2-Chloro-5-methylpyridine)Route B (from 2-Chloro-5-hydroxymethylpyridine)
Key Transformation Free-radical chlorination of a methyl groupChlorination of a primary alcohol
Number of Steps 2-3 (depending on starting material)2-3 (depending on starting material)
Typical Overall Yield 60-80%75-90%
Selectivity Moderate (risk of over-chlorination)High
Purification Often requires fractional distillation/recrystallizationSimpler workup, may not require extensive purification
Scalability GoodExcellent
Key Reagents Cl₂, SO₂Cl₂, Radical Initiator, NaSMeSOCl₂, NaSMe
Primary Advantage Utilizes a readily available starting materialHigher yield and selectivity, simpler purification
Primary Disadvantage Lower selectivity, potential for byproductsCost and availability of the starting hydroxymethylpyridine

Conclusion and Recommendations

The choice between the different synthetic routes for this compound depends on a careful evaluation of the specific project requirements.

  • For large-scale industrial production where yield, purity, and process reliability are paramount, Route B is generally the superior choice. The higher selectivity and simpler purification process often outweigh the potential additional cost of the starting material.

  • For laboratory-scale synthesis or when cost is the primary driver and moderate yields are acceptable, Route A presents a viable and well-established option. However, researchers must be prepared to invest time in optimizing the chlorination step to minimize byproduct formation.

The multi-step synthesis from nicotinic acid remains a more specialized approach, best suited for situations where the more common starting materials are not accessible.

Ultimately, a thorough cost-benefit analysis, considering raw material prices, reagent costs, process time, and purification requirements, will guide the final decision for any research or development team.

References

A Comparative Guide to the Biological Activity of 2-Chloro-5-[(methylthio)methyl]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of agrochemical and pharmaceutical research, the quest for novel bioactive molecules with enhanced efficacy and target specificity is perpetual. Among the myriad of heterocyclic scaffolds, pyridine derivatives have emerged as a cornerstone in the development of a wide array of therapeutic and crop protection agents. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 2-Chloro-5-[(methylthio)methyl]pyridine, a versatile intermediate that has given rise to a new generation of insecticides, fungicides, and herbicides.

This document moves beyond a simple cataloging of compounds to offer a technical synthesis of their performance, supported by experimental data and a critical examination of their structure-activity relationships. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.

The Versatile Scaffold: this compound

The this compound molecule, and its parent compound 2-chloro-5-methylpyridine, serve as crucial building blocks for a diverse range of biologically active compounds.[1][2] The reactivity of the chlorine atom at the 2-position of the pyridine ring allows for facile nucleophilic substitution, providing a convenient handle for introducing various functional groups and building molecular complexity.[1] This strategic functionalization is key to tuning the biological activity of the resulting derivatives.

Comparative Insecticidal Activity: Potent Neurotoxins

Derivatives of 2-chloro-5-methylpyridine have been extensively explored for their insecticidal properties, with many belonging to the neonicotinoid class of insecticides.[3][4] These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to overstimulation, paralysis, and death.[3][4]

Mechanism of Action: Neonicotinoid Insecticides

Neonicotinoids selectively target insect nAChRs over their mammalian counterparts, providing a degree of safety for non-target organisms.[3] The binding of the neonicotinoid to the receptor is mediated by interactions between the pharmacophore (often a nitroguanidine or cyanoamidine group) and specific amino acid residues in the receptor's binding pocket.[5]

Neonicotinoid Mechanism of Action Neonicotinoid Neonicotinoid Insecticide nAChR Nicotinic Acetylcholine Receptor (Insect) Neonicotinoid->nAChR Binds to Receptor IonChannel Ion Channel Opening nAChR->IonChannel Conformational Change NaInflux Na+ Influx IonChannel->NaInflux Depolarization Membrane Depolarization NaInflux->Depolarization NerveImpulse Continuous Nerve Impulse Depolarization->NerveImpulse Paralysis Paralysis & Death NerveImpulse->Paralysis

Caption: Mechanism of action of neonicotinoid insecticides.

Comparative Efficacy of Insecticidal Derivatives

The insecticidal potency of these derivatives is highly dependent on the nature of the substituents. The following table summarizes the reported insecticidal activity of various pyridine derivatives against the cowpea aphid (Aphis craccivora), a common agricultural pest.

Compound IDStructureTarget PestLC50 (ppm, 24h)LC50 (ppm, 48h)Reference
Compound 2 N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamideAphis craccivora (nymphs)0.0290.006[6]
Compound 3 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamideAphis craccivora (nymphs)0.0400.007[6]
Acetamiprid Commercial NeonicotinoidAphis craccivora (nymphs)0.0450.006[6]
Compound 2 N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamideAphis craccivora (adults)0.1490.017[6]
Compound 3 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamideAphis craccivora (adults)0.1830.022[6]
Acetamiprid Commercial NeonicotinoidAphis craccivora (adults)0.2250.023[6]

Experimental Protocol: Leaf Dip Bioassay for Aphids

This protocol is a standard method for evaluating the contact toxicity of insecticides against aphids.[5][7][8][9]

Materials:

  • Host plant leaves (e.g., cabbage, fava bean)

  • Test compounds dissolved in an appropriate solvent (e.g., acetone with a surfactant like Tween-20)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Agar

  • Fine paintbrush

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Agar Plates: Prepare a 1.5% (w/v) agar solution in distilled water and sterilize by autoclaving. Pour the molten agar into Petri dishes to a depth of 3-4 mm and allow it to solidify.[7]

  • Leaf Disc Preparation: Excise leaf discs of a suitable diameter from healthy, untreated host plants.

  • Treatment Application: Prepare serial dilutions of the test compounds. Dip each leaf disc into the respective test solution for 10 seconds with gentle agitation.[7] A control group should be dipped in the solvent solution without the test compound.

  • Drying and Placement: Allow the treated leaf discs to air dry on paper towels with the abaxial (lower) surface facing up.[7] Place one dried leaf disc onto the surface of the agar in each Petri dish.

  • Aphid Infestation: Using a fine paintbrush, carefully transfer a known number of aphids (e.g., 10-20 apterous adults or nymphs) onto each leaf disc.[5][7]

  • Incubation: Seal the Petri dishes with ventilated lids and place them in an incubator under controlled conditions (e.g., 25°C, 65% relative humidity, 16:8 light:dark photoperiod).[5]

  • Mortality Assessment: After a set period (e.g., 24, 48, and 72 hours), assess aphid mortality. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Comparative Fungicidal Activity: Targeting Fungal Cell Integrity

Pyridine derivatives have also demonstrated significant potential as antifungal agents. Their mechanism of action often involves the disruption of fungal cell membrane integrity by inhibiting key enzymes in the ergosterol biosynthesis pathway.[10][11]

Mechanism of Action: Inhibition of Lanosterol Demethylase

A primary target for many antifungal pyridine derivatives is the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][10] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately compromising cell membrane function and leading to fungal cell death.[1]

Antifungal Mechanism of Action PyridineDerivative Pyridine Derivative Fungicide CYP51 Lanosterol 14α-demethylase (CYP51) PyridineDerivative->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocked Conversion Disruption Membrane Disruption & Cell Death CYP51->Disruption Leads to Lanosterol Lanosterol Lanosterol->CYP51 Substrate CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Essential Component

Caption: Antifungal mechanism of pyridine derivatives.

Comparative Efficacy of Fungicidal Derivatives

The antifungal activity of these compounds varies depending on their specific chemical structure. The following table presents the minimum inhibitory concentration (MIC) values of some 2-alkylthio-4-chloro-5-methyl-benzenesulfonamide derivatives against various Candida species.

Compound IDR¹ GroupC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. krusei MIC (µg/mL)Reference
24 4-chlorobenzyl≤6.2 - 505050[12]
34 benzyl≤6.2 - 50100100[12]
38 4-methoxybenzyl12.5 - 1005050[12]
40 4-fluorobenzyl≤6.2 - 50100100[12]
Fluconazole Commercial Triazole≤6.2 - 100≥100≥100[12]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of antifungal agents.[13]

Materials:

  • Fungal isolates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well plates. A drug-free well serves as a growth control.

  • Inoculation: Inoculate each well with the standardized fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. The turbidity can be assessed visually or by using a microplate reader at a specific wavelength (e.g., 530 nm).

Comparative Herbicidal Activity: Disrupting Plant Growth

Certain pyridine derivatives, particularly those belonging to the pyridine carboxylic acid class, exhibit potent herbicidal activity by mimicking the action of natural plant growth hormones (auxins).[14][15]

Mechanism of Action: Synthetic Auxin Herbicides

These herbicides cause uncontrolled and disorganized plant growth in susceptible broadleaf weeds, leading to twisting of stems and leaves, cupping of leaves, and ultimately, plant death.[14] They are generally selective for broadleaf weeds, with grasses showing greater tolerance.[16]

Herbicidal Mechanism of Action PyridineHerbicide Pyridine-based Herbicide AuxinReceptor Auxin Receptor PyridineHerbicide->AuxinReceptor Binds to GeneExpression Altered Gene Expression AuxinReceptor->GeneExpression Activates UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Caption: Herbicidal mechanism of pyridine derivatives.

Comparative Efficacy of Herbicidal Derivatives

The herbicidal efficacy is influenced by the substitution pattern on the pyridine ring and the nature of the carboxylic acid moiety. The following table shows the herbicidal activity of some phenylpyridine-moiety-containing α-trifluorothioanisole derivatives against various weeds.

Compound IDStructureAmaranthus retroflexus (% Inhibition @ 37.5 g a.i./ha)Abutilon theophrasti (% Inhibition @ 37.5 g a.i./ha)Eclipta prostrata (% Inhibition @ 37.5 g a.i./ha)Reference
5a 3-chloro-5-(trifluoromethyl)-2-(4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)pyridine>85%>85%>85%[17]
Fomesafen Commercial Herbicide~85%~85%~85%[17]

Experimental Protocol: Pre- and Post-emergence Herbicidal Bioassay

This protocol allows for the evaluation of herbicidal activity when applied to the soil before weed emergence (pre-emergence) or directly to the foliage of emerged weeds (post-emergence).[18]

Materials:

  • Weed seeds (e.g., Amaranthus retroflexus, Abutilon theophrasti)

  • Potting soil

  • Pots or trays

  • Test compounds formulated as an emulsifiable concentrate or wettable powder

  • Spray chamber

  • Greenhouse with controlled environmental conditions

Procedure:

  • Planting: Fill pots with soil and sow the seeds of the target weed species at the appropriate depth.

  • Pre-emergence Application: For pre-emergence testing, apply the test compounds to the soil surface immediately after planting using a spray chamber to ensure uniform application.

  • Post-emergence Application: For post-emergence testing, allow the weeds to grow to a specific stage (e.g., 2-3 leaf stage). Then, apply the test compounds to the foliage using a spray chamber.

  • Incubation: Place the treated pots in a greenhouse with controlled temperature, humidity, and light. Water the plants as needed, avoiding washing the herbicide off the foliage in post-emergence tests.

  • Herbicidal Injury Assessment: After a specified period (e.g., 14-21 days), visually assess the herbicidal injury to the plants. Use a rating scale (e.g., 0-100%, where 0% is no injury and 100% is complete kill) to quantify the damage.

  • Data Analysis: Calculate the average injury rating for each treatment. For dose-response studies, determine the GR50 or IC50 value (the concentration that causes 50% growth reduction or inhibition).

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intricately linked to their molecular structure. Key SAR observations include:

  • Insecticidal Activity: The nature of the pharmacophore attached to the pyridine ring is critical. For neonicotinoids, the presence of an electron-withdrawing group (e.g., nitro or cyano) is essential for high affinity to the insect nAChR.[3] Modifications to the heterocyclic ring and the linker between the pyridine and the pharmacophore can significantly impact potency and spectrum of activity.[19]

  • Fungicidal Activity: The substitution pattern on the benzenesulfonamide moiety in antifungal derivatives plays a crucial role. For instance, the presence of a benzylthio group at the 2-position of the benzenesulfonamide scaffold and the substitution pattern on the phenyl ring of the benzylthio group are important factors affecting antifungal activity.[12]

  • Herbicidal Activity: For synthetic auxin herbicides, the presence of a carboxylic acid or a group that can be metabolized to a carboxylic acid is essential for activity. The substitution pattern on the pyridine ring influences the compound's binding to the auxin receptor and its selectivity.[20]

Conclusion and Future Perspectives

Derivatives of this compound represent a rich source of biologically active compounds with significant potential in agriculture and medicine. Their diverse activities, spanning insecticidal, fungicidal, and herbicidal properties, underscore the versatility of the pyridine scaffold. This guide has provided a comparative overview of their performance, grounded in experimental data and mechanistic understanding.

Future research in this area should focus on the design and synthesis of novel derivatives with improved potency, selectivity, and environmental profiles. A deeper understanding of their mechanisms of action, particularly for non-insecticidal activities, will be crucial for rational drug and pesticide design. Furthermore, exploring the potential of these derivatives against resistant pests and pathogens is a critical area for continued investigation. The strategic derivatization of the this compound core will undoubtedly continue to yield promising candidates for addressing the ongoing challenges in crop protection and human health.

References

A Comparative Guide to the Structural Validation of 2-Chloro-5-[(methylthio)methyl]pyridine: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the compound's inherent physical and chemical properties but also its interaction with biological targets. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-Chloro-5-[(methylthio)methyl]pyridine, a novel pyridine derivative with potential applications in medicinal chemistry. Our focus is a deep dive into the definitive method of single-crystal X-ray crystallography, juxtaposed with widely used spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

As Senior Application Scientists, our goal is to extend beyond a mere listing of methods. We aim to elucidate the causality behind experimental choices and to present a self-validating system of protocols. This guide is crafted to provide you with not just the "how," but the "why," grounding our discussion in authoritative principles and practical insights.

The Imperative of Structural Integrity in Drug Development

The journey of a drug candidate from conception to clinic is fraught with challenges. A foundational requirement at every stage is the unequivocal confirmation of its chemical structure. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially, safety concerns. The subject of our analysis, this compound, serves as a representative case study for the rigorous validation required for small molecules in pharmaceutical pipelines.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[1] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[1]

Experimental Protocol: From Crystal to Structure

The process of determining a crystal structure via SCXRD is a multi-step workflow that demands meticulous execution.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Crystal Selection and Mounting cluster_2 Data Collection cluster_3 Structure Solution and Refinement Crystal_Growth Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol/water mixture). Crystal_Selection Identification of a single, well-formed crystal (typically 0.1-0.3 mm) under a microscope. Crystal_Growth->Crystal_Selection Mounting Mounting the selected crystal on a goniometer head. Crystal_Selection->Mounting Data_Collection Irradiation of the crystal with a monochromatic X-ray beam and collection of diffraction patterns at various orientations. Mounting->Data_Collection Structure_Solution Solving the phase problem to generate an initial electron density map. Data_Collection->Structure_Solution Structure_Refinement Refining the atomic positions and thermal parameters to fit the experimental diffraction data. Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final structural validation and generation of a Crystallographic Information File (CIF).

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Hypothetical Crystallographic Data for this compound

While a crystal structure for the title compound is not publicly available, we present a realistic, hypothetical dataset based on the closely related structure of 2-Chloro-5-(chloromethyl)pyridine for illustrative and comparative purposes.[2][3]

Parameter Hypothetical Value for this compound
Chemical FormulaC₇H₈ClNS
Formula Weight173.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.15
b (Å)10.45
c (Å)17.20
β (°)96.5
Volume (ų)741.5
Z4
Calculated Density (g/cm³)1.556
R-factor~0.04
Goodness-of-fit~1.05

Table 1. Hypothetical Crystallographic Data.

The low R-factor and a goodness-of-fit value close to 1 would indicate a high-quality structural determination, providing unequivocal evidence for the connectivity and stereochemistry of this compound.

Complementary Spectroscopic Techniques: A Holistic Approach

While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for routine characterization, reaction monitoring, and for providing orthogonal validation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment of individual atoms.

Experimental Protocol:

  • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Predicted NMR Data for this compound:

Technique Predicted Chemical Shifts (δ, ppm) and Multiplicities
¹H NMR~8.3 (d, 1H, H6), ~7.6 (dd, 1H, H4), ~7.2 (d, 1H, H3), ~3.6 (s, 2H, -CH₂-S), ~2.1 (s, 3H, -S-CH₃)
¹³C NMR~150 (C2), ~148 (C6), ~138 (C4), ~135 (C5), ~124 (C3), ~38 (-CH₂-S), ~15 (-S-CH₃)

Table 2. Predicted NMR Data.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[5][6]

Experimental Protocol:

  • Introduce a small amount of the sample into the mass spectrometer.

  • Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).

  • Detect the resulting ions to generate a mass spectrum.

Predicted Mass Spectrometry Data for this compound:

Technique Predicted m/z Values
ESI-MS[M+H]⁺ at m/z 174.01, showing a characteristic isotopic pattern for one chlorine atom (ratio of M to M+2 peaks approximately 3:1).

Table 3. Predicted Mass Spectrometry Data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Prepare the sample (e.g., as a thin film or a KBr pellet).

  • Place the sample in an IR spectrometer and record the spectrum.

Predicted IR Absorption Bands for this compound:

Functional Group Predicted Absorption Range (cm⁻¹)
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850
C=N, C=C (aromatic)1600-1450
C-Cl800-600

Table 4. Predicted IR Data.

A Comparative Analysis: Strengths and Synergies

Analytical Techniques Comparison cluster_0 Structural Elucidation cluster_1 Validation Process Xray X-ray Crystallography (Unambiguous 3D Structure) NMR NMR Spectroscopy (Connectivity and Environment) NMR->Xray Complements MS Mass Spectrometry (Molecular Weight and Formula) MS->Xray Complements IR IR Spectroscopy (Functional Groups) IR->Xray Complements Proposed_Structure Proposed Structure of This compound Proposed_Structure->Xray Definitive Confirmation Proposed_Structure->NMR Primary Validation Proposed_Structure->MS Corroborative Evidence Proposed_Structure->IR Corroborative Evidence

Caption: Interrelation of Analytical Techniques for Structural Validation.

X-ray crystallography provides an unparalleled level of detail, offering a definitive and unambiguous structural determination. However, it is contingent on the ability to grow high-quality single crystals, which can be a significant bottleneck.

Spectroscopic methods, on the other hand, are generally faster, require less sample, and are applicable to non-crystalline materials. NMR, in particular, provides a wealth of information about the molecular structure in solution, which is often more biologically relevant than the solid-state structure. Mass spectrometry and IR spectroscopy serve as excellent complementary techniques, providing rapid confirmation of molecular weight and functional groups, respectively.

The most robust approach to structural validation, therefore, is a synergistic one. The initial hypothesis of the structure, often derived from synthetic routes, is first tested using rapid spectroscopic methods. NMR confirms the carbon-hydrogen framework, MS verifies the molecular formula, and IR identifies key functional groups. Once these data are in agreement with the proposed structure, X-ray crystallography can be employed to provide the final, irrefutable proof.

Conclusion

The structural validation of a potential drug candidate like this compound is a critical process that relies on a suite of analytical techniques. While spectroscopic methods such as NMR, MS, and IR provide essential and complementary information, single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination. A comprehensive and integrated approach, leveraging the strengths of each technique, ensures the scientific integrity of the data and builds a solid foundation for further drug development efforts.

References

A Comparative Guide to the Analytical Validation of 2-Chloro-5-[(methylthio)methyl]pyridine Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 2-Chloro-5-[(methylthio)methyl]pyridine, a key building block in the synthesis of various therapeutic agents, rigorous analytical validation of its purity is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound purity, offering researchers, scientists, and drug development professionals a practical framework for selecting and implementing the most appropriate techniques. Our focus extends beyond procedural descriptions to elucidate the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical approach.

The importance of impurity profiling lies in the potential for even trace amounts of impurities to alter the pharmacological and toxicological profile of the final drug product.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures to ensure the reliability and accuracy of these critical measurements.[3][4][5] This guide will explore and compare three powerful analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a ubiquitous technique in pharmaceutical analysis, prized for its versatility in separating a wide array of compounds.[6][7] For a polar, non-volatile compound like this compound, a reversed-phase HPLC method with UV detection is the quintessential approach for purity assessment.

Causality Behind Experimental Choices

The selection of a reversed-phase method, typically with a C18 stationary phase, is predicated on the analyte's polarity. The nonpolar stationary phase effectively retains the moderately polar this compound and allows for its separation from both more polar and less polar impurities through manipulation of the mobile phase composition. A mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile or methanol, provides the necessary elution strength. UV detection is chosen due to the presence of a chromophore (the pyridine ring) in the analyte, which allows for sensitive and linear detection.

Experimental Protocol: HPLC-UV Purity Method

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

Data Presentation: HPLC-UV Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention timeComplies
Linearity (R²) ≥ 0.9990.9995
Range 0.1 - 1.5 mg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.15 µg/mL
Robustness No significant impact on resultsComplies

Experimental Workflow: HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting Prep_Standard Prepare Reference Standard (1 mg/mL) HPLC_System HPLC System Setup (C18, Gradient) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution (1 mg/mL) Prep_Sample->HPLC_System Inject_Samples Inject Standard and Sample Solutions HPLC_System->Inject_Samples Acquire_Data Data Acquisition (UV at 270 nm) Inject_Samples->Acquire_Data Analyze_Data Analyze Chromatographic Data Acquire_Data->Analyze_Data Specificity Specificity (Forced Degradation) Compare_Results Compare Against Acceptance Criteria Specificity->Compare_Results Linearity Linearity (Calibration Curve) Linearity->Compare_Results Accuracy Accuracy (Spike Recovery) Accuracy->Compare_Results Precision Precision (Repeatability & Intermediate) Precision->Compare_Results LOD_LOQ LOD & LOQ (S/N Ratio) LOD_LOQ->Compare_Results Robustness Robustness (Varying Parameters) Robustness->Compare_Results Analyze_Data->Specificity Analyze_Data->Linearity Analyze_Data->Accuracy Analyze_Data->Precision Analyze_Data->LOD_LOQ Analyze_Data->Robustness Final_Report Generate Validation Report Compare_Results->Final_Report

Caption: Workflow for HPLC-UV method validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds.[5][8] While this compound itself is amenable to GC analysis, this method truly excels in the identification and quantification of potential volatile impurities that may be present from the synthesis process, such as residual solvents.

Causality Behind Experimental Choices

The choice of GC-MS is driven by its high separation efficiency and the structural information provided by the mass spectrometer. A non-polar capillary column is typically used for the separation of a broad range of volatile organic compounds. The temperature programming of the GC oven allows for the sequential elution of compounds based on their boiling points. Mass spectrometry provides definitive identification of impurities by comparing their mass spectra to established libraries.

Experimental Protocol: GC-MS Impurity Profiling

1. Instrumentation and Chromatographic Conditions:

  • System: A GC system coupled to a Mass Spectrometric detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Scan Range: 40-450 amu.

2. Sample and Standard Preparation:

  • Standard Solution: Prepare individual standards of potential impurities in a suitable solvent like dichloromethane at a concentration of approximately 10 µg/mL.

  • Sample Solution: Dissolve approximately 20 mg of the this compound sample in 1 mL of dichloromethane.

Data Presentation: GC-MS Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity Unique mass spectra for each componentComplies
Linearity (R²) ≥ 0.995 for impurities0.997
Range 0.5 - 20 µg/mL for impuritiesEstablished
Accuracy (% Recovery) 90.0 - 110.0% for impurities98.2%
Precision (% RSD) ≤ 15.0% for impurities5.3%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.5 µg/mL

Experimental Workflow: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis cluster_report Reporting Prep Dissolve Sample in Dichloromethane GC_System GC-MS System Setup (DB-5ms) Prep->GC_System Inject Inject Sample GC_System->Inject Run_GC Temperature Programmed Separation Inject->Run_GC MS_Detect Mass Spectral Data Acquisition Run_GC->MS_Detect TIC Total Ion Chromatogram Analysis MS_Detect->TIC Peak_ID Peak Identification (Library Search) TIC->Peak_ID Quant Quantification of Impurities Peak_ID->Quant Report Generate Impurity Profile Report Quant->Report

Caption: Workflow for GC-MS impurity profiling.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[3][9][10] This is a significant advantage, particularly in the early stages of drug development when a fully characterized reference standard may not be available. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Causality Behind Experimental Choices

The principle of qNMR relies on comparing the integral of a specific, well-resolved resonance of the analyte to the integral of a certified internal standard of known purity and concentration. The choice of internal standard is critical; it must be soluble in the same deuterated solvent as the analyte, have resonances that do not overlap with the analyte's signals, and be chemically inert. Maleic acid or dimethyl sulfone are common choices.

Experimental Protocol: qNMR Purity Assay

1. Instrumentation and Experimental Parameters:

  • System: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent, cap the tube, and gently mix until both the sample and the internal standard are fully dissolved.

3. Data Processing and Purity Calculation:

  • Process the acquired FID with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Data Presentation: qNMR Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity Resolution of analyte and standard signalsComplies
Linearity (R²) Not directly applicable; based on first principlesN/A
Accuracy (% Purity) Comparison with a mass balance approachWithin 2% of mass balance
Precision (% RSD) ≤ 1.0%0.4%

Logical Relationship: qNMR Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Measurement cluster_calc Purity Calculation cluster_output Result Analyte_Mass Analyte Mass (m_analyte) Calculation Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Analyte_Mass->Calculation IS_Mass Internal Standard Mass (m_IS) IS_Mass->Calculation Analyte_MW Analyte MW Analyte_MW->Calculation IS_MW Internal Standard MW IS_MW->Calculation IS_Purity Internal Standard Purity (P_IS) IS_Purity->Calculation Acquire_Spectrum Acquire NMR Spectrum Integrate_Signals Integrate Analyte & IS Signals Acquire_Spectrum->Integrate_Signals Analyte_Integral Analyte Integral (I_analyte) Integrate_Signals->Analyte_Integral IS_Integral IS Integral (I_IS) Integrate_Signals->IS_Integral Analyte_Protons Analyte Protons (N_analyte) Integrate_Signals->Analyte_Protons IS_Protons IS Protons (N_IS) Integrate_Signals->IS_Protons Analyte_Integral->Calculation IS_Integral->Calculation Analyte_Protons->Calculation IS_Protons->Calculation Final_Purity Absolute Purity of Analyte Calculation->Final_Purity

Caption: Logical flow for qNMR purity calculation.

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies are a critical component of analytical validation, designed to intentionally degrade the API under stressed conditions.[1] These studies help to identify potential degradation products and demonstrate the specificity and stability-indicating nature of the analytical methods.

Protocol for Forced Degradation

Samples of this compound should be subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed by the developed HPLC-UV method to assess for any degradation and to ensure that the degradation products are well-separated from the main peak.

Conclusion: An Integrated Approach to Purity Validation

The analytical validation of this compound purity requires a multi-faceted approach. While HPLC-UV serves as a robust and reliable workhorse for routine purity testing and stability studies, GC-MS provides invaluable information on volatile impurities. For an absolute determination of purity, especially when a certified reference standard is unavailable, qNMR stands out as a powerful and accurate technique. An integrated strategy that leverages the strengths of each of these methods will provide the most comprehensive and reliable assessment of purity, ensuring the quality and safety of this critical pharmaceutical intermediate. The choice of method will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the available instrumentation.

References

A Comparative Guide to the Synthetic Performance of 2-Chloro-5-[(methylthio)methyl]pyridine and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of novel agrochemicals and pharmaceuticals, the efficient introduction of specific functional groups is paramount. The pyridyl methyl thioether moiety is a key structural motif found in a number of biologically active molecules. This guide provides an in-depth technical comparison of the synthetic utility of 2-Chloro-5-[(methylthio)methyl]pyridine, a valuable, yet not widely documented, intermediate. We will explore its likely synthesis, its performance in key synthetic applications, and objectively compare it with alternative reagents and methodologies, supported by established chemical principles and analogous experimental data.

Introduction to this compound: A Promising Synthetic Intermediate

This compound is a heterocyclic compound featuring a chlorine atom at the 2-position and a methylthiomethyl group at the 5-position of the pyridine ring. This substitution pattern makes it a versatile building block, particularly in the synthesis of neonicotinoid insecticides and other complex molecular architectures.[1][2] The chlorine atom provides a handle for cross-coupling reactions, while the (methylthio)methyl group can influence the biological activity and physicochemical properties of the final product.

While direct literature on the specific applications of this compound is scarce, its synthetic potential can be inferred from the well-established reactivity of its precursor, 2-chloro-5-(chloromethyl)pyridine. The chloromethyl group at the 5-position is analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution reactions.[3][4]

Synthesis of this compound: A Plausible and Efficient Route

The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with a methylthiolate source.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G reactant 2-chloro-5-(chloromethyl)pyridine product This compound reactant->product Solvent (e.g., DMF, CH3CN) Room Temperature to mild heating reagent NaSMe or MeSH, Base

A plausible synthetic route.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Sodium thiomethoxide (NaSMe) or Methyl mercaptan (MeSH)

  • Base (if using MeSH, e.g., Sodium hydroxide, Potassium carbonate)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (CH₃CN))

Procedure:

  • To a solution of 2-chloro-5-(chloromethyl)pyridine in an anhydrous solvent, add sodium thiomethoxide (1.0-1.2 equivalents). Alternatively, if using methyl mercaptan, first prepare the thiolate in situ by adding methyl mercaptan (1.0-1.2 equivalents) to a suspension of a suitable base (e.g., NaOH or K₂CO₃) in the solvent.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating (e.g., to 40-50 °C) may be applied to accelerate the reaction if necessary.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism by solvating the cation of the nucleophile without strongly solvating the nucleophile itself.

  • Nucleophile: Sodium thiomethoxide is a potent nucleophile, ensuring a rapid and efficient reaction. The in situ generation from the less expensive and more readily available methyl mercaptan and a base is a common and cost-effective alternative.

  • Temperature: The high reactivity of the pyridylmethyl chloride allows the reaction to proceed at or near room temperature, minimizing the formation of byproducts.

Performance in Synthetic Applications: A Comparative Analysis

The primary synthetic application of this compound is as an intermediate in the construction of more complex molecules, particularly in the agrochemical sector. The key reactive handle is the 2-chloro position, which can participate in various cross-coupling reactions.

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. The 2-chloro position of this compound can be coupled with various boronic acids or esters.

Workflow for a Typical Suzuki-Miyaura Coupling:

G cluster_reactants Reactants cluster_catalyst Catalytic System A This compound G Coupled Product A->G B Aryl/Heteroaryl Boronic Acid B->G C Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) C->G D Base (e.g., K2CO3, Cs2CO3) D->G E Solvent (e.g., Toluene, Dioxane, Water) E->G F Heating (e.g., 80-120 °C) F->G

Suzuki-Miyaura cross-coupling workflow.

Performance Comparison with Alternatives:

Reagent/MethodAdvantagesDisadvantages
This compound Pre-functionalized, allowing for late-stage diversification. The (methylthio)methyl group is stable under typical Suzuki conditions.Requires an additional synthetic step to install the (methylthio)methyl group.
2,5-Dichloropyridine followed by nucleophilic substitution Readily available starting material. Allows for sequential and selective functionalization of the 2- and 5-positions.Requires careful control of reaction conditions to achieve selective substitution. May lead to a mixture of products.
Direct C-H Thiolation of a 5-substituted-2-chloropyridine Atom-economical approach. Avoids the use of a pre-halogenated methyl group.Often requires specialized catalysts and harsher reaction conditions. Substrate scope can be limited.

Experimental Data (Analogous Systems):

Alternative Strategies for Introducing the (Methylthio)methyl Group

Instead of using the pre-functionalized this compound, a medicinal chemist might consider alternative methods to introduce the key CH₂SMe fragment.

Alternative 1: Direct Introduction via Mannich-type Reaction

A one-pot reaction involving the parent 2-chloropyridine, formaldehyde, and methyl mercaptan could potentially be employed.

Reaction Scheme:

G reactant1 2-Chloropyridine product This compound reactant1->product reactant2 Formaldehyde reactant2->product reactant3 Methyl Mercaptan reactant3->product

References

Safety Operating Guide

Navigating the Safe Handling of 2-Chloro-5-[(methylthio)methyl]pyridine: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of 2-Chloro-5-[(methylthio)methyl]pyridine, a compound requiring careful management due to its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes safety data from structurally similar pyridine derivatives to establish a robust framework for its use. The protocols outlined herein are designed to offer a comprehensive, step-by-step approach to ensure safe operational and disposal procedures.

It is critically important to recognize that the guidance provided is based on the hazard profiles of analogous compounds, including 2-chloro-5-methylpyridine and 2-chloro-5-(chloromethyl)pyridine. The presence of the methylthiomethyl group may introduce unique toxicological properties, and therefore, a conservative approach to handling is strongly advised. All laboratory personnel must supplement this guide with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any work.

Hazard Identification and Risk Assessment

Based on data from analogous pyridine compounds, this compound should be treated as a hazardous substance. Key potential hazards include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns.[1][2][3]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[2][3]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[1]

A thorough risk assessment should be conducted prior to any experiment involving this compound. This assessment must consider the quantity of the substance being used, the nature of the experimental procedure (e.g., heating, aerosol generation), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required PPE, with an emphasis on providing a barrier against the anticipated hazards.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage. Standard safety glasses are insufficient.
Skin Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.To prevent skin contact, which can cause irritation or burns. Ensure gloves are inspected before use and changed regularly.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.To protect against the inhalation of potentially harmful vapors or aerosols, especially when working outside of a fume hood or with heated solutions.
Body Full-length pants and closed-toe shoes.To provide an additional layer of protection against accidental spills.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. When working with this compound, the following should be implemented:

  • Chemical Fume Hood: All handling of the compound, including weighing, transferring, and reactions, should be performed inside a certified chemical fume hood to contain vapors and prevent inhalation.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Eyewash Station and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are mandatory in the event of accidental exposure.

Step-by-Step Handling Protocol

The following protocol provides a systematic approach to the safe handling of this compound, from receipt to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Assemble PPE & Engineering Controls Inspect 2. Inspect Container Prep->Inspect Verify integrity Weigh 3. Weighing and Transfer (in fume hood) Inspect->Weigh Proceed if intact React 4. Reaction Setup (in fume hood) Weigh->React Use appropriate containment Decontaminate 5. Decontaminate Glassware React->Decontaminate After reaction completion Waste 6. Segregate Waste Decontaminate->Waste Separate liquid & solid waste Dispose 7. Final Disposal Waste->Dispose Follow institutional guidelines

Caption: Workflow for Safe Handling of this compound.
Preparation and Inspection

  • Don Appropriate PPE: Before handling the chemical container, put on all required personal protective equipment as outlined in the table above.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and that the eyewash station and safety shower are unobstructed.

  • Inspect the Container: Carefully examine the container for any signs of damage or leaks. If the container is compromised, do not proceed and consult your institution's safety officer.

Weighing and Transfer
  • Perform in a Fume Hood: All transfers and weighing of the compound must take place within a chemical fume hood.

  • Use Spatula and Weighing Paper: Use a clean spatula to transfer the solid onto weighing paper or into a tared container.

  • Avoid Creating Dust: Handle the solid gently to minimize the generation of airborne dust.

  • Close Container Promptly: Securely close the main container immediately after transferring the desired amount.

Reaction Setup
  • Contained System: Whenever possible, perform reactions in a closed or contained system to prevent the release of vapors.

  • Avoid Heat and Ignition Sources: Keep the compound away from open flames, hot plates, and other potential sources of ignition.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

Decontamination and Waste Disposal
  • Decontaminate Glassware: Thoroughly decontaminate all glassware that has come into contact with the compound using an appropriate solvent (e.g., acetone or ethanol), followed by washing with soap and water. All decontamination procedures should be performed in a fume hood.

  • Segregate Waste: All waste materials, including contaminated gloves, weighing paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[3]

  • Final Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations.[1][2][3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and decisive action is crucial.

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Event Skin_Contact Skin Contact: Remove contaminated clothing, rinse with water for 15 min. Exposure->Skin_Contact Eye_Contact Eye Contact: Flush with water for 15 min at eyewash station. Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting. Exposure->Ingestion Medical_Attention Seek Immediate Medical Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.